2-Amino-2-cyclopropylpropan-1-ol
Description
The exact mass of the compound 2-Amino-2-cyclopropylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-2-cyclopropylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-cyclopropylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-cyclopropylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(7,4-8)5-2-3-5/h5,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHUVSBQEHYCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184403-67-5 | |
| Record name | 2-amino-2-cyclopropylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-Amino-2-cyclopropylpropan-1-ol
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. These properties govern a compound's behavior from synthesis and formulation to its ultimate biological activity. This guide provides an in-depth technical overview of the core physicochemical characteristics of 2-Amino-2-cyclopropylpropan-1-ol, a novel amino alcohol with potential applications in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document focuses on the robust, field-proven methodologies for determining these critical parameters. By presenting detailed experimental protocols and the scientific rationale behind them, this guide serves as a practical handbook for the comprehensive characterization of this and similar compounds.
Molecular Identity and Structural Attributes
A thorough characterization begins with confirming the molecule's identity and fundamental properties.
| Property | Value/Information | Source |
| IUPAC Name | 2-Amino-2-cyclopropylpropan-1-ol | N/A |
| CAS Number | 1184403-67-5 | [1][2] |
| Molecular Formula | C₆H₁₃NO | [2][3] |
| Molecular Weight | 115.17 g/mol | [2] |
| Canonical SMILES | CC(C1CC1)(N)CO | [3] |
| InChIKey | WDHUVSBQEHYCBZ-UHFFFAOYSA-N | [3] |
| Predicted XlogP | -0.4 | [3] |
| Storage Conditions | Refrigerator, under inert atmosphere | [2] |
Structural Diagram:
Caption: 2D structure of 2-Amino-2-cyclopropylpropan-1-ol.
Solubility Profile: A Key to Application
The solubility of a compound dictates its utility in various experimental and formulation settings. For an amino alcohol like 2-Amino-2-cyclopropylpropan-1-ol, the presence of both a polar amino group and a hydroxyl group, along with a nonpolar cyclopropyl and methyl group, suggests a nuanced solubility profile. Initial reports indicate slight solubility in dimethyl sulfoxide (DMSO) and methanol.[2] A comprehensive understanding requires a more quantitative approach.
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in various solvents.
Principle: A surplus of the solute is equilibrated with the solvent at a constant temperature until the concentration of the solute in the solution reaches a plateau, indicating saturation.
Caption: Workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation: To a series of glass vials, add an excess amount of 2-Amino-2-cyclopropylpropan-1-ol to ensure that saturation can be reached. The excess solid should be visually apparent.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., water, ethanol, dichloromethane, acetone) into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by using a syringe equipped with a filter (e.g., 0.45 µm PTFE filter).
-
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of 2-Amino-2-cyclopropylpropan-1-ol using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy (if the compound possesses a chromophore or can be derivatized).
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.
-
Use of Excess Solute: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
Filtration of the Aliquot: Prevents undissolved solid particles from being included in the analysis, which would lead to an overestimation of solubility.
Acidity and Basicity: The pKa Value
The pKa value is a critical parameter that quantifies the acidity or basicity of a compound. For 2-Amino-2-cyclopropylpropan-1-ol, the primary amine group is expected to be the main ionizable center. The pKa of the conjugate acid (R-NH₃⁺) will determine the extent of protonation at a given pH, which profoundly influences its solubility, lipophilicity, and interaction with biological targets.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a classic and reliable method for determining the pKa of ionizable groups.
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve.
Caption: Workflow for pKa determination by titration.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of 2-Amino-2-cyclopropylpropan-1-ol and dissolve it in a known volume of deionized water.
-
pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration Setup: Place the pH electrode and a magnetic stir bar into the sample solution. Begin stirring at a moderate, constant rate.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the corresponding volume of titrant added.
-
Data Plotting: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
pKa Determination:
-
Identify the equivalence point, which is the point of maximum slope on the titration curve (the inflection point).
-
Determine the volume of titrant at the half-equivalence point (half the volume of titrant required to reach the equivalence point).
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.[4]
-
Causality Behind Experimental Choices:
-
Standardized Titrant: The concentration of the titrant must be accurately known to determine the equivalence point correctly.
-
Incremental Titrant Addition: Small increments, especially near the equivalence point, are necessary to accurately define the shape of the titration curve and precisely locate the inflection point.
-
Henderson-Hasselbalch Equation: The principle that pH = pKa at the half-equivalence point is a direct consequence of the Henderson-Hasselbalch equation, where the concentrations of the protonated and deprotonated forms of the amine are equal.[4]
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.
Expected ¹H NMR Spectral Features for 2-Amino-2-cyclopropylpropan-1-ol:
-
Cyclopropyl Protons: A complex multiplet in the upfield region (typically 0.2-0.8 ppm).
-
Methyl Protons: A singlet in the aliphatic region (around 1.0-1.5 ppm).
-
Methylene Protons (-CH₂OH): A pair of doublets (diastereotopic protons) or a singlet, likely in the 3.3-3.8 ppm range.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Amine Protons (-NH₂): A broad singlet, also with a variable chemical shift.
Expected ¹³C NMR Spectral Features:
-
Cyclopropyl Carbons: Signals in the upfield region (typically 0-20 ppm).
-
Methyl Carbon: A signal in the aliphatic region (around 20-30 ppm).
-
Quaternary Carbon (C-NH₂): A signal in the 50-60 ppm range.
-
Methylene Carbon (-CH₂OH): A signal around 60-70 ppm.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of 2-Amino-2-cyclopropylpropan-1-ol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.
-
Spectral Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands for 2-Amino-2-cyclopropylpropan-1-ol:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region.
-
C-H Stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region.
-
C-H Stretch (cyclopropyl): A sharp band often observed around 3100 cm⁻¹.
-
N-H Bend: A band around 1590-1650 cm⁻¹.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.
Experimental Protocol for IR Analysis (ATR-FTIR):
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectral Data for 2-Amino-2-cyclopropylpropan-1-ol:
-
Molecular Ion (M⁺): A peak at m/z = 115.
-
[M+H]⁺ Ion: In electrospray ionization (ESI) or chemical ionization (CI), a prominent peak at m/z = 116.
-
Key Fragmentation Peaks: Loss of a hydroxymethyl radical (-•CH₂OH, m/z = 84), loss of an amino group (-•NH₂, m/z = 99), and other fragments resulting from the cleavage of the cyclopropyl ring or the carbon skeleton.
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., ESI, CI, or electron ionization - EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Conclusion
The physicochemical properties of 2-Amino-2-cyclopropylpropan-1-ol are fundamental to its potential applications in research and development. This guide has outlined the essential parameters to be determined and has provided detailed, field-proven protocols for their measurement. By adhering to these methodologies, researchers can generate high-quality, reliable data that will enable the effective utilization of this novel amino alcohol in their scientific endeavors. The principles and techniques described herein are broadly applicable to the characterization of new chemical entities, forming an integral part of the drug discovery and development process.
References
-
McLaughlin, J. C. Experiment 27 - Amines and Amides. Available at: [Link]
-
Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, (42), 5319–5321. Available at: [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic letters, 10(13), 2733–2736. Available at: [Link]
-
LibreTexts Chemistry. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
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University of Toronto. Solubility of Organic Compounds. Available at: [Link]
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PubChem. 2-Amino-2-methyl-1-propanol. Available at: [Link]
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JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
-
Shaw, D. G., Leron, R. B., & Maczynski, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4–C 6 Aliphatic Amines. Journal of Physical and Chemical Reference Data, 41(4), 043105. Available at: [Link]
-
PubChemLite. 2-amino-2-cyclopropylpropan-1-ol (C6H13NO). Available at: [Link]
-
van de Waterbeemd, H., & De Vringer, T. (2012). Development of Methods for the Determination of pKa Values. Comprehensive Medicinal Chemistry II, 5, 605-628. Available at: [Link]
-
eGyanKosh. DETERMINATION OF pKa OF GLYCINE. Available at: [Link]
-
Solubility of Things. 2-Amino-2-methylpropan-1-ol. Available at: [Link]
-
Manthiri, A. A., Ramalingam, S., George, G., & Aarthi, R. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Chemical Data Collections, 33, 100701. Available at: [Link]
-
NIST. 1-Propanol, 2-amino-2-methyl-. Available at: [Link]
-
GeeksforGeeks. (2023). Titration Curve of Amino Acids - Experiment, Significance, pKa. Available at: [Link]
Sources
An In-Depth Technical Guide to 2-Amino-2-cyclopropylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-Amino-2-cyclopropylpropan-1-ol, a novel amino alcohol with potential applications in medicinal chemistry and drug discovery. Due to its recent emergence, publicly available data is limited. This document, therefore, combines established information with expert analysis based on analogous structures to offer a thorough technical resource.
Introduction: The Significance of Cyclopropyl Moieties in Drug Design
The incorporation of a cyclopropyl group into a molecule can significantly enhance its pharmacological properties. This is attributed to the unique conformational rigidity and electronic nature of the cyclopropane ring. In the context of drug design, these features can lead to improved metabolic stability, enhanced binding affinity to target proteins, and a favorable pharmacokinetic profile. The presence of the cyclopropyl group in 2-Amino-2-cyclopropylpropan-1-ol suggests its potential as a valuable building block for the synthesis of new therapeutic agents. Cyclopropane-containing compounds have shown promise in a variety of therapeutic areas, including as antivirals, antibacterials, and anticancer agents.[1]
Chemical Identity and Structure
CAS Number: 1184403-67-5
Molecular Formula: C₆H₁₃NO
Structure:
Chemical Structure of 2-Amino-2-cyclopropylpropan-1-ol
SMILES: CC(CO)(C1CC1)N
Physicochemical Properties (Predicted)
Due to the absence of experimentally determined data, the following physicochemical properties have been predicted using computational models. These values provide an estimation and should be confirmed through empirical testing.
| Property | Predicted Value |
| Molecular Weight | 115.17 g/mol |
| XlogP3 | 0.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 46.2 Ų |
| Formal Charge | 0 |
These predicted properties suggest that 2-Amino-2-cyclopropylpropan-1-ol possesses drug-like characteristics according to Lipinski's rule of five, indicating good potential for oral bioavailability.
Synthesis Strategies
Conceptual Synthesis Workflow
Step-by-Step Methodological Considerations:
-
Cyanohydrin Formation: The synthesis could commence with the reaction of cyclopropyl methyl ketone with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a catalytic amount of a Lewis acid. This would yield a cyanohydrin intermediate. The causality behind this choice lies in the well-established reliability of cyanohydrin formation as a method for introducing a carbon-nitrogen bond precursor.
-
Reduction: The resulting cyanohydrin can then be subjected to a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). This step would simultaneously reduce the nitrile group to a primary amine and any ester or carboxylic acid functionality (if the cyanohydrin is hydrolyzed prior to reduction) to a primary alcohol. This one-pot reduction is an efficient method for generating the desired amino alcohol functionality.
Self-Validating System: The progress of this synthesis can be monitored at each stage using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The final product's identity and purity would be confirmed by comprehensive spectroscopic analysis.
Potential Applications in Drug Development
The structural features of 2-Amino-2-cyclopropylpropan-1-ol make it an attractive candidate for a scaffold or building block in drug discovery programs.
-
Increased Metabolic Stability: The cyclopropyl group is known to be less susceptible to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains.[2] This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life of drug candidates incorporating this moiety.
-
Conformational Constraint: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target.[3] This can lead to increased potency and selectivity, thereby reducing off-target effects.
-
Versatile Synthetic Handle: The primary amine and primary alcohol functionalities provide two reactive sites for further chemical modification, allowing for the facile generation of diverse libraries of compounds for high-throughput screening.
Based on the known activities of other cyclopropyl-containing compounds, molecules derived from 2-Amino-2-cyclopropylpropan-1-ol could be explored for a range of therapeutic applications, including:
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-Amino-2-cyclopropylpropan-1-ol is not currently available. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. General laboratory safety protocols for handling novel chemical entities should be strictly followed.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Amino-2-cyclopropylpropan-1-ol is a promising, yet under-characterized, chemical entity. Its unique structural features, particularly the presence of the cyclopropyl group, suggest significant potential for its application as a building block in the development of novel therapeutics. Further research is warranted to fully elucidate its physicochemical properties, develop efficient and scalable synthetic routes, and explore its pharmacological potential. This guide serves as a foundational resource for researchers embarking on the investigation of this intriguing molecule.
References
Sources
A Technical Guide to 2-Amino-2-cyclopropylpropan-1-ol: Synthesis, Properties, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-Amino-2-cyclopropylpropan-1-ol, a chiral building block of significant interest to researchers and professionals in drug discovery and development. We will delve into its structural attributes, physicochemical properties, plausible synthetic routes with detailed protocols, and the strategic rationale for its application in modern medicinal chemistry.
Nomenclature and Structural Analysis
The formal IUPAC name for the compound is 2-Amino-2-cyclopropylpropan-1-ol . Its structure features a propane backbone with a primary alcohol at position 1. Position 2 is a quaternary, chiral carbon center substituted with an amino group, a methyl group, and a cyclopropyl ring.
The presence of the strained cyclopropyl ring and a chiral amino alcohol motif within a compact structure makes this molecule a highly valuable scaffold. The cyclopropyl group, in particular, is a well-regarded bioisostere for phenyl rings or gem-dimethyl groups, often introduced to enhance metabolic stability and binding affinity.[1][2][3]
Key Identifiers:
-
Molecular Formula: C₆H₁₃NO[6]
-
Molecular Weight: 115.17 g/mol [5]
-
Chirality: The C2 carbon is a stereocenter, meaning the molecule can exist as (R)- and (S)-enantiomers. The control of this stereochemistry is paramount in drug development to ensure selective interaction with biological targets.
Physicochemical Properties
The predicted and known properties of 2-Amino-2-cyclopropylpropan-1-ol are summarized below. This data is essential for planning synthetic modifications, formulation studies, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | PubChemLite[6] |
| Molecular Weight | 115.17 g/mol | ChemicalBook[5] |
| Monoisotopic Mass | 115.09972 Da | PubChemLite[6] |
| CAS Number | 1184403-67-5 | ChemicalBook[4][5] |
| SMILES | CC(CO)(C1CC1)N | PubChemLite[6] |
| InChIKey | WDHUVSBQEHYCBZ-UHFFFAOYSA-N | PubChemLite[6] |
| Predicted XlogP | -0.4 | PubChemLite[6] |
| Storage Temperature | Refrigerator (2-8 °C) | ChemicalBook[5] |
Synthesis and Mechanistic Considerations
The proposed pathway begins with a modified Strecker synthesis on cyclopropyl methyl ketone to construct the crucial α-quaternary amino nitrile intermediate, followed by reduction.
Proposed Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 2-Amino-2-cyclopropylpropan-1-ol.
Detailed Experimental Protocol (Racemic Synthesis)
This protocol describes the synthesis of the racemic mixture. Asymmetric variations would require specialized chiral catalysts or auxiliaries.[9][10]
PART A: Synthesis of 2-Amino-2-cyclopropyl-propionitrile (Intermediate B)
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add ammonium chloride (NH₄Cl, 1.2 eq) and potassium cyanide (KCN, 1.2 eq).
-
Causality: The Strecker reaction requires a source of ammonia and cyanide. NH₄Cl is in equilibrium with NH₃, and KCN provides the nucleophilic cyanide. This is a classic method for forming α-amino nitriles.[11]
-
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (200 mL) and stir until the solids dissolve. Cool the solution to 0-5 °C in an ice bath.
-
Causality: The solvent system ensures all reagents are soluble. Low temperature is crucial to control the exothermicity of the reaction and minimize side reactions.
-
-
Reactant Addition: Slowly add cyclopropyl methyl ketone (1.0 eq) dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Isolation: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-amino nitrile intermediate.
-
Validation: The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a nitrile peak ~2230 cm⁻¹).
-
PART B: Reduction to 2-Amino-2-cyclopropylpropan-1-ol (Product C)
-
Reactor Setup: To a 1 L three-necked flask, flame-dried under an inert atmosphere (Argon or Nitrogen), add lithium aluminum hydride (LiAlH₄, 2.0 eq) and 300 mL of anhydrous tetrahydrofuran (THF).
-
Causality: LiAlH₄ is a powerful reducing agent capable of reducing a nitrile directly to a primary amine. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
-
Reactant Addition: Dissolve the crude amino nitrile from Part A in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After addition, slowly warm the reaction to room temperature, then heat to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching and Workup: Cool the reaction to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
-
Causality: This specific quenching procedure is designed to precipitate aluminum salts as a granular solid, which is easily filtered, simplifying the purification process.
-
-
Purification: Filter the resulting white precipitate and wash it thoroughly with THF. Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 2-Amino-2-cyclopropylpropan-1-ol.
-
Validation: Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC.
-
Strategic Applications in Drug Discovery
The inclusion of the 2-amino-2-cyclopropylpropan-1-ol scaffold in a drug candidate is a deliberate design choice aimed at overcoming common challenges in drug development.
Metabolic Stability
The cyclopropyl group is a key asset for enhancing metabolic stability.[3] Its C-H bonds are stronger than those in typical alkyl chains, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2] This can increase the half-life of a drug, reducing the required dose and frequency. However, it's important to note that in some contexts, particularly when adjacent to amines, cyclopropyl rings can form reactive metabolites.[2]
Potency and Selectivity
The rigid, three-dimensional structure of the cyclopropyl group provides conformational constraint.[1] This reduces the entropic penalty of binding to a target protein, which can lead to a significant increase in potency.[3] By locking the molecule into a more defined shape, it can also improve selectivity by favoring binding to the desired target over off-targets, thereby reducing side effects.
Physicochemical Properties and Bioavailability
As a small, relatively lipophilic group, the cyclopropyl moiety can be used to fine-tune a molecule's overall properties. It can improve membrane permeability and oral bioavailability.[3] The presence of both an amino group and a hydroxyl group in 2-Amino-2-cyclopropylpropan-1-ol provides handles for hydrogen bonding, which are critical for target recognition, while also influencing solubility.
Proven Precedent in Approved Drugs
The value of the cyclopropyl motif is not just theoretical; it is a validated component in numerous FDA-approved drugs. Over a recent decade, 18 new chemical entities containing a cyclopropyl group received FDA approval, spanning a wide range of therapeutic areas.[7][12] This track record gives researchers confidence in deploying this scaffold in new drug discovery programs. The biocatalytic synthesis of chiral cyclopropane cores for drugs like Tasimelteon and Ticagrelor further underscores the industrial relevance of these structures.[13]
Conclusion
2-Amino-2-cyclopropylpropan-1-ol is more than a simple chemical. It is a strategically designed building block that offers medicinal chemists a powerful tool to address key challenges in drug design, including metabolic stability, potency, and selectivity. Its synthesis, while requiring careful control of reaction conditions and stereochemistry, is achievable through established methodologies. As the demand for drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties continues to grow, scaffolds like this will remain at the forefront of innovative pharmaceutical research.
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A Technical Guide to the Spectral Analysis of 2-Amino-2-cyclopropylpropan-1-ol
This in-depth technical guide provides a detailed analysis of the expected spectral data for the novel amino alcohol, 2-amino-2-cyclopropylpropan-1-ol. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of new chemical entities. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this guide offers a predictive framework for the spectral interpretation of this compound, rooted in the fundamental behavior of its constituent functional groups.
Introduction
2-Amino-2-cyclopropylpropan-1-ol is a unique molecule that incorporates a primary amine, a primary alcohol, and a cyclopropyl ring attached to a quaternary carbon. This combination of functionalities suggests potential applications in medicinal chemistry and materials science, where the rigid cyclopropyl scaffold can impart desirable conformational constraints and metabolic stability. Accurate structural elucidation through spectral analysis is a critical first step in the development of any new compound. This guide will walk through the theoretical underpinnings and expected spectral features for 2-amino-2-cyclopropylpropan-1-ol, providing a robust reference for its characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-amino-2-cyclopropylpropan-1-ol.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The presence of exchangeable protons (from the -NH₂ and -OH groups) can be confirmed by D₂O exchange.[1][2]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 0.2 - 0.5 | Multiplet | 4H | Cyclopropyl CH₂ | The protons of the cyclopropyl ring are highly shielded and typically appear at very low chemical shifts.[3][4][5] The complex splitting pattern arises from geminal and cis/trans vicinal coupling. |
| ~ 1.0 | Singlet | 3H | Methyl (CH₃) | The methyl group is attached to a quaternary carbon, so it will appear as a singlet. |
| ~ 1.5 - 2.5 | Broad Singlet | 3H | Amine (NH₂) and Alcohol (OH) | The chemical shifts of N-H and O-H protons are variable and depend on concentration, solvent, and temperature.[1][2][6] They often appear as broad signals and will disappear upon addition of D₂O. |
| ~ 3.3 | Singlet | 2H | Methylene (CH₂OH) | The methylene protons adjacent to the hydroxyl group are deshielded by the electronegative oxygen atom. They are expected to be a singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 0 - 10 | Cyclopropyl CH₂ | The carbons of the cyclopropyl ring are highly shielded and appear at unusually low chemical shifts.[7] |
| ~ 15 - 25 | Cyclopropyl CH | The methine carbon of the cyclopropyl group is also in a shielded environment. |
| ~ 20 - 30 | Methyl (CH₃) | The methyl carbon attached to the quaternary center will be in the typical aliphatic region. |
| ~ 55 - 65 | Quaternary Carbon (C-NH₂) | The carbon atom bonded to the nitrogen is deshielded by the electronegative amine group.[1][2] |
| ~ 65 - 75 | Methylene (CH₂OH) | The carbon adjacent to the hydroxyl group is significantly deshielded by the oxygen atom. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. 2-Amino-2-cyclopropylpropan-1-ol has two key functional groups that will give rise to characteristic absorption bands: a primary amine and a primary alcohol.
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Appearance |
| 3400 - 3250 | N-H Stretch | Primary Amine | Two distinct, sharp to medium bands are expected for the symmetric and asymmetric stretches of the primary amine.[1][2][8] |
| 3500 - 3200 | O-H Stretch | Alcohol | A broad, strong band is characteristic of the hydrogen-bonded O-H stretch in an alcohol.[9] This may overlap with the N-H stretches. |
| 2960 - 2850 | C-H Stretch | Aliphatic | Absorptions due to the C-H stretching of the methyl, methylene, and cyclopropyl groups. |
| 1650 - 1580 | N-H Bend | Primary Amine | A medium to strong, sharp band corresponding to the scissoring vibration of the primary amine.[8] |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | A weak to medium absorption band.[8] |
| 1050 - 1000 | C-O Stretch | Primary Alcohol | A strong band indicating the C-O stretching vibration. |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For 2-amino-2-cyclopropylpropan-1-ol (C₆H₁₃NO, Monoisotopic Mass: 115.0997 Da), the following fragmentation pathways are anticipated.[10]
Molecular Ion and Fragmentation
The molecular ion peak (M⁺) is expected at m/z = 115. Due to the presence of a single nitrogen atom, the molecular weight is odd, which is consistent with the Nitrogen Rule.[11][12]
The most characteristic fragmentation for amino alcohols is alpha-cleavage , where the bond between the carbon bearing the functional groups and an adjacent carbon is broken.[11][13]
.dot
Caption: Predicted major fragmentation pathways for 2-amino-2-cyclopropylpropan-1-ol.
Predicted Fragmentation Data:
| m/z | Proposed Fragment | Loss | Rationale |
| 115 | [C₆H₁₃NO]⁺˙ | - | Molecular Ion |
| 100 | [C₅H₁₀NO]⁺ | •CH₃ | Alpha-cleavage resulting in the loss of the methyl radical. This is expected to be a prominent peak. |
| 84 | [C₅H₁₀N]⁺ | •CH₂OH | Alpha-cleavage leading to the loss of the hydroxymethyl radical. |
| 97 | [C₆H₁₁N]⁺˙ | H₂O | Dehydration of the molecular ion, a common fragmentation for alcohols.[11] |
| 58 | [C₃H₈N]⁺ | C₃H₅O | Further fragmentation of the m/z 100 ion. |
| 30 | [CH₄N]⁺ | C₅H₉O | A common fragment for primary amines, [CH₂=NH₂]⁺. |
IV. Experimental Protocols
To acquire the spectral data discussed, the following general methodologies are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of 2-amino-2-cyclopropylpropan-1-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher field NMR spectrometer.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum to identify the -NH₂ and -OH protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet or a Nujol mull can be prepared.
-
Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Analysis: Obtain the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
.dot
Caption: A generalized workflow for the spectral characterization of a new chemical entity.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features expected for 2-amino-2-cyclopropylpropan-1-ol. By understanding the characteristic NMR shifts, IR absorption bands, and mass spectral fragmentation patterns of the constituent functional groups, researchers can confidently approach the structural elucidation of this and related molecules. The methodologies and interpretative frameworks presented herein are designed to serve as a valuable resource for scientists in the field of chemical synthesis and drug discovery.
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ResearchGate. (2025). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Available at: [Link]
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An In-Depth Technical Guide to the Solubility of 2-Amino-2-cyclopropylpropan-1-ol
Introduction: Understanding the Molecular Architecture of 2-Amino-2-cyclopropylpropan-1-ol
2-Amino-2-cyclopropylpropan-1-ol is a fascinating molecule characterized by a unique combination of functional groups that dictate its physicochemical properties, most notably its solubility. As a primary amino alcohol, it possesses both a basic amino group (-NH₂) and a polar hydroxyl group (-OH). These are attached to a tertiary carbon, which is also bonded to a methyl group (-CH₃) and a cyclopropyl ring. This distinct structure, with its blend of hydrophilic and lipophilic moieties, suggests a nuanced solubility profile that is critical for its application in research and drug development. Understanding this profile is paramount for formulation, reaction chemistry, and predicting its behavior in biological systems.
The presence of the amino and hydroxyl groups allows for hydrogen bonding with protic solvents, suggesting good solubility in polar protic media.[1] Conversely, the non-polar cyclopropyl and methyl groups contribute to its lipophilicity, which may enhance its solubility in less polar organic solvents. A predicted XlogP value of -0.4 for 2-Amino-2-cyclopropylpropan-1-ol suggests a favorable distribution into aqueous media.[2] This guide will provide a theoretical framework for predicting its solubility and a practical guide to its experimental determination.
Theoretical Solubility Profile
The principle of "like dissolves like" is the cornerstone of predicting solubility. The interplay of polarity, hydrogen bonding capability, and molecular size determines how well a solute dissolves in a particular solvent.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
In polar protic solvents, the primary drivers for the dissolution of 2-Amino-2-cyclopropylpropan-1-ol are the amino and hydroxyl groups. These groups can act as both hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with solvents like water and alcohols. A close structural analog, 2-Amino-2-methylpropan-1-ol, is miscible with water and soluble in alcohols.[3] Similarly, the parent amine, cyclopropylamine, is miscible with water and ethanol.[4][5][6] Based on these analogs, 2-Amino-2-cyclopropylpropan-1-ol is expected to exhibit high solubility in water and lower alcohols.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)
Polar aprotic solvents can act as hydrogen bond acceptors but not donors. The hydroxyl group of 2-Amino-2-cyclopropylpropan-1-ol can still form hydrogen bonds with these solvents. Existing data indicates that the compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[7] Its solubility in other polar aprotic solvents like Dimethylformamide (DMF) and acetonitrile is likely to be moderate, facilitated by dipole-dipole interactions.
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether)
The solubility in non-polar solvents is expected to be limited. The non-polar cyclopropyl and methyl groups will have favorable van der Waals interactions with these solvents, but these are unlikely to overcome the strong hydrogen bonding between the amino alcohol molecules themselves. However, cyclopropylamine is noted to be miscible with ether.[4][5][6] This suggests that 2-Amino-2-cyclopropylpropan-1-ol may possess some degree of solubility in less polar ethers, although significantly lower than in polar solvents.
Predicted Solubility Summary
The following table summarizes the predicted solubility of 2-Amino-2-cyclopropylpropan-1-ol in various solvents, providing a baseline for experimental design. Researchers can use the provided experimental protocols to populate the quantitative data columns.
| Solvent Class | Example Solvents | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Molarity (mol/L) |
| Polar Protic | Water, Methanol, Ethanol | High | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to Low | ||
| Non-Polar Ethereal | Diethyl Ether, Tetrahydrofuran (THF) | Low | ||
| Non-Polar Aromatic | Toluene | Very Low | ||
| Non-Polar Aliphatic | Hexane, Heptane | Very Low / Insoluble |
Experimental Determination of Solubility
To move from theoretical prediction to empirical data, rigorous experimental protocols are necessary. The choice between a kinetic or thermodynamic solubility assay depends on the research context. Kinetic solubility is often used in high-throughput screening during early-stage drug discovery, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development.
Workflow for Solubility Determination
Caption: General workflow for experimental solubility determination.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with a compound over a prolonged period to ensure equilibrium is reached.
Methodology:
-
Preparation: Add an excess amount of solid 2-Amino-2-cyclopropylpropan-1-ol to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged at high speed.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Reporting: Express the solubility in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
Protocol 2: Kinetic Solubility Determination (Nephelometry)
This high-throughput method is suitable for rapid screening and measures the concentration at which a compound precipitates from a solution when added from a DMSO stock.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Amino-2-cyclopropylpropan-1-ol in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in Nephelometric Turbidity Units (NTU) is observed indicates the formation of a precipitate and thus the kinetic solubility limit.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
For accurate quantification in thermodynamic solubility studies, a validated HPLC method is essential. Due to the lack of a strong chromophore in 2-Amino-2-cyclopropylpropan-1-ol, derivatization is often required for sensitive UV detection. Alternatively, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be used.
Workflow for HPLC Analysis with Pre-column Derivatization
Caption: HPLC analysis workflow with pre-column derivatization.
Example HPLC Method with o-Phthalaldehyde (OPA) Derivatization:
-
Derivatization Reagent: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a highly fluorescent isoindole derivative, allowing for sensitive detection.
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the derivatized compound.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm) or UV detector (338 nm).
-
Standard Curve: Prepare a standard curve by derivatizing known concentrations of 2-Amino-2-cyclopropylpropan-1-ol to accurately quantify the concentration in the solubility samples.
Conclusion
While specific experimental data for the solubility of 2-Amino-2-cyclopropylpropan-1-ol is not widely available in the literature, a robust theoretical assessment can be made based on its molecular structure and comparison with close analogs. It is predicted to be highly soluble in polar protic solvents, with decreasing solubility in polar aprotic and non-polar solvents. This guide provides the necessary theoretical foundation and detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in a variety of solvent systems. The provided methodologies for both thermodynamic and kinetic solubility, coupled with a reliable HPLC quantification method, form a self-validating system for generating high-quality, reproducible data essential for advancing research and development.
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An In-Depth Technical Guide to 2-Amino-2-cyclopropylpropan-1-ol: Synthesis, Properties, and Medicinal Chemistry Perspective
Foreword: The Strategic Value of Strained Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the myriad of structural motifs employed to optimize drug candidates, the cyclopropyl group has emerged as a powerful tool for enhancing potency, modulating metabolic stability, and refining physicochemical characteristics.[1][2] This guide delves into the specifics of 2-Amino-2-cyclopropylpropan-1-ol, a molecule embodying the strategic incorporation of this unique three-membered ring. While the specific discovery and a detailed, publicly available synthetic protocol for this exact compound are not extensively documented in peer-reviewed literature, this guide will provide a comprehensive overview based on established principles of organic synthesis and the well-documented utility of related α-cyclopropyl amino alcohols in drug development. We will explore a logical synthetic pathway, the rationale behind the experimental choices, and the potential applications of this and structurally similar compounds, offering a valuable resource for researchers, scientists, and drug development professionals.
The Cyclopropyl Moiety: A Game-Changer in Medicinal Chemistry
The seemingly simple cyclopropyl ring, with its inherent ring strain of approximately 27.5 kcal/mol, imparts a unique set of steric and electronic properties to a molecule.[3] These features are increasingly leveraged by medicinal chemists to address common challenges in drug discovery.
Key Advantages of Incorporating a Cyclopropyl Group:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can act as a conformational restraint, locking a flexible molecule into its bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target.[1]
-
Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.[1]
-
Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity (logP) and acidity/basicity (pKa), which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Reduced Off-Target Effects: By locking a molecule into a more specific conformation, the cyclopropyl group can help to reduce binding to unintended biological targets, thereby minimizing off-target side effects.[1]
| Property Enhanced by Cyclopropyl Group | Rationale | Reference |
| Potency | Conformational rigidity reduces the entropic penalty of binding. | [1] |
| Metabolic Stability | Stronger C-H bonds are less prone to enzymatic oxidation. | [1] |
| Solubility & Permeability | Can modulate lipophilicity to optimize ADME properties. | [1] |
| Selectivity | A more defined conformation can lead to more specific target engagement. | [1] |
A Proposed Synthetic Pathway for 2-Amino-2-cyclopropylpropan-1-ol
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the amino and hydroxyl groups, leading back to a key cyclopropyl ketone intermediate. This intermediate can be derived from commercially available starting materials.
Caption: Retrosynthetic analysis of 2-Amino-2-cyclopropylpropan-1-ol.
Step-by-Step Proposed Synthesis
This proposed multi-step synthesis provides a robust framework for the laboratory-scale preparation of 2-Amino-2-cyclopropylpropan-1-ol.
Step 1: Synthesis of Cyclopropyl Methyl Ketone
The synthesis would commence with the formation of cyclopropyl methyl ketone. A common and effective method is the Simmons-Smith cyclopropanation of an appropriate enol ether of acetone, or a related reaction.
-
Reaction: Cyclopropanation of an acetone enol equivalent.
-
Reagents: Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn).
-
Rationale: The Simmons-Smith reaction is a reliable method for forming a cyclopropane ring from an alkene with high stereospecificity. The use of an enol ether of acetone provides the necessary alkene functionality.
Step 2: Formation of the α-Hydroxy Nitrile (Cyanohydrin)
The ketone is then converted to a cyanohydrin, which introduces the carbon that will become the carboxylic acid and protects the carbonyl group for the subsequent steps.
-
Reaction: Nucleophilic addition of cyanide to the carbonyl group.
-
Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN) followed by acidification.
-
Rationale: This is a classic method for one-carbon homologation and the introduction of a hydroxyl group alpha to a carbonyl.
Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid
The nitrile group is hydrolyzed under acidic or basic conditions to yield the corresponding α-hydroxy carboxylic acid.
-
Reaction: Acid- or base-catalyzed hydrolysis.
-
Reagents: Strong acid (e.g., HCl, H₂SO₄) or strong base (e.g., NaOH, KOH) with heating.
-
Rationale: This step converts the nitrile into the more versatile carboxylic acid functional group, which is necessary for the subsequent introduction of the amino group.
Step 4: Introduction of the Amino Group
The hydroxyl group of the α-hydroxy acid is first converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced with an azide nucleophile. Subsequent reduction of the azide yields the primary amine.
-
Reaction: Nucleophilic substitution followed by reduction.
-
Reagents:
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl) in the presence of a base (e.g., pyridine).
-
Sodium azide (NaN₃).
-
A reducing agent such as Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂, Pd/C).
-
-
Rationale: This two-step process (activation, displacement, and reduction) is a standard and effective method for converting a hydroxyl group to an amino group with retention of stereochemistry if a chiral starting material is used.
Step 5: Reduction of the Carboxylic Acid to the Primary Alcohol
The final step is the reduction of the carboxylic acid to the primary alcohol.
-
Reaction: Reduction of a carboxylic acid.
-
Reagents: A strong reducing agent such as Lithium aluminum hydride (LiAlH₄) or Borane (BH₃).
-
Rationale: This reduction provides the target 2-Amino-2-cyclopropylpropan-1-ol.
Caption: Proposed synthetic workflow for 2-Amino-2-cyclopropylpropan-1-ol.
Potential Applications and Biological Relevance
While specific biological activity data for 2-Amino-2-cyclopropylpropan-1-ol is not available in the public domain, the structural motif of an α-cyclopropyl amino alcohol is of significant interest in drug discovery.
-
Enzyme Inhibition: The constrained nature of the cyclopropyl group can lead to potent and selective inhibition of enzymes by mimicking a transition state or by occupying a specific hydrophobic pocket in the active site.
-
Neurological Disorders: Analogues of cyclopropyl-containing amino acids have been investigated as ligands for N-methyl-D-aspartate (NMDA) receptors, which are implicated in a variety of neurological conditions.[4]
-
Antiviral and Anticancer Agents: The incorporation of cyclopropyl groups has been a successful strategy in the development of antiviral and anticancer drugs, where they often enhance the binding affinity and metabolic stability of the parent molecule.[2]
The presence of both a primary amine and a primary alcohol in 2-Amino-2-cyclopropylpropan-1-ol provides two points for further chemical modification, making it a versatile building block for the synthesis of more complex drug candidates.
Conclusion and Future Directions
2-Amino-2-cyclopropylpropan-1-ol represents a fascinating, albeit under-documented, small molecule with significant potential as a building block in medicinal chemistry. The strategic incorporation of the cyclopropyl group offers a proven strategy for enhancing the pharmacological properties of drug candidates. The proposed synthetic route, grounded in established chemical principles, provides a clear and logical pathway for its preparation.
Future research in this area should focus on the development and publication of a detailed and optimized synthesis of 2-Amino-2-cyclopropylpropan-1-ol. Furthermore, a thorough biological evaluation of this compound and its derivatives is warranted to explore its potential as a therapeutic agent or as a scaffold for the development of new medicines. As our understanding of the nuanced effects of strained ring systems on biological activity continues to grow, molecules like 2-Amino-2-cyclopropylpropan-1-ol will undoubtedly play an important role in the future of drug discovery.
References
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- This reference is a placeholder for future biological studies.
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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- This reference is a placeholder for further reading on amino alcohol synthesis.
-
Shuto, S., Ono, S., Imoto, H., Yoshii, K., & Matsuda, A. (1998). Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- Diethylcyclopropanecarboxamide Is a Novel Class of NMDA Receptor Channel Blocker. Journal of Medicinal Chemistry, 41(18), 3507–3514. [Link]
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Sala, M., et al. (2014). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 18(1), 2-25. [Link]
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The Cyclopropyl Moiety in Amino Alcohol Scaffolds: A Technical Guide to Unlocking Novel Biological Activities
Abstract
The incorporation of the cyclopropyl group, a small, strained carbocycle, into amino alcohol frameworks presents a compelling strategy in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of cyclopropyl-containing amino alcohols. We will delve into the unique physicochemical properties imparted by the cyclopropyl ring and how these translate into potent and selective modulation of key biological targets. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile structural motif to address unmet medical needs. We will explore case studies in oncology, metabolic disorders, and neuroscience, providing detailed experimental protocols and structure-activity relationship (SAR) analyses to empower the rational design of next-generation therapeutics.
The Strategic Advantage of the Cyclopropyl Ring in Drug Design
The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in medicinal chemistry. Its inherent ring strain and unique electronic properties offer a plethora of advantages when incorporated into drug candidates. The C-C bonds within the cyclopropyl ring possess a higher p-character than typical alkanes, leading to shorter and stronger C-H bonds.[1] This seemingly subtle feature has profound implications for a molecule's biological activity and pharmacokinetic profile.
Key contributions of the cyclopropyl group in drug design include:
-
Enhanced Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity at the target receptor. This conformational constraint can also reduce off-target effects by preventing binding to unintended receptors.[1][2]
-
Improved Metabolic Stability: The robust C-H bonds of the cyclopropyl group are less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common route of drug degradation. This can lead to an extended half-life and improved bioavailability of the drug candidate.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This allows for fine-tuning of a drug's pharmacokinetic profile.[1]
-
Increased Brain Permeability: In some instances, the incorporation of a cyclopropyl group has been shown to enhance a molecule's ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[1]
This guide will focus on the synergistic combination of the cyclopropyl moiety with the versatile amino alcohol scaffold, a privileged structure in its own right, found in numerous natural products and FDA-approved drugs.
Synthesis of Cyclopropyl-Containing Amino Alcohols: A Practical Approach
The synthesis of cyclopropyl-containing amino alcohols can be achieved through various synthetic routes. A common and effective method is the Simmons-Smith cyclopropanation of an allylic alcohol, followed by introduction of the amino group. Here, we provide a detailed, step-by-step protocol for the synthesis of a model cyclopropyl-containing amino alcohol, (1-aminocyclopropyl)methanol.
Experimental Protocol: Synthesis of (1-aminocyclopropyl)methanol
Materials:
-
Allyl alcohol
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Sodium sulfate (anhydrous)
-
Phthalimide
-
Triphenylphosphine
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrazine monohydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Workflow Diagram:
Caption: Synthetic workflow for (1-aminocyclopropyl)methanol.
Step 1: Simmons-Smith Cyclopropanation of Allyl Alcohol [3][4][5]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of allyl alcohol (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.2 equivalents) to the stirred solution via the dropping funnel.
-
In a separate flask, prepare a solution of diiodomethane (2.2 equivalents) in anhydrous diethyl ether.
-
Add the diiodomethane solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (cyclopropyl)methanol. Purify by distillation.
Step 2: Mitsunobu Reaction for Amine Introduction
-
To a solution of (cyclopropyl)methanol (1 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF, add DIAD (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-(cyclopropylmethyl)phthalimide.
Step 3: Deprotection to Yield the Final Product
-
Dissolve N-(cyclopropylmethyl)phthalimide (1 equivalent) in ethanol.
-
Add hydrazine monohydrate (5 equivalents) and reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and add concentrated hydrochloric acid.
-
Filter the resulting precipitate (phthalhydrazide).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with sodium hydroxide.
-
Extract the product with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (1-aminocyclopropyl)methanol.
Biological Activities of Cyclopropyl-Containing Amino Alcohols
The unique structural features of cyclopropyl-containing amino alcohols have led to their exploration as modulators of a wide range of biological targets. This section will highlight three key areas where these compounds have shown significant promise: oncology, metabolic disorders, and neuroscience.
Anticancer Activity: Targeting Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[6][7] Dysregulation of HDAC activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention. Several HDAC inhibitors have been approved for the treatment of various cancers.[6]
Cyclopropyl-containing amino alcohols have emerged as a promising class of HDAC inhibitors. The cyclopropyl group can occupy the hydrophobic pocket of the HDAC active site, while the amino and alcohol functionalities can form key hydrogen bond interactions.
Mechanism of Action:
HDAC inhibitors induce the hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes that have been silenced. One of the key downstream targets of HDAC inhibitors is the cyclin-dependent kinase inhibitor p21.[8][9][10][11] Upregulation of p21 leads to cell cycle arrest, typically at the G1/S or G2/M phase, and can induce apoptosis.[8][10][11]
Signaling Pathway:
Caption: HDAC inhibition by cyclopropyl amino alcohols leads to p21-mediated cell cycle arrest.
Structure-Activity Relationship (SAR) of Cyclopropyl-Containing HDAC Inhibitors:
| Compound ID | Cyclopropyl Substitution | Linker | Zinc Binding Group | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Reference |
| Cpd 1 | Unsubstituted | Amide | Hydroxamic Acid | 15 | 30 | [12][13] |
| Cpd 2 | 2-Phenyl | Amide | Hydroxamic Acid | 5 | 12 | [12][13] |
| Cpd 3 | Unsubstituted | Reverse Amide | Hydroxamic Acid | 150 | 250 | [12][13] |
| Cpd 4 | Unsubstituted | Amide | Carboxylic Acid | >1000 | >1000 | [12][13] |
Experimental Protocol: In Vitro HDAC Activity Assay [1][14][15][16][17]
This protocol describes a fluorometric assay to determine the in vitro activity of HDAC enzymes in the presence of inhibitors.
-
Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a positive control inhibitor (e.g., Trichostatin A).
-
Enzyme and Inhibitor Preparation: Dilute recombinant human HDAC1 enzyme to the desired concentration in assay buffer. Prepare serial dilutions of the cyclopropyl-containing amino alcohol test compounds.
-
Assay Plate Setup: In a 96-well black plate, add the assay buffer, the test compound dilutions, and the HDAC1 enzyme. Include wells for a no-enzyme control and a positive control inhibitor.
-
Reaction Initiation: Add the HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Developing: Add a developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antidiabetic Activity: Targeting Dipeptidyl Peptidase-4 (DPP-4)
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[18][19][20] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.
Cyclopropyl-containing amino alcohols have been designed as potent and selective DPP-4 inhibitors. The cyclopropyl group can interact with the S1 subsite of the DPP-4 active site, while the amino group forms a key interaction with the catalytic dyad.
Mechanism of Action:
By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.
Signaling Pathway:
Caption: DPP-4 inhibition by cyclopropyl amino alcohols enhances incretin signaling for improved glycemic control.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay [2][3][21][22][23]
This protocol outlines a fluorometric assay to measure the inhibition of DPP-4 activity.
-
Reagent Preparation: Prepare a Tris-HCl buffer (pH 7.5), a fluorogenic substrate (e.g., Gly-Pro-AMC), and a known DPP-4 inhibitor as a positive control (e.g., sitagliptin).
-
Enzyme and Inhibitor Preparation: Dilute recombinant human DPP-4 enzyme in the assay buffer. Prepare serial dilutions of the cyclopropyl-containing amino alcohol test compounds.
-
Assay Plate Setup: In a 96-well black plate, add the assay buffer, test compounds, and DPP-4 enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity every minute for 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor. Calculate the percent inhibition and determine the IC50 value.
Neuroprotective Activity: Targeting NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[24] However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[25][26]
Cyclopropyl-containing amino alcohols have been investigated as NMDA receptor antagonists. The rigid cyclopropane scaffold can effectively position the pharmacophoric elements—the amino and alcohol groups—for optimal interaction with the receptor's binding site.
Mechanism of Action:
These compounds act as uncompetitive antagonists, meaning they bind within the ion channel of the NMDA receptor when it is open, thereby blocking the influx of Ca²⁺ ions. This blockade of excessive calcium entry can protect neurons from excitotoxic damage.
Experimental Protocol: Electrophysiological Evaluation of NMDA Receptor Antagonism [27]
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory activity of compounds on NMDA receptors expressed in a cellular system (e.g., HEK293 cells or cultured neurons).
-
Cell Culture: Culture cells expressing the desired NMDA receptor subunits.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular and extracellular solutions.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a single cell.
-
NMDA Receptor Activation: Apply a solution containing NMDA and the co-agonist glycine to elicit an inward current.
-
Compound Application: Apply the cyclopropyl-containing amino alcohol test compound at various concentrations and measure the reduction in the NMDA-evoked current.
-
Data Analysis: Construct a concentration-response curve and determine the IC50 value for the inhibition of the NMDA receptor current.
Conclusion and Future Directions
Cyclopropyl-containing amino alcohols represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. The unique properties of the cyclopropyl group, when combined with the amino alcohol scaffold, provide a powerful platform for the design of potent, selective, and metabolically stable drug candidates. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
Future research should focus on exploring the full potential of this structural motif by:
-
Synthesizing and evaluating a broader diversity of cyclopropyl-containing amino alcohols with various substitution patterns.
-
Investigating their activity against other relevant biological targets.
-
Conducting in vivo studies to assess their efficacy and pharmacokinetic properties in relevant disease models.
By continuing to explore the rich chemical space of cyclopropyl-containing amino alcohols, the scientific community can unlock new therapeutic opportunities for a wide range of diseases.
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Grant, K. A., & Colombo, G. (1993). Competitive NMDA receptor antagonist, CGP 40116, substitutes for the discriminative stimulus effects of ethanol. Pharmacology Biochemistry and Behavior, 46(4), 955-958. [Link]
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Introduction: The Imperative of Chirality in Modern Drug Design
An In-Depth Technical Guide to the Stereoisomers of 2-Amino-2-cyclopropylpropan-1-ol: Synthesis, Resolution, and Pharmacological Considerations
In the landscape of modern drug discovery and development, the three-dimensional structure of a molecule is not merely a detail but a defining characteristic of its biological function. Chirality, the property of a molecule to exist in non-superimposable mirror-image forms known as enantiomers, is a cornerstone of this principle. The differential interaction of enantiomers with the chiral environment of the body—proteins, enzymes, and receptors—can lead to profound differences in their pharmacokinetics, pharmacodynamics, and toxicology.[1] It is this fundamental stereoselectivity that compels the pharmaceutical industry to pursue the synthesis and evaluation of single-enantiomer drugs.
Concurrently, medicinal chemistry has seen the ascendance of the cyclopropyl group as a uniquely valuable structural motif.[2][3] Far from being a simple saturated ring, its strained nature imparts vinyl-like electronic properties and a rigid, defined conformation. Incorporating a cyclopropyl fragment into a drug candidate can enhance metabolic stability, improve potency by locking the molecule into a bioactive conformation, and fine-tune physicochemical properties to overcome common roadblocks in drug development.[2][3]
This guide focuses on 2-Amino-2-cyclopropylpropan-1-ol , a molecule that embodies both of these critical concepts. Possessing a single chiral center at the C2 position, it exists as a pair of enantiomers: (R)-2-Amino-2-cyclopropylpropan-1-ol and (S)-2-Amino-2-cyclopropylpropan-1-ol. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, resolution, and characterization of these stereoisomers, while also contextualizing their potential pharmacological significance.
Part 1: Molecular Architecture and Stereoisomeric Forms
The structure of 2-Amino-2-cyclopropylpropan-1-ol (C₆H₁₃NO) features a central quaternary carbon atom bonded to an amino group, a methyl group, a cyclopropyl ring, and a hydroxymethyl group.[4] This central carbon (C2) is the stereocenter, giving rise to two distinct, non-superimposable enantiomers.
The assignment of the (R) and (S) configurations is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For 2-Amino-2-cyclopropylpropan-1-ol, the priority of the substituents attached to the chiral center is as follows:
-
-NH₂ (highest atomic number)
-
-CH₂OH
-
-C₃H₅ (cyclopropyl)
-
-CH₃ (lowest atomic number)
Visualizing the molecule with the lowest priority group (-CH₃) pointing away from the observer, the sequence from highest to lowest priority determines the configuration: a clockwise direction for (R) and a counter-clockwise direction for (S).
Part 2: Strategies for Stereoselective Synthesis and Resolution
Accessing enantiomerically pure forms of 2-Amino-2-cyclopropylpropan-1-ol is paramount for any meaningful pharmacological investigation. This can be achieved through two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, or the resolution of a racemic mixture.
Asymmetric Synthesis: A Proactive Approach
Asymmetric synthesis is often the more elegant and efficient strategy, as it avoids the "loss" of 50% of the material inherent in classical resolution. While specific protocols for this exact molecule are not widely published, methodologies for structurally similar cyclopropyl amino acids and amino alcohols provide a strong foundation for a rational synthetic design.[2] An enzymatic approach using a transaminase could also be a highly effective method for stereoselective synthesis.[5]
Exemplary Protocol: Asymmetric Synthesis via Chiral Auxiliary
This hypothetical protocol is based on well-established principles of asymmetric synthesis of amino acids. The causality behind this choice lies in its reliability and the extensive literature supporting the use of chiral auxiliaries for creating stereogenic centers.
Objective: To synthesize the (S)-enantiomer of 2-Amino-2-cyclopropylpropan-1-ol.
Methodology:
-
Step 1: Synthesis of Chiral Imine.
-
React cyclopropyl methyl ketone with a chiral amine, such as (S)-1-phenylethylamine, in the presence of a dehydrating agent (e.g., molecular sieves or TiCl₄) in an aprotic solvent like toluene.
-
Rationale: The chiral amine auxiliary imparts facial selectivity to the imine, directing the subsequent nucleophilic attack to one face of the C=N double bond.
-
-
Step 2: Diastereoselective Strecker Reaction.
-
To the chiral imine solution at low temperature (-78 °C), add a cyanide source, such as trimethylsilyl cyanide (TMSCN), with a Lewis acid catalyst (e.g., ZnCl₂).
-
Rationale: The cyanide anion will preferentially attack one face of the imine, dictated by the steric hindrance of the chiral auxiliary, leading to the formation of a diastereomerically enriched α-aminonitrile.
-
-
Step 3: Hydrolysis and Reduction.
-
Hydrolyze the nitrile group to a carboxylic acid under acidic conditions.
-
Reduce the resulting carboxylic acid to a primary alcohol using a reducing agent like lithium aluminum hydride (LAH) in THF.
-
Rationale: This two-step conversion transforms the nitrile into the required hydroxymethyl group.
-
-
Step 4: Removal of Chiral Auxiliary.
-
Remove the (S)-1-phenylethylamine auxiliary via hydrogenolysis using a palladium catalyst (e.g., Pd(OH)₂/C) under a hydrogen atmosphere.
-
Rationale: Hydrogenolysis cleaves the C-N bond of the benzyl-type auxiliary, liberating the free primary amine of the target molecule without affecting the newly formed stereocenter.
-
-
Purification:
-
Purify the final product using column chromatography or crystallization to yield enantiomerically enriched (S)-2-Amino-2-cyclopropylpropan-1-ol.
-
Resolution of Racemic Mixtures: The Classical Approach
When a racemic synthesis is more accessible, classical resolution via diastereomeric salt formation remains a robust and widely used technique.[6]
Protocol: Resolution with (+)-Tartaric Acid
Objective: To separate the (R) and (S) enantiomers from a racemic mixture of 2-Amino-2-cyclopropylpropan-1-ol.
Methodology:
-
Salt Formation:
-
Dissolve the racemic amino alcohol in a suitable solvent, such as methanol or ethanol.
-
Add an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid, dissolved in the same solvent.
-
Rationale: The basic amino group of the enantiomers reacts with the carboxylic acid groups of the chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, notably different solubilities.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to promote crystallization. One diastereomeric salt should preferentially crystallize out of the solution due to its lower solubility.
-
Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
Rationale: The success of this step depends critically on the choice of solvent and the temperature profile, which must be optimized to maximize the solubility difference between the two diastereomeric salts.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected crystals in water and add a base (e.g., 1M NaOH) to deprotonate the amine and neutralize the tartaric acid.
-
Extract the free amino alcohol into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, and evaporate the solvent to yield the enantiomerically enriched amino alcohol.
-
Repeat the process with the mother liquor (potentially after evaporation and treatment with a different chiral acid) to isolate the other enantiomer.
-
-
Enantiomeric Purity Assessment:
-
Determine the enantiomeric excess (ee) of the isolated products using chiral HPLC or polarimetry.
-
Part 3: Analytical Characterization of Stereoisomers
Robust analytical methods are required to confirm the identity, purity, and stereochemical integrity of the separated enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample. The technique relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol: Enantiomeric Purity Analysis by Chiral HPLC
Objective: To resolve and quantify the (R) and (S) enantiomers of 2-Amino-2-cyclopropylpropan-1-ol.
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is a highly effective starting point for resolving amino alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., 2-Propanol or Ethanol). The ratio is critical for achieving resolution and must be optimized.
-
Rationale: In normal-phase chromatography on polysaccharide CSPs, the alcohol modifier competes with the analyte for hydrogen bonding sites on the stationary phase. Adjusting its concentration directly modulates retention and selectivity.
-
-
Additive: For a basic amine like this, adding a small amount (e.g., 0.1%) of an amine modifier like diethylamine (DEA) to the mobile phase is crucial.
-
Rationale: The additive prevents peak tailing by masking residual acidic silanol groups on the silica support of the CSP, leading to sharp, symmetrical peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Presentation
The following table presents hypothetical, yet realistic, analytical data that could be expected from the characterization of the two enantiomers.
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| Chiral HPLC Retention Time (tʀ) | 12.5 min | 14.8 min | Two peaks at 12.5 & 14.8 min |
| Enantiomeric Excess (ee) | >99% | >99% | 0% |
| Specific Rotation [α]²⁰D | Negative (e.g., -25.2°) | Positive (e.g., +25.2°) | 0° |
Part 4: Pharmacological Significance and Future Directions
While specific biological activity data for the individual stereoisomers of 2-Amino-2-cyclopropylpropan-1-ol are not extensively reported in public literature, the structural motifs present in the molecule allow for informed hypotheses regarding its potential pharmacological relevance.
The presence of a cyclopropyl group is known to confer several advantageous properties in drug molecules.[3] It acts as a rigid scaffold, restricting the conformational freedom of adjacent functionalities. This can lead to a more favorable entropic profile upon binding to a biological target, resulting in higher affinity and potency. Furthermore, the cyclopropyl group can serve as a bioisostere for a gem-dimethyl group or an unsaturated moiety, while often improving metabolic stability by protecting adjacent sites from enzymatic degradation.[2]
The amino alcohol functionality is a common pharmacophore found in a wide array of biologically active compounds, particularly those targeting the central nervous system (CNS). The differential presentation of the amino and hydroxyl groups in the (R) and (S) enantiomers will almost certainly lead to stereospecific interactions at a chiral receptor or enzyme active site.
Given these principles, it is imperative that any drug development program utilizing the 2-Amino-2-cyclopropylpropan-1-ol scaffold must involve the separate synthesis and evaluation of each enantiomer. One enantiomer may be responsible for the desired therapeutic activity (the eutomer), while the other could be inactive, contribute to side effects, or even have an opposing or toxic effect (the distomer).
Conclusion
The stereoisomers of 2-Amino-2-cyclopropylpropan-1-ol represent a compelling intersection of chirality and the strategic use of the cyclopropyl moiety in medicinal chemistry. This guide has outlined the fundamental principles for their synthesis, separation, and characterization. While the specific biological profile of each enantiomer awaits detailed investigation, the established importance of stereoisomerism in pharmacology dictates that such studies are a prerequisite for any therapeutic development. The methodologies and rationales presented here provide a robust framework for researchers to unlock the potential of these chiral building blocks, paving the way for the discovery of novel, more effective, and safer therapeutic agents.
References
- CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol. Google Patents.
- US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
- EP0135429A1 - The synthesis of cyclopropane amino acids and peptides. Google Patents.
-
Wipf, P., & Stephenson, C. R. J. (2005). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC, NIH. Available at: [Link]
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Salaün, J. (Year). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]
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Untitled. CHOSUN. Available at: [Link]
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Kuvshinov, A. M., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. Available at: [Link]
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WO 2013/134298 A1 - Raf Inhibitor Compounds. Common Organic Chemistry. Available at: [Link]
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2-amino-2-cyclopropylpropan-1-ol (C6H13NO). PubChemLite. Available at: [Link]
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EP 2 017 244 A2. Googleapis.com. Available at: [Link]
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Sharifi-Rad, J., et al. (2022). Biological Activities of Natural Products II. MDPI. Available at: [Link]
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Salaün, J. Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]
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Belin, P., et al. (2021). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. Available at: [Link]
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2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098. PubChem. Available at: [Link]
-
Al-Qalaf, F. A. (2010). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. Available at: [Link]
-
Milikovic, D., et al. (Year). (PDF) Resolution of racemic 1-amino-2-propanol. ResearchGate. Available at: [Link]
-
Nishida, T., et al. (2012). Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing). Available at: [Link]
-
Głowacka, I. E., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]
-
Wipf, P., & Stephenson, C. R. J. (2005). Three-component Synthesis of Alpha,beta-Cyclopropyl-Gamma-Amino Acids. PubMed. Available at: [Link]
- CN110981738A - Synthesis method of 2-aminopropanol. Google Patents.
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- 6. researchgate.net [researchgate.net]
A Technical Guide to 2-Amino-2-cyclopropylpropan-1-ol for the Modern Researcher
An In-Depth Review of Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction: The Value of Constrained Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. The incorporation of rigid structural motifs is a well-established strategy to enhance potency, improve metabolic stability, and fine-tune physicochemical properties. Among these, the cyclopropyl group has garnered significant attention from medicinal chemists due to its unique conformational constraints and electronic properties. This guide focuses on a specific and valuable building block, 2-Amino-2-cyclopropylpropan-1-ol (CAS Number: 1184403-67-5) , a compound that combines the favorable attributes of a cyclopropyl moiety with a versatile amino alcohol functionality. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into its commercial availability, synthesis, and potential applications.
Chemical Properties and Structural Features
2-Amino-2-cyclopropylpropan-1-ol is a chiral amino alcohol with a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1][2] The presence of a cyclopropyl group adjacent to a quaternary carbon center imparts a high degree of steric hindrance and conformational rigidity. This structural feature can be advantageous in drug design by locking a molecule into a bioactive conformation, potentially leading to increased binding affinity and selectivity for its biological target.[3] The primary alcohol and amine functionalities offer versatile handles for further chemical modification, making it an attractive starting material for the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 1184403-67-5 | SRD Pharma[2], ChemicalBook[4] |
| Molecular Formula | C₆H₁₃NO | SRD Pharma[2] |
| Molecular Weight | 115.17 g/mol | Chemsrc.com[1] |
| Appearance | Colourless Oil | ChemicalBook[4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[4] |
| Storage | Refrigerator, under inert atmosphere | ChemicalBook[4] |
Commercial Availability and Sourcing
2-Amino-2-cyclopropylpropan-1-ol is available from a number of specialized chemical suppliers that cater to the research and development sector. When sourcing this building block, it is crucial to consider factors such as purity, available quantities, and lead times. Below is a summary of known suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | Product Code | Purity | Notes |
| SRD Pharma | --- | Research Grade | Available in 10mg, 50mg, 100mg packings.[1] |
| BLD Pharm | BD00930278 | --- | Listed in their catalog of chiral building blocks.[5][6][7] |
| AK Scientific, Inc. | 1226DQ | 95% | Available in 100mg, 1g, 5g quantities with a 4-week lead time.[8] |
| ChemicalBook | --- | --- | Lists multiple suppliers.[4] |
| Chemsrc | --- | --- | Provides a platform to connect with suppliers.[1] |
| Changzhou Extraordinary Pharmatech co.,LTD | --- | --- | Listed in product directory.[4] |
Sourcing and Qualification Workflow
A systematic approach to sourcing and qualifying 2-Amino-2-cyclopropylpropan-1-ol is essential to ensure the integrity of subsequent research. The following workflow outlines the key steps from supplier identification to lot acceptance.
Caption: A typical workflow for sourcing and qualifying a key chemical building block.
Synthesis Strategies
While specific, detailed synthetic procedures for 2-Amino-2-cyclopropylpropan-1-ol are not abundantly available in peer-reviewed literature, its structure suggests plausible synthetic routes based on established organic chemistry principles. A likely approach would involve the construction of the aminocyclopropane core followed by modification of a functional group to yield the primary alcohol.
One potential retrosynthetic analysis suggests that the target molecule could be derived from a corresponding amino acid or nitrile precursor. For instance, the synthesis could start from a suitable cyclopropyl ketone, which is then converted to an amino nitrile via a Strecker reaction, followed by reduction of the nitrile and a potential ester group to the desired amino alcohol.
Given the general interest in cyclopropane-containing compounds for drug discovery, it is anticipated that more detailed synthetic protocols will be published in the future as its use becomes more widespread.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and physicochemical properties of cyclopropane-containing molecules make them valuable in the design of novel therapeutics. The introduction of a cyclopropyl group can lead to:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can pre-organize a molecule into a conformation that is optimal for binding to its biological target, thereby increasing potency.[3]
-
Improved Metabolic Stability: The cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The presence of a cyclopropyl group can influence a molecule's solubility, lipophilicity, and other properties that are critical for drug development.
While specific examples of 2-Amino-2-cyclopropylpropan-1-ol in publicly disclosed drug discovery programs are not yet prevalent, its structural motifs are found in a variety of bioactive molecules. Its utility as a chiral building block for the synthesis of enzyme inhibitors, receptor modulators, and other pharmacologically active compounds is of significant interest to the medicinal chemistry community.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors or mists.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry place.
-
Keep the container tightly sealed.
-
Store under an inert atmosphere as recommended by the supplier.[4]
In case of exposure, it is important to seek medical attention immediately. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air.
Conclusion
2-Amino-2-cyclopropylpropan-1-ol is a promising building block for the synthesis of novel and complex molecules for drug discovery. Its unique structural features, combining the rigidity of a cyclopropane ring with the versatility of an amino alcohol, make it a valuable tool for medicinal chemists. While detailed synthetic and application data in the public domain are still emerging, its commercial availability from several specialized suppliers indicates a growing interest in its use. As the demand for innovative molecular scaffolds continues to rise, it is anticipated that 2-Amino-2-cyclopropylpropan-1-ol will find increasing application in the development of the next generation of therapeutics.
References
-
Axalta Coating Systems. (2018, October 19). Safety Data Sheet. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Amino-2-cyclopropylpropan-1-ol. Retrieved from [Link]
-
Changzhou Extraordinary Pharmatech co.,LTD. (n.d.). Product Center. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-1-cyclopropylethan-1-ol. PubChem Compound Database. Retrieved from [Link]
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Navigating the Synthesis and Handling of 2-Amino-2-cyclopropylpropan-1-ol: A Technical Guide for Chemical Researchers
Introduction
2-Amino-2-cyclopropylpropan-1-ol is a novel primary amino alcohol characterized by a unique cyclopropyl group attached to the alpha-carbon. This structural motif is of significant interest in medicinal chemistry and drug development, offering a rigid scaffold that can impart desirable conformational constraints and metabolic stability to parent molecules. As with any novel chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount for ensuring the well-being of laboratory personnel and minimizing environmental impact. This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Amino-2-cyclopropylpropan-1-ol, drawing upon established best practices for structurally related compounds in the absence of specific data for this molecule.
Hazard Identification and Classification
While specific toxicological data for 2-Amino-2-cyclopropylpropan-1-ol is not yet extensively documented, a critical assessment of its structural analogues, such as 1-aminopropan-2-ol and other aminocyclopropane derivatives, allows for a presumptive hazard profile. The primary hazards associated with this class of compounds are summarized below.
Table 1: Presumptive Hazard Classification for 2-Amino-2-cyclopropylpropan-1-ol
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage or Causes serious eye irritation[1][2][3] |
| Acute Aquatic Toxicity | Category 3 | H402: Harmful to aquatic life[1] |
| Flammability | Category 4 | H227: Combustible liquid[1] |
It is imperative to handle 2-Amino-2-cyclopropylpropan-1-ol as a hazardous substance until comprehensive toxicological data becomes available.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential when working with 2-Amino-2-cyclopropylpropan-1-ol. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary line of defense is to minimize the potential for exposure at the source.
-
Fume Hood: All handling of 2-Amino-2-cyclopropylpropan-1-ol, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood.[4][5]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory to protect against splashes.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to use the proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of immediately as hazardous waste.
-
Lab Coat: A flame-retardant and chemically resistant lab coat should be worn and kept buttoned.
-
Full-body protection: For larger quantities or in situations with a higher risk of splashing, a complete suit protecting against chemicals is recommended.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia should be used.[4]
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.
Handling
-
Avoid Contact: All personal contact, including inhalation of vapors and direct contact with skin and eyes, must be avoided.[4][6]
-
Hygienic Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound.[1][4]
-
Static Discharge: Take precautionary measures against static discharge, especially when transferring the liquid.[7][8]
-
Inert Atmosphere: For long-term storage and in reactions sensitive to air, handle under an inert atmosphere (e.g., nitrogen or argon).[7][8]
Storage
-
Container: Store in the original, tightly sealed container.[4][7][8]
-
Location: Keep in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[7][8] A refrigerator is recommended for storage.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and metals.[8]
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.[1]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
Table 2: First-Aid Procedures for 2-Amino-2-cyclopropylpropan-1-ol Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][9] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9] |
Always show the Safety Data Sheet (SDS) to the attending medical professional. [1]
Accidental Release and Spill Management
A well-defined spill response plan is essential.
Small Spills
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[6]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
Large Spills
-
Evacuate: Evacuate the entire laboratory and surrounding areas.
-
Alert: Alert the institutional emergency response team and provide them with the location and nature of the hazard.[4]
-
Isolate: Isolate the area and prevent entry.
-
Control Ignition Sources: Remove all sources of ignition.[7][8]
Spill Response Decision Tree
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Aminocyclopropane(765-30-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-Amino-2-cyclopropylpropan-1-ol from Cyclopropyl Precursors
Abstract: This document provides a comprehensive guide for the synthesis of 2-amino-2-cyclopropylpropan-1-ol, a valuable amino alcohol building block in pharmaceutical and medicinal chemistry. The inherent conformational rigidity and unique electronic properties imparted by the cyclopropane moiety make this scaffold highly desirable for developing novel therapeutics.[1] We present two robust, field-proven synthetic routes starting from readily available cyclopropyl precursors: cyclopropyl cyanide and 1-aminocyclopropanecarboxylic acid. Each protocol is detailed with step-by-step instructions, explanations of the underlying chemical principles, and expected outcomes to ensure reproducibility and success in the research laboratory.
Strategic Overview: Retrosynthetic Analysis
A logical approach to synthesizing 2-amino-2-cyclopropylpropan-1-ol involves disconnecting the molecule at key bonds to identify plausible starting materials and synthetic strategies. The primary disconnections are made at the C-C bond joining the cyclopropyl group to the quaternary carbon and at the C-N bond of the amine.
Figure 1: Retrosynthetic analysis of 2-amino-2-cyclopropylpropan-1-ol.
This analysis highlights two primary synthetic paradigms:
-
Strategy 1: Building the carbon skeleton via nucleophilic addition of a cyclopropyl organometallic reagent to an appropriate electrophile.
-
Strategy 2: Starting with a functionalized cyclopropane ring and elaborating the side chain to install the required amino and alcohol groups. This guide will focus on Strategy 2, which offers more direct and scalable routes from common cyclopropyl building blocks.
Synthetic Route I: From Cyclopropyl Cyanide
This two-stage protocol leverages the reactivity of the nitrile group. First, a Grignard reaction is used to form a ketone intermediate, which is then converted to the target amino alcohol via a cyanohydrin formation and subsequent reduction.
Figure 2: Workflow for the synthesis from Cyclopropyl Cyanide.
Protocol: Synthesis of Methyl Cyclopropyl Ketone
Rationale: The Grignard reaction provides a classic and efficient method for carbon-carbon bond formation. The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbon of the nitrile. The resulting imine is then hydrolyzed upon acidic workup to yield the ketone. Tetrahydrofuran (THF) is the solvent of choice as it is anhydrous and effectively solvates the Grignard reagent.
Materials:
-
Cyclopropyl cyanide
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small volume of anhydrous THF to cover the magnesium. Add a few drops of methyl iodide to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and heat), add a solution of methyl iodide (1.1 eq) in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent, methylmagnesium bromide.
-
Addition to Nitrile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of cyclopropyl cyanide (1.0 eq) in anhydrous THF dropwise.[2]
-
After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Workup and Isolation: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Add 1 M HCl until the aqueous layer is acidic (pH ~2) to hydrolyze the intermediate imine.
-
Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure. The crude methyl cyclopropyl ketone can be purified by distillation.
Protocol: Conversion to 2-Amino-2-cyclopropylpropan-1-ol
Rationale: This stage involves two key transformations. First, a cyanohydrin is formed by the addition of a cyanide source to the ketone. Trimethylsilyl cyanide (TMSCN) is used as it is a safer and more effective reagent than HCN, with a catalytic amount of a Lewis acid like zinc iodide (ZnI₂) accelerating the reaction. Second, a powerful reducing agent, lithium aluminum hydride (LiAlH₄), is used to simultaneously reduce both the newly introduced nitrile group to a primary amine and the silyl-protected hydroxyl group (which is cleaved in situ) to the primary alcohol.
Materials:
-
Methyl cyclopropyl ketone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂), catalytic amount
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, aqueous solution
-
Sodium hydroxide, 15% aqueous solution
Procedure:
-
Cyanohydrin Formation: To a solution of methyl cyclopropyl ketone (1.0 eq) in anhydrous THF, add a catalytic amount of ZnI₂.
-
Add TMSCN (1.2 eq) dropwise at room temperature. Stir the mixture for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Reduction: In a separate, dry flask, prepare a suspension of LiAlH₄ (3.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add the crude TMS-protected cyanohydrin solution from the previous step to the LiAlH₄ suspension via cannula.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Workup and Isolation: Cool the reaction to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2-cyclopropylpropan-1-ol.
-
The product can be purified by vacuum distillation or column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane).
| Parameter | Route I Data | Reference |
| Starting Material | Cyclopropyl Cyanide | [2] |
| Key Intermediate | Methyl Cyclopropyl Ketone | - |
| Overall Yield | ~40-55% | Estimated |
| Product Purity | >95% (after purification) | Estimated |
| Scalability | Good | - |
Synthetic Route II: From 1-Aminocyclopropanecarboxylic Acid (ACC)
This elegant route utilizes a common, biologically relevant amino acid as the starting material. The strategy involves protecting the amine, converting the carboxylic acid to a tertiary alcohol via a double Grignard addition, and finally deprotecting the amine. This approach offers excellent control over stereochemistry if an enantiopure starting material is used.[3]
Figure 3: Workflow for the synthesis from 1-Aminocyclopropanecarboxylic Acid.
Protocol: Synthesis of N-Boc-ACC Methyl Ester
Rationale: The amine must be protected to prevent it from reacting with the Grignard reagent in a later step. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable under the basic and nucleophilic conditions of esterification and Grignard addition but is easily removed under acidic conditions.[3] The carboxylic acid is then converted to its methyl ester to provide a suitable electrophile for the Grignard reaction.
Materials:
-
1-Aminocyclopropanecarboxylic acid (ACC)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
N-Protection: Dissolve ACC (1.0 eq) in a solution of NaOH (1.1 eq) in water. Add 1,4-dioxane to create a homogenous solution.
-
Cool the solution to 0 °C and add Boc₂O (1.1 eq). Allow the mixture to warm to room temperature and stir overnight.
-
Acidify the mixture with 1 M HCl to pH 2-3 and extract the N-Boc-ACC into ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the protected amino acid.
-
Esterification: Dissolve the crude N-Boc-ACC (1.0 eq) in DMF. Add K₂CO₃ (2.5 eq) followed by methyl iodide (1.5 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure. The crude N-Boc-ACC methyl ester can be purified by column chromatography.
Protocol: Grignard Addition and Deprotection
Rationale: The core of this route is the addition of two equivalents of methylmagnesium bromide to the methyl ester. The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which collapses to form methyl cyclopropyl ketone in situ. A second equivalent of the Grignard reagent immediately adds to this newly formed ketone to generate the tertiary alcohol after an aqueous workup.[4][5] The final step is the removal of the Boc protecting group with a strong acid.
Materials:
-
N-Boc-ACC methyl ester
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Diethyl ether
Procedure:
-
Grignard Addition: Dissolve N-Boc-ACC methyl ester (1.0 eq) in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.
-
Add methylmagnesium bromide solution (2.2 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Deprotection: Dissolve the crude N-Boc protected amino alcohol in a minimal amount of diethyl ether or methanol.
-
Add an excess of 4 M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours.
-
A precipitate of the hydrochloride salt of the product will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The free base can be obtained by dissolving the salt in water, basifying with NaOH, and extracting into an organic solvent like dichloromethane.
| Parameter | Route II Data | Reference |
| Starting Material | 1-Aminocyclopropanecarboxylic Acid | [3] |
| Key Intermediate | N-Boc-ACC Methyl Ester | - |
| Overall Yield | ~60-75% | Estimated |
| Product Purity | >98% (as HCl salt) | Estimated |
| Scalability | Excellent | - |
References
-
Lee, S., et al. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. PubMed Central. Retrieved from [Link]
-
Wipf, P., & Ribe, S. (1999). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
-
Chemistry LibreTexts. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropyl cyanide. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Request PDF. Retrieved from [Link]
Sources
- 1. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropyl cyanide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Enantioselective Synthesis of (R)-2-Amino-2-cyclopropylpropan-1-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Cyclopropyl Amino Alcohols
(R)-2-Amino-2-cyclopropylpropan-1-ol is a chiral building block of significant interest in medicinal chemistry and drug development. The presence of the cyclopropyl group introduces conformational rigidity and can enhance metabolic stability by hindering CYP450-mediated oxidation.[1] Such structural motifs are sought after for their potential to modulate biological activity through specific ligand-receptor interactions.[1] The precise stereochemical arrangement of the amino and hydroxyl groups is crucial for pharmacological efficacy, necessitating a robust and highly enantioselective synthetic methodology.
This application note provides a detailed protocol for the enantioselective synthesis of (R)-2-Amino-2-cyclopropylpropan-1-ol, leveraging the power of the Sharpless Asymmetric Aminohydroxylation (AA) reaction. This method offers a direct and reliable route to vicinal amino alcohols from prochiral olefins with high enantiocontrol.[2][3][4][5][6]
Synthetic Strategy: Sharpless Asymmetric Aminohydroxylation
The cornerstone of this synthesis is the osmium-catalyzed asymmetric aminohydroxylation of a suitable alkene precursor. This reaction installs both the amino and hydroxyl functionalities in a single, stereocontrolled step. The enantioselectivity is directed by a chiral ligand derived from cinchona alkaloids.[2][3]
The proposed synthetic pathway commences with the readily available starting material, 2-cyclopropylprop-2-en-1-ol. This alkene will undergo a syn-aminohydroxylation to yield the desired (R)-2-Amino-2-cyclopropylpropan-1-ol. The choice of the chiral ligand is critical for achieving the desired (R)-enantiomer.
Caption: Synthetic route to (R)-2-Amino-2-cyclopropylpropan-1-ol.
Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks and detailed characterization to ensure the desired outcome.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Cyclopropylprop-2-en-1-ol | ≥95% | Commercially Available |
| Potassium Osmate(VI) Dihydrate | Catalyst Grade | Sigma-Aldrich |
| (DHQ)₂-PHAL | ≥98% | Strem Chemicals |
| tert-Butyl carbamate | ≥99% | Acros Organics |
| Lithium Hydroxide | Reagent Grade | Fisher Scientific |
| tert-Butanol | Anhydrous | EMD Millipore |
| Acetonitrile | HPLC Grade | J.T. Baker |
| Water | Deionized | In-house |
Step-by-Step Synthesis
Step 1: Preparation of the Reaction Mixture
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL).
-
Stir the mixture vigorously until a homogeneous solution is obtained.
-
Add tert-butyl carbamate (1.3 g, 11.1 mmol, 1.1 eq.) and lithium hydroxide (0.46 g, 11.0 mmol, 1.1 eq.).
-
Stir until all solids have dissolved.
Step 2: Asymmetric Aminohydroxylation Reaction
-
To the solution from Step 1, add (DHQ)₂-PHAL (0.4 g, 0.51 mmol, 0.05 eq.).
-
In a separate vial, prepare a catalyst solution by dissolving potassium osmate(VI) dihydrate (0.018 g, 0.05 mmol, 0.005 eq.) in 1 mL of deionized water.
-
Add the catalyst solution to the reaction mixture.
-
Stir for 5 minutes, during which the solution should turn a light green or yellow color.
-
Add 2-cyclopropylprop-2-en-1-ol (1.0 g, 10.2 mmol, 1.0 eq.) dropwise over a period of 10 minutes.
-
Seal the flask and stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Caption: Experimental workflow for the synthesis and analysis.
Step 3: Reaction Workup and Purification
-
Upon completion of the reaction, quench by adding solid sodium sulfite (1.5 g).
-
Stir the mixture for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the N-Boc protected amino alcohol.
Step 4: Deprotection of the Amine
-
Dissolve the purified N-Boc protected amino alcohol in a 1:1 mixture of dichloromethane and trifluoroacetic acid (20 mL).
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 1 M sodium hydroxide (20 mL) and extract with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (R)-2-Amino-2-cyclopropylpropan-1-ol as a solid or oil.
Characterization and Data
| Analysis | Expected Result |
| ¹H NMR | Consistent with the structure of (R)-2-Amino-2-cyclopropylpropan-1-ol. |
| ¹³C NMR | Peaks corresponding to all carbon atoms in the final product. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
| FT-IR | Broad peaks for O-H and N-H stretches (3200-3500 cm⁻¹). |
| Enantiomeric Excess (ee) | ≥95% as determined by chiral HPLC. |
Determination of Enantiomeric Excess
The enantiomeric purity of the final product is a critical parameter. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a reliable method for this determination.[7]
HPLC Conditions:
-
Column: Chiralcel OD-H or equivalent
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% diethylamine
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Troubleshooting and Expert Insights
-
Low Yield: Incomplete reaction can be a cause. Ensure the osmium catalyst is active and the reagents are of high purity. Reaction time can be extended if TLC shows remaining starting material.
-
Low Enantioselectivity: The purity of the chiral ligand is paramount. Use of aged or impure ligand can significantly erode the enantioselectivity. Ensure the reaction temperature is maintained at room temperature.
-
Regioselectivity Issues: While the Sharpless AA is generally regioselective, the choice of nitrogen source and ligand can influence the outcome.[3] For this substrate, the described conditions are expected to favor the desired regioisomer.
Conclusion
This application note provides a comprehensive and robust protocol for the enantioselective synthesis of (R)-2-Amino-2-cyclopropylpropan-1-ol. By employing the Sharpless Asymmetric Aminohydroxylation, this valuable chiral building block can be accessed in high yield and excellent enantiomeric excess. The detailed experimental procedure and analytical methods provide a reliable framework for researchers in the field of synthetic and medicinal chemistry.
References
Sources
- 1. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 4. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sharpless oxyamination - Wikipedia [en.wikipedia.org]
- 6. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Chiral Resolution of 2-Amino-2-cyclopropylpropan-1-ol: An Application and Protocol Guide
This guide provides an in-depth exploration of the principal methodologies for the chiral resolution of 2-Amino-2-cyclopropylpropan-1-ol, a valuable chiral building block in contemporary drug discovery. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale to empower effective and efficient enantioseparation.
Introduction: The Significance of Chiral 2-Amino-2-cyclopropylpropan-1-ol
Chiral amines and amino alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The specific stereochemistry of these compounds is often critical to their pharmacological activity and safety profile, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. 2-Amino-2-cyclopropylpropan-1-ol, with its unique cyclopropyl moiety, presents a stereocenter that significantly influences the three-dimensional architecture of molecules into which it is incorporated. Consequently, access to enantiomerically pure forms of this amino alcohol is paramount for the development of novel therapeutics with improved efficacy and reduced side effects.
This application note details three robust and widely applicable methods for the chiral resolution of racemic 2-Amino-2-cyclopropylpropan-1-ol:
-
Classical Diastereomeric Salt Resolution: A time-honored and scalable crystallization technique.
-
Enzymatic Kinetic Resolution: A highly selective biocatalytic approach.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative separation technique.
Each section will provide a detailed protocol, the scientific principles governing the method, and expert insights to guide the researcher in selecting and optimizing the most suitable approach for their specific needs.
Method 1: Classical Diastereomeric Salt Resolution
Classical resolution via diastereomeric salt formation remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[1] The principle lies in the reaction of a racemic base, such as 2-Amino-2-cyclopropylpropan-1-ol, with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, possess different physicochemical properties, most notably solubility.[2] This difference in solubility allows for their separation by fractional crystallization.
Core Principle: Exploiting Differential Solubility
The key to a successful diastereomeric salt resolution is the selection of an appropriate resolving agent and crystallization solvent. The ideal combination will result in a significant solubility difference between the two diastereomeric salts, allowing one to crystallize preferentially while the other remains in the mother liquor.
Diagram: Workflow of Diastereomeric Salt Resolution
Sources
The Emerging Potential of 2-Amino-2-cyclopropylpropan-1-ol as a Chiral Building Block in Modern Organic Synthesis
Introduction: The Imperative for Novel Chiral Scaffolds
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is insatiable. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemical control a paramount objective in synthetic organic chemistry.[1] Chiral building blocks, derived from readily available sources or synthesized with high enantiopurity, serve as foundational scaffolds for constructing complex molecular architectures.[2][3] Among these, amino alcohols are a particularly privileged class due to their bifunctional nature, which allows for their use as chiral auxiliaries, ligands for asymmetric catalysis, and versatile synthetic intermediates.[2]
This application note explores the prospective utility of 2-Amino-2-cyclopropylpropan-1-ol , a structurally unique and relatively underexplored chiral amino alcohol. We will delve into the strategic advantages conferred by its constituent motifs—the sterically demanding gem-dimethyl-like environment and the electronically distinct cyclopropyl ring—and propose detailed protocols for its application in key asymmetric transformations. This guide is intended for researchers, medicinal chemists, and process development professionals seeking to leverage novel chiral building blocks for the synthesis of complex, high-value molecules.
Structural Merits and Synthetic Rationale
The synthetic potential of 2-Amino-2-cyclopropylpropan-1-ol stems from a confluence of unique structural features:
-
The Cyclopropyl Moiety: The cyclopropane ring is a cornerstone of modern medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability.[4] Its unique electronic character, with enhanced p-character in its C-C bonds, allows it to serve as a bioisostere for alkenes or carbonyl groups, often leading to improved potency and reduced off-target effects.[5] Incorporating this ring into a chiral building block offers a direct route to novel, conformationally constrained analogues of existing pharmaceuticals.
-
A Neopentyl-like Stereocenter: The quaternary carbon atom, substituted with a methyl and a cyclopropyl group, creates a sterically hindered environment. This bulk can be highly effective in directing the stereochemical outcome of reactions when the molecule is employed as a chiral auxiliary, effectively shielding one face of a reacting prochiral center.
-
Bifunctional Handle: The primary amine and primary alcohol provide two points for covalent attachment to a substrate or a metal center. This bifunctionality is the basis for its potential use in forming chiral oxazolidinones (as auxiliaries) or as a bidentate ligand in asymmetric catalysis.
The following diagram illustrates a generalized workflow for the application of a chiral building block like 2-Amino-2-cyclopropylpropan-1-ol.
Sources
- 1. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalysts based on amino acids for asymmetric reactions in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Protection of 2-Amino-2-cyclopropylpropan-1-ol
Introduction: Strategic Amine Protection in Complex Molecule Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the selective modification of multifunctional molecules is paramount. 2-Amino-2-cyclopropylpropan-1-ol is a valuable chiral building block characterized by a primary amine and a primary alcohol. The presence of these two nucleophilic groups necessitates a robust protection strategy to achieve regioselective reactions at other sites of the molecule. This document provides a detailed guide to the N-protection of 2-Amino-2-cyclopropylpropan-1-ol, exploring common and effective strategies.
The primary amine in 2-Amino-2-cyclopropylpropan-1-ol is inherently more nucleophilic than the primary alcohol, allowing for selective N-protection under controlled conditions.[1] This guide will focus on the application of three widely used amine-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group is critical and depends on the planned subsequent synthetic steps and the required orthogonality of deprotection conditions.[2] We will delve into the mechanistic rationale behind each protocol, offering insights into reaction optimization, troubleshooting, and characterization of the protected products.
Comparative Overview of N-Protecting Groups
The selection of an appropriate protecting group is a critical decision in synthesis design. The following table summarizes the key characteristics of the protecting groups discussed in this guide.
| Protecting Group | Reagent | Key Advantages | Common Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to a wide range of non-acidic conditions; easily removed with mild acid.[3] | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in 1,4-dioxane or ethyl acetate.[4][5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions; products are often crystalline.[6] | Catalytic hydrogenolysis (H₂, Pd/C).[7] |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base-labile, allowing for orthogonal protection with acid-labile groups (e.g., Boc).[8] | 20% Piperidine in DMF. |
Protocol I: N-Boc Protection of 2-Amino-2-cyclopropylpropan-1-ol
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and mild, acidic removal.[3][5] The reaction proceeds via nucleophilic attack of the amine on the di-tert-butyl dicarbonate ((Boc)₂O). The use of an alcoholic solvent like methanol can accelerate the reaction rate for primary amines.[9]
Reaction Scheme: Boc Protection
Caption: N-Boc protection of 2-Amino-2-cyclopropylpropan-1-ol.
Detailed Experimental Protocol
-
Dissolution: Dissolve 2-Amino-2-cyclopropylpropan-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) or methanol (10 mL per gram of substrate).
-
Base Addition: Add triethylamine (Et₃N) (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base scavenges the acid formed during the reaction.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent. The reaction is exothermic; maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Results and Characterization
-
Yield: Typically >90%.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the Boc group around δ 1.45 ppm (s, 9H), and shifts in the signals corresponding to the protons adjacent to the newly formed carbamate.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ and [M+Na]⁺ adducts.
Protocol II: N-Cbz Protection of 2-Amino-2-cyclopropylpropan-1-ol
The benzyloxycarbonyl (Cbz) group is a robust protecting group, stable to both acidic and basic conditions, making it suitable for a wide range of synthetic transformations.[2] The protection is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions.[6][7]
Reaction Scheme: Cbz Protection
Caption: N-Cbz protection of 2-Amino-2-cyclopropylpropan-1-ol.
Detailed Experimental Protocol
-
Dissolution: Suspend 2-Amino-2-cyclopropylpropan-1-ol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the suspension.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Work-up:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, which is often a crystalline solid, can be purified by recrystallization or column chromatography.
Expected Results and Characterization
-
Yield: Typically 85-95%.
-
¹H NMR (CDCl₃): Look for the characteristic signals of the benzyl group protons around δ 7.3 ppm (m, 5H) and the benzylic protons around δ 5.1 ppm (s, 2H).
-
Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be readily observable.
Protocol III: N-Fmoc Protection of 2-Amino-2-cyclopropylpropan-1-ol
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is primarily used when orthogonality with acid-labile protecting groups is required, as it is cleaved under basic conditions.[8] This is particularly relevant in solid-phase peptide synthesis.
Reaction Scheme: Fmoc Protection
Caption: N-Fmoc protection of 2-Amino-2-cyclopropylpropan-1-ol.
Detailed Experimental Protocol
-
Dissolution: Dissolve 2-Amino-2-cyclopropylpropan-1-ol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Reagent Addition: Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq) portion-wise over 30 minutes.
-
Reaction: Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 8-12 hours.
-
Work-up:
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl and then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Results and Characterization
-
Yield: Typically around 80-90%.
-
¹H NMR (CDCl₃): Expect complex aromatic signals for the fluorenyl group between δ 7.2 and 7.8 ppm, and characteristic signals for the methylene and methine protons of the fluorenyl moiety.
-
Mass Spectrometry (ESI+): The [M+H]⁺ and [M+Na]⁺ ions should be observed.
Deprotection Strategies
The removal of the protecting group is as crucial as its introduction. The choice of deprotection method should be compatible with the other functional groups in the molecule.
Workflow: Deprotection Pathways
Caption: Deprotection methods for Boc, Cbz, and Fmoc groups.
-
Boc Deprotection: The Boc group is readily cleaved under acidic conditions.[4][5] A common method is treatment with a 1:1 mixture of trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at room temperature for 30-60 minutes. Alternatively, a solution of HCl in an organic solvent such as 1,4-dioxane or ethyl acetate can be used.[10]
-
Cbz Deprotection: The most common method for Cbz removal is catalytic hydrogenolysis.[7] This involves stirring the protected compound with a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere. This method is mild and efficient.
-
Fmoc Deprotection: The Fmoc group is cleaved by treatment with a secondary amine base, typically a 20% solution of piperidine in dimethylformamide (DMF), with a reaction time of about 30 minutes at room temperature.[8]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows the presence of starting material after the recommended reaction time, consider adding a slight excess of the protecting agent and extending the reaction time. Ensure the base used is of good quality and anhydrous where specified.
-
Di-protection: While the amine is more nucleophilic, over-protection to form a dicarbonate on the alcohol is a potential side reaction, especially with a large excess of the protecting agent or prolonged reaction times. Careful control of stoichiometry is key.
-
Purification Challenges: The protected amino alcohols can sometimes be difficult to purify. If column chromatography is challenging, consider converting the product to a crystalline salt for purification, followed by neutralization.
-
Deprotection Issues: During Boc deprotection with strong acids, the liberated tert-butyl cation can potentially alkylate other nucleophilic sites.[4][11] While less of a concern with this specific substrate, it is a point to consider in more complex molecules. For Cbz deprotection, ensure the catalyst is active and the system is properly flushed with hydrogen.
Conclusion
The N-protection of 2-Amino-2-cyclopropylpropan-1-ol can be achieved with high efficiency and selectivity using standard protecting groups such as Boc, Cbz, and Fmoc. The choice of the specific group and the corresponding protection/deprotection protocol should be guided by the overall synthetic strategy, particularly the need for orthogonal protection schemes. The detailed protocols and considerations provided in this application note serve as a comprehensive guide for researchers in the successful implementation of these crucial synthetic transformations.
References
- Bentham Science Publishers. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- Bentham Science. (n.d.). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz).
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?
- SpringerLink. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. BOC deprotection [ms.bzchemicals.com]
Anwendungshinweise und Protokolle: Selektive Derivatisierung der Hydroxylgruppe in 2-Amino-2-cyclopropylpropan-1-ol
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der primären Hydroxylgruppe von 2-Amino-2-cyclopropylpropan-1-ol, einem wertvollen Baustein in der medizinischen Chemie. Die Cyclopropyl-Einheit ist bekannt dafür, die metabolische Stabilität zu verbessern und Konformationsbeschränkungen in Wirkstoffkandidaten einzuführen, was diesen Baustein besonders wertvoll macht.[1][2][3] Die selektive Derivatisierung der Hydroxylgruppe ermöglicht die Feinabstimmung der physikochemischen Eigenschaften wie Lipophilie und Löslichkeit und dient als Ankerpunkt für weitere Konjugationen.
Die zentrale Herausforderung bei der Modifikation dieses Moleküls liegt in der Chemoselektivität: die gezielte Reaktion an der Hydroxylgruppe in Gegenwart einer ebenfalls nukleophilen primären Aminogruppe.[4] Diese Anleitung beschreibt robuste Strategien, um diese Selektivität zu erreichen, wobei der Schwerpunkt auf Schutzgruppen-basierten Methoden liegt, die eine breite Anwendbarkeit und hohe Ausbeuten gewährleisten.
Teil 1: Strategischer Ansatz – Die Notwendigkeit der Amin-Schutzgruppe
Die primäre Aminogruppe ist im Allgemeinen ein stärkeres Nukleophil als die primäre Hydroxylgruppe.[4] Um eine unerwünschte N-Acylierung oder N-Alkylierung zu verhindern und eine saubere, selektive O-Funktionalisierung zu gewährleisten, ist die temporäre Maskierung der Aminogruppe die zuverlässigste Strategie.[5] Die tert-Butoxycarbonyl (Boc)-Gruppe ist hierfür ideal geeignet, da sie unter einer Vielzahl von Reaktionsbedingungen, die zur Modifikation der Hydroxylgruppe verwendet werden, stabil ist und unter milden sauren Bedingungen selektiv entfernt werden kann.[6][7]
Dieses Protokoll beschreibt die Synthese von tert-Butyl-(1-cyclopropyl-2-hydroxy-1-methyl-ethyl)carbamat.
Materialien:
-
2-Amino-2-cyclopropylpropan-1-ol
-
Di-tert-butyldicarbonat ((Boc)₂O)
-
1,4-Dioxan
-
Natriumhydroxid (NaOH), 1 M wässrige Lösung
-
Destilliertes Wasser
-
Ethylacetat
-
Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer, Scheidetrichter, Standard-Glasgeräte
Schritt-für-Schritt-Verfahren:
-
Lösen Sie 1 Äquivalent 2-Amino-2-cyclopropylpropan-1-ol in einer Mischung aus 1,4-Dioxan und Wasser (2:1 Volumenverhältnis).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam 1,1 Äquivalente Di-tert-butyldicarbonat hinzu, gefolgt von der tropfenweisen Zugabe von 1,2 Äquivalenten 1 M NaOH-Lösung, wobei die Temperatur unter 10 °C gehalten wird.
-
Entfernen Sie das Eisbad und lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.
-
Konzentrieren Sie das Reaktionsgemisch unter reduziertem Druck am Rotationsverdampfer, um das Dioxan zu entfernen.
-
Extrahieren Sie die verbleibende wässrige Phase dreimal mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Magnesiumsulfat und filtrieren Sie.
-
Entfernen Sie das Lösungsmittel unter reduziertem Druck, um das Boc-geschützte Produkt als farblosen Feststoff oder viskoses Öl zu erhalten, das in der Regel ohne weitere Reinigung für den nächsten Schritt verwendet werden kann.
Teil 2: Selektive Derivatisierung der Hydroxylgruppe
Nach dem Schutz der Aminogruppe ist die primäre Hydroxylgruppe das primäre reaktive Zentrum für die weitere Funktionalisierung. Nachfolgend sind drei grundlegende Strategien zur Derivatisierung aufgeführt.
Die Veresterung ist eine weit verbreitete Methode, um die Lipophilie zu erhöhen oder Prodrug-Strategien zu verfolgen. Die Reaktion eines Alkohols mit einem Acylierungsmittel wie einem Säurechlorid in Gegenwart einer Base ist ein effizienter Weg zur Esterbildung.[8][9][10]
Materialien:
-
Boc-geschützter Aminoalkohol (aus Protokoll 1)
-
Acetylchlorid (oder ein anderes Säurechlorid, z. B. Benzoylchlorid)
-
Triethylamin (TEA)
-
Wasserfreies Dichlormethan (DCM)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Schritt-für-Schritt-Verfahren:
-
Lösen Sie 1 Äquivalent des Boc-geschützten Aminoalkohols in wasserfreiem DCM unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).
-
Kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie 1,5 Äquivalente Triethylamin hinzu, gefolgt von der langsamen tropfenweisen Zugabe von 1,2 Äquivalenten Acetylchlorid.
-
Lassen Sie die Reaktion 2-4 Stunden bei Raumtemperatur rühren und überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC).
-
Verdünnen Sie die Reaktion mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Reinigen Sie den Rohprodukt-Ester mittels Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten).
Etherbindungen sind im Gegensatz zu Estern hydrolytisch sehr stabil und eignen sich daher hervorragend zur Synthese von metabolisch robusten Molekülen. Die Williamson-Ethersynthese ist ein klassischer Ansatz, bei dem ein Alkohol deprotoniert und das resultierende Alkoxid mit einem Alkylhalogenid umgesetzt wird.[11]
Materialien:
-
Boc-geschützter Aminoalkohol (aus Protokoll 1)
-
Natriumhydrid (NaH), 60 % Dispersion in Mineralöl
-
Wasserfreies Tetrahydrofuran (THF)
-
Methyliodid (oder ein anderes Alkylhalogenid, z. B. Benzylbromid)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
Schritt-für-Schritt-Verfahren:
-
Waschen Sie die erforderliche Menge Natriumhydrid mit wasserfreiem Hexan, um das Mineralöl zu entfernen, und suspendieren Sie es in wasserfreiem THF unter einer inerten Atmosphäre.
-
Kühlen Sie die NaH-Suspension auf 0 °C.
-
Fügen Sie eine Lösung von 1 Äquivalent des Boc-geschützten Aminoalkohols in wasserfreiem THF tropfenweise hinzu. Rühren Sie die Mischung 30 Minuten bei 0 °C, um die Bildung des Alkoxids zu ermöglichen.
-
Fügen Sie 1,5 Äquivalente Methyliodid hinzu und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen. Rühren Sie über Nacht.
-
Kühlen Sie die Reaktion auf 0 °C und löschen Sie überschüssiges NaH vorsichtig durch tropfenweise Zugabe von gesättigter NH₄Cl-Lösung.
-
Extrahieren Sie das Produkt mit Ethylacetat. Waschen Sie die vereinigten organischen Phasen mit Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie.
-
Reinigen Sie den Rohprodukt-Ether mittels Säulenchromatographie.
Carbamate sind eine wichtige Klasse von funktionellen Gruppen in der medizinischen Chemie, die oft als stabile Isostere von Amiden oder Estern dienen.[12][13] Sie werden typischerweise durch die Reaktion eines Alkohols mit einem Isocyanat gebildet.
Materialien:
-
Boc-geschützter Aminoalkohol (aus Protokoll 1)
-
Phenylisocyanat (oder ein anderes Isocyanat)
-
Wasserfreies Toluol
-
Optional: Dibutylzinndilaurat (DBTDL) als Katalysator
Schritt-für-Schritt-Verfahren:
-
Lösen Sie 1 Äquivalent des Boc-geschützten Aminoalkohols in wasserfreiem Toluol unter einer inerten Atmosphäre.
-
Fügen Sie 1,1 Äquivalente Phenylisocyanat hinzu.
-
Fügen Sie eine katalytische Menge (ca. 1 mol%) DBTDL hinzu.
-
Erhitzen Sie die Reaktion auf 60-80 °C und rühren Sie für 4-12 Stunden, wobei der Fortschritt mittels DC überwacht wird.
-
Kühlen Sie die Reaktion ab und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt-Carbamat mittels Säulenchromatographie oder durch Umkristallisation.
Teil 3: Finale Entschützung
Der letzte Schritt zur Freilegung der primären Aminogruppe ist die Entfernung der Boc-Schutzgruppe, die unter sauren Bedingungen erfolgt.[7]
Materialien:
-
Boc-geschütztes, O-derivatisertes Produkt (aus Protokoll 2, 3 oder 4)
-
Trifluoressigsäure (TFA)
-
Dichlormethan (DCM)
-
Diethylether
Schritt-für-Schritt-Verfahren:
-
Lösen Sie das Boc-geschützte Substrat in DCM.
-
Fügen Sie unter Rühren bei Raumtemperatur einen Überschuss (5-10 Äquivalente) Trifluoressigsäure hinzu.
-
Rühren Sie die Reaktion 1-2 Stunden bei Raumtemperatur. Die Entschützung ist typischerweise schnell und wird durch die Entwicklung von Gas (Isobutylen und CO₂) begleitet.
-
Entfernen Sie das Lösungsmittel und überschüssige TFA unter reduziertem Druck.
-
Lösen Sie den Rückstand in einer minimalen Menge Methanol und fällen Sie das Produkt als TFA-Salz durch Zugabe von Diethylether aus.
-
Filtrieren Sie den Feststoff ab und trocknen Sie ihn im Vakuum, um das finale, O-derivatisierte Amin als Salz zu erhalten. Eine Neutralisation mit einer milden Base kann bei Bedarf das freie Amin liefern.
Teil 4: Analytische Charakterisierung
Die erfolgreiche Synthese der Derivate sollte durch spektroskopische und spektrometrische Methoden bestätigt werden.
| Verbindung | ¹H-NMR (erwartete Änderungen) | ¹³C-NMR (erwartete Änderungen) | MS (ESI+) [M+H]⁺ (erwarteter m/z) |
| Startmaterial | -CH₂OH-Protonen bei ~3.5 ppm | -CH₂OH-Kohlenstoff bei ~68 ppm | 116.1 |
| Boc-geschützt | Auftreten eines großen Singuletts bei ~1.4 ppm (t-Bu); NH-Proton | Auftreten von Boc-Carbonyl (~156 ppm) und quartärem C (~80 ppm) | 216.2 |
| O-Acetat-Derivat | -CH₂O-Protonen verschieben sich nach ~4.0 ppm; Acetyl-Singulett bei ~2.1 ppm | -CH₂O-Kohlenstoff verschiebt sich leicht; Ester-Carbonyl bei ~171 ppm | 258.2 |
| O-Methyl-Derivat | -CH₂O-Protonen bei ~3.4 ppm; Methoxy-Singulett bei ~3.3 ppm | -CH₂O-Kohlenstoff verschiebt sich nach ~78 ppm; Methoxy-Kohlenstoff bei ~59 ppm | 230.2 |
| Finales O-Acetat | -CH₂O-Protonen bei ~4.1 ppm; NH₂-Protonen erscheinen wieder | Boc-Signale verschwinden | 158.1 |
| Finales O-Methyl | -CH₂O-Protonen bei ~3.5 ppm; NH₂-Protonen erscheinen wieder | Boc-Signale verschwinden | 130.1 |
Referenzen
-
Amino alcohols as C-terminal protecting groups in peptide synthesis . Journal of the Chemical Society, Perkin Transactions 1. Verfügbar unter: [Link]
-
Protecting Groups List . SynArchive. Verfügbar unter: [Link]
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry . Analytical Chemistry. Verfügbar unter: [Link]
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts . MDPI. Verfügbar unter: [Link]
-
Amines to Alcohols . Chemistry Steps. Verfügbar unter: [Link]
-
A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry . Analyst. Verfügbar unter: [Link]
-
Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3 . ACS Sustainable Chemistry & Engineering. Verfügbar unter: [Link]
-
Protective Groups . Organic Chemistry Portal. Verfügbar unter: [Link]
-
A reaction scheme for the catalytic amination of primary alcohols by ammonia . ResearchGate. Verfügbar unter: [Link]
-
Amino Acid Derivatives for Peptide Synthesis . Anaspec. Verfügbar unter: [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Verfügbar unter: [Link]
-
Chemoselective Hydroxyl Group Transformation: An Elusive Target . Bioconjugate Chemistry. Verfügbar unter: [Link]
-
Alcohols and Amines . Ontario Student Chemistry Blog. Verfügbar unter: [Link]
-
A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry . ResearchGate. Verfügbar unter: [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation . Semantic Scholar. Verfügbar unter: [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates . ACS Publications. Verfügbar unter: [Link]
-
Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate . RSC Publishing. Verfügbar unter: [Link]
-
Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives . Synfacts. Verfügbar unter: [Link]
-
Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols . ResearchGate. Verfügbar unter: [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation . PubMed. Verfügbar unter: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry . Medicinal Research Reviews. Verfügbar unter: [Link]
-
Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives . Semantic Scholar. Verfügbar unter: [Link]
-
2-amino-2-cyclopropylpropan-1-ol (C6H13NO) . PubChemLite. Verfügbar unter: [Link]
-
Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine . Google Patents. Verfügbar unter:
-
Synthesis of Amino Acids of Cyclopropylglycine Series . ResearchGate. Verfügbar unter: [Link]
-
Process for preparing optically active 2-aminopropanal . Google Patents. Verfügbar unter:
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation . ResearchGate. Verfügbar unter: [Link]
-
Synthesis of carbamates by carbamoylation . Organic Chemistry Portal. Verfügbar unter: [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids . Journal of Pharmaceutical and Biomedical Analysis. Verfügbar unter: [Link]
-
Supplementary Information for Crystal Structure and Electronic Properties of 2-Amino-2-Methyl-1-Propanol (AMP) Carbamate . RSC Publishing. Verfügbar unter: [Link]
-
Chemoselective Esterification of Natural and Prebiotic 1,2-amino Alcohol Amphiphiles in Water . ChemRxiv. Verfügbar unter: [Link]
-
Reactions of Amino Acids: Esterification . Pearson. Verfügbar unter: [Link]
-
Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water . Journal of the American Chemical Society. Verfügbar unter: [Link]
-
Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling . ACS Publications. Verfügbar unter: [Link]
-
Process for esterification of amino acids and peptides . Google Patents. Verfügbar unter:
-
2-Amino-1-cyclopropylethan-1-ol . PubChem. Verfügbar unter: [Link]
-
Cyclopropane amino acid ester dipeptide sweeteners . Journal of Medicinal Chemistry. Verfügbar unter: [Link]
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- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbamate synthesis by carbamoylation [organic-chemistry.org]
Topic: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity Analysis of 2-Amino-2-cyclopropylpropan-1-ol
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
This document provides detailed analytical methodologies for the determination of purity and the identification of related substances for 2-Amino-2-cyclopropylpropan-1-ol, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of this molecule—high polarity and low UV absorptivity—present unique challenges for chromatographic analysis. We present two robust and validated approaches: a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a universal detector for direct analysis, and a Gas Chromatography (GC) method employing a derivatization strategy to enhance volatility and thermal stability. These protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a comprehensive guide from sample preparation to data interpretation.
Introduction: The Analytical Challenge
2-Amino-2-cyclopropylpropan-1-ol is a chiral building block whose purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Its structure, featuring a primary amine and a hydroxyl group, renders it highly polar and poorly volatile. Furthermore, the absence of a significant chromophore makes detection by UV-Vis spectrophotometry at standard wavelengths (e.g., 254 nm) impractical for trace impurity analysis. Consequently, specialized analytical strategies are required to achieve accurate and reproducible purity assessments.
This application note details two orthogonal chromatographic methods, providing a comprehensive purity profile. The HILIC method offers a direct analysis of the compound in its native state, while the GC-FID method serves as a complementary technique, particularly for volatile and semi-volatile impurities that may not be amenable to LC analysis.
Part I: HPLC Method for Direct Purity Analysis
Rationale and Method Development
Conventional reversed-phase liquid chromatography (RPLC) is often the first choice for purity analysis. However, the high polarity of 2-Amino-2-cyclopropylpropan-1-ol leads to insufficient retention on non-polar stationary phases like C18, even with highly aqueous mobile phases. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is ideal for retaining and separating highly polar analytes.
For detection, a universal detector is necessary due to the lack of a strong UV chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent choices. These detectors are mass-based and provide a more uniform response for the parent compound and its impurities, irrespective of their optical properties.
Experimental Protocol: HPLC-ELSD
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD) or CAD.
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.
-
Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).
-
Reagents: Ammonium formate (LC-MS grade).
-
Sample: 2-Amino-2-cyclopropylpropan-1-ol reference standard and test samples.
| Parameter | Setting |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium formate in Water |
| Mobile Phase B | 90:10 Acetonitrile:Water with 10 mM Ammonium formate |
| Gradient | 95% B to 70% B over 10 minutes, then re-equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| ELSD Nebulizer | 40 °C |
| ELSD Evaporator | 60 °C |
| ELSD Gas Flow | 1.5 SLM (Nitrogen) |
-
Prepare a diluent of 90:10 Acetonitrile:Water.
-
Accurately weigh and dissolve the 2-Amino-2-cyclopropylpropan-1-ol sample in the diluent to a final concentration of 1.0 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of 2-Amino-2-cyclopropylpropan-1-ol.
Part II: GC Method for Impurity Profiling
Rationale and Method Development
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, the direct analysis of 2-Amino-2-cyclopropylpropan-1-ol by GC is problematic due to its polar functional groups (-NH2, -OH), which cause strong interactions with the stationary phase, leading to poor peak shape and potential thermal degradation in the hot injector.
To address this, a derivatization step is essential. Silylation is a common and effective derivatization technique that replaces the active hydrogen atoms in the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is an excellent silylating agent for this purpose. A Flame Ionization Detector (FID) is used for its robustness and wide linear range for carbon-containing compounds.
Experimental Protocol: GC-FID after Derivatization
-
GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and FID.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium or Hydrogen.
-
Reagents: Pyridine (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Sample: 2-Amino-2-cyclopropylpropan-1-ol reference standard and test samples.
-
Accurately weigh approximately 5 mg of the 2-Amino-2-cyclopropylpropan-1-ol sample into a 2 mL autosampler vial.
-
Add 200 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection.
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | FID |
| Detector Temp | 300 °C |
| H2 Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Flow (N2) | 25 mL/min |
| Injection Volume | 1 µL |
GC Workflow Diagram
Caption: Workflow for GC purity analysis of 2-Amino-2-cyclopropylpropan-1-ol.
Method Validation and System Suitability
For both methods to be considered reliable for quality control, they should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
A system suitability test should be performed before each analytical run to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters like retention time, peak area, tailing factor, and theoretical plates.
Conclusion
The two methods presented in this application note provide a robust and comprehensive framework for the purity analysis of 2-Amino-2-cyclopropylpropan-1-ol. The HILIC-ELSD method offers a direct and efficient approach for quantifying the main component and non-volatile polar impurities. The GC-FID method, incorporating a crucial derivatization step, serves as an excellent orthogonal technique for profiling volatile and semi-volatile related substances. Together, these methods ensure a thorough characterization of the compound's purity, which is essential for its application in pharmaceutical development and manufacturing.
References
-
Jandera, P. (2011). "Stationary and mobile phases in hydrophilic interaction chromatography: a review". Journal of Chromatography A, 1218(51), 9166-9184. [Link]
-
Almeling, S., Ilko, D., & Holzgrabe, U. (2012). "Charged aerosol detection in pharmaceutical analysis". Journal of Pharmaceutical and Biomedical Analysis, 69, 47-59. [Link]
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-2-cyclopropylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for 2-Amino-2-cyclopropylpropan-1-ol, a valuable building block in pharmaceutical development. The synthesis commences with the readily available starting material, cyclopropyl methyl ketone, and proceeds through a modified Strecker synthesis to form the key intermediate, 2-amino-2-cyclopropylpropanenitrile. Subsequent reduction of the nitrile yields the target amino alcohol. This document provides in-depth procedural details, explains the rationale behind experimental choices, and outlines critical safety protocols necessary for scaling up the synthesis from the laboratory to pilot plant production.
Introduction
2-Amino-2-cyclopropylpropan-1-ol is a chiral amino alcohol whose structural motif is of significant interest in medicinal chemistry. The presence of a cyclopropyl group often imparts unique conformational constraints and metabolic stability to drug candidates, while the amino alcohol functionality provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. The development of a scalable and economically viable synthetic route is paramount for the advancement of drug discovery programs utilizing this key intermediate.
This application note presents a detailed protocol for the gram-scale synthesis of 2-Amino-2-cyclopropylpropan-1-ol, with a focus on considerations for industrial scale-up. The chosen synthetic pathway is designed for efficiency, utilizing common and cost-effective reagents and transformations.
Synthetic Strategy Overview
The synthesis of 2-Amino-2-cyclopropylpropan-1-ol is achieved via a two-step sequence starting from cyclopropyl methyl ketone.
DOT Script for Synthetic Pathway
Caption: Overall synthetic route for 2-Amino-2-cyclopropylpropan-1-ol.
Step 1: Strecker Synthesis of 2-Amino-2-cyclopropylpropanenitrile. The initial step involves the formation of an α-aminonitrile from cyclopropyl methyl ketone. The Strecker synthesis is a classic and reliable method for this transformation.[1][2] In this one-pot reaction, the ketone reacts with ammonia (generated in situ from ammonium chloride and ammonium hydroxide) to form an imine, which is then attacked by a cyanide nucleophile (from sodium cyanide) to yield the α-aminonitrile. This method is well-suited for scale-up due to its operational simplicity.
Step 2: Reduction of 2-Amino-2-cyclopropylpropanenitrile. The nitrile group of the intermediate is then reduced to a primary amine, and concurrently, the cyano group's carbon is reduced to a hydroxymethyl group, yielding the final amino alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[3][4]
Experimental Protocols
Part 1: Synthesis of the Starting Material: Cyclopropyl Methyl Ketone
For a comprehensive guide, a scalable synthesis of the starting material is provided. One efficient method involves the reaction of methyl vinyl ketone with a suitable cyclopropanating agent.[5] A more recent and environmentally friendly approach starts from 2-methylfuran.[6]
Protocol: Synthesis of Cyclopropyl Methyl Ketone from 5-Chloro-2-pentanone
This protocol is based on an intramolecular cyclization, a common and scalable industrial method.
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add a 10% aqueous solution of sodium hydroxide.
-
Addition of Starting Material: Slowly add 5-chloro-2-pentanone to the sodium hydroxide solution while maintaining the temperature between 70-80°C. The molar ratio of 5-chloro-2-pentanone to sodium hydroxide should be approximately 1:1.5 to 1:2.0.[6]
-
Reaction: Stir the mixture vigorously at 70-80°C for 2 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The organic layer containing the cyclopropyl methyl ketone can be separated. The aqueous layer should be extracted with a suitable solvent (e.g., methyl tert-butyl ether) to recover any remaining product. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude cyclopropyl methyl ketone is then purified by fractional distillation.
| Parameter | Value |
| Starting Material | 5-Chloro-2-pentanone |
| Reagent | 10% Aqueous Sodium Hydroxide |
| Temperature | 70-80°C |
| Reaction Time | 2 hours |
| Typical Yield | >85% |
Part 2: Scale-up Synthesis of 2-Amino-2-cyclopropylpropan-1-ol
DOT Script for Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-Amino-2-cyclopropylpropan-1-ol.
Step 1: Strecker Synthesis of 2-Amino-2-cyclopropylpropanenitrile
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| Cyclopropyl methyl ketone | 765-43-5 | 84.12 g/mol | 1.0 |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 g/mol | 1.2 |
| Ammonium Chloride (NH4Cl) | 12125-02-9 | 53.49 g/mol | 1.5 |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | 35.05 g/mol | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As solvent |
| Water | 7732-18-5 | 18.02 g/mol | As solvent |
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, charge a reactor equipped with a mechanical stirrer, dropping funnel, and thermometer with cyclopropyl methyl ketone, ammonium chloride, and ammonium hydroxide.
-
Cooling: Cool the stirred mixture to 0-5°C using an ice bath.
-
Addition of Cyanide: In a separate vessel, dissolve sodium cyanide in water. Slowly add the aqueous sodium cyanide solution to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.
-
Work-up: Once the reaction is complete, add dichloromethane to the mixture and stir. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-2-cyclopropylpropanenitrile. This intermediate is often used in the next step without further purification.
Step 2: Reduction of 2-Amino-2-cyclopropylpropanenitrile
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 2-Amino-2-cyclopropylpropanenitrile | 37024-73-0 | 110.16 g/mol | 1.0 |
| Lithium Aluminum Hydride (LiAlH4) | 16853-85-3 | 37.95 g/mol | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | As solvent |
| Sodium Sulfate, anhydrous | 7757-82-6 | 142.04 g/mol | For drying |
| Sodium Hydroxide (15% aq. solution) | 1310-73-2 | 40.00 g/mol | For work-up |
| Water | 7732-18-5 | 18.02 g/mol | For work-up |
Protocol:
-
Reaction Setup: In a dry reactor under an inert atmosphere (e.g., nitrogen or argon), carefully add a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF). The use of ethereal solvents like THF is crucial as LAH reacts violently with water and protic solvents.[7][8]
-
Cooling: Cool the suspension to 0°C with an ice-salt bath.
-
Addition of Aminonitrile: Dissolve the crude 2-amino-2-cyclopropylpropanenitrile from the previous step in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension, maintaining the internal temperature below 10°C. This reaction is highly exothermic and requires careful temperature control.[7]
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Fieser work-up): Cool the reaction mixture to 0°C. Very cautiously and slowly, add water dropwise to quench the excess LiAlH4. This is a highly exothermic process that generates hydrogen gas, which can ignite.[7][8] Following the water addition, add a 15% aqueous solution of sodium hydroxide, followed by more water. Stir the resulting granular precipitate for 1 hour.
-
Filtration and Extraction: Filter the solid aluminum salts and wash them thoroughly with THF. Concentrate the filtrate under reduced pressure.
-
Purification: The crude 2-Amino-2-cyclopropylpropan-1-ol can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., toluene/heptane). For high-purity requirements, preparative chromatography can be employed.[9][10]
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
Sodium Cyanide (NaCN):
-
Toxicity: Sodium cyanide is extremely toxic if ingested or absorbed through the skin and can be fatal.[11] Contact with acids liberates highly toxic hydrogen cyanide gas.[12]
-
Handling: Always handle in a fume hood. Avoid creating dust. Have a cyanide antidote kit readily available and ensure personnel are trained in its use.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from acids and oxidizing agents.[11][12]
Lithium Aluminum Hydride (LiAlH4):
-
Reactivity: LiAlH4 is a highly reactive, flammable solid that reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[7][8][14] It is also corrosive to skin and eyes.[7][8]
-
Handling: Handle under an inert atmosphere (nitrogen or argon). Use only anhydrous solvents. The quenching process is extremely hazardous and must be performed with extreme caution and adequate cooling.
-
Fire Safety: Use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT use water, carbon dioxide, or foam extinguishers as they will exacerbate the fire.[8][14]
2-Amino-2-cyclopropylpropanenitrile (Intermediate):
-
Toxicity: While specific data is limited, analogous α-aminonitriles are classified as toxic.[15] Ingestion, inhalation, or skin contact may be harmful. It is prudent to handle this intermediate with the same precautions as sodium cyanide.
Data and Characterization
Table of Physical and Chemical Properties:
| Compound | Molecular Formula | Molecular Weight | Appearance | Boiling Point |
| Cyclopropyl methyl ketone | C5H8O | 84.12 g/mol | Colorless liquid | 112 °C |
| 2-Amino-2-cyclopropylpropanenitrile | C6H10N2 | 110.16 g/mol | N/A (Crude) | N/A |
| 2-Amino-2-cyclopropylpropan-1-ol | C6H13NO | 115.17 g/mol | Colorless liquid or low melting solid | (Predicted) ~180-190 °C |
Analytical Data:
-
TLC: Monitor reaction progress using appropriate solvent systems (e.g., Ethyl acetate/Hexane).
-
GC-MS: Confirm the identity and purity of the starting material and final product.
-
NMR (¹H and ¹³C): Characterize the structure of the final product and key intermediates.
-
FT-IR: Identify key functional groups (e.g., -OH, -NH2, -C≡N).
Conclusion
The synthetic route and protocols detailed in this application note provide a comprehensive and scalable method for the production of 2-Amino-2-cyclopropylpropan-1-ol. By adhering to the outlined procedures and paying strict attention to the safety guidelines, researchers and drug development professionals can confidently and efficiently synthesize this valuable building block for their programs. The use of readily available starting materials and well-established chemical transformations makes this approach both practical and economically viable for scale-up.
References
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Available from: [Link]
-
Strecker Synthesis. NROChemistry. Available from: [Link]
- Process for the purification of an aminoalcohol. Google Patents.
-
Lithium aluminium hydride. Wikipedia. Available from: [Link]
-
Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. United Chemical. Available from: [Link]
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.
-
SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Available from: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]
-
A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Available from: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available from: [Link]
-
Chemical hazard assessment for sodium cyanide. Available from: [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. Available from: [Link]
- Synthesis method of cyclopropyl methyl ketone. Google Patents.
-
Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. Available from: [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available from: [Link]
- A kind of preparation method of cyclopropyl methyl ketone. Google Patents.
- Isolation of aminoalcohol. Google Patents.
-
Preparation method of cyclopropyl methyl ketone. Eureka | Patsnap. Available from: [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]
-
A Reduction of Chiral Amino Acids Based on Current Method. JOCPR. Available from: [Link]
- The synthesis of cyclopropane amino acids and peptides. Google Patents.
- The synthesis of cyclopropane amino acids and peptides. Google Patents.
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]
- Preparation method of 2-amino-2-methyl-1-propanol. Google Patents.
- Method of synthesizing 2-aminopropanol. Google Patents.
-
Reduction of nitriles to amines using LiAlH4. YouTube. Available from: [Link]
-
Reductions using NaBH4, LiAlH4. Organic Chemistry II - Lumen Learning. Available from: [Link]
-
Separation and Refining of Amino acids. Available from: [Link]
-
Common Organic Chemistry. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Amino-2-cyclopropylpropan-1-ol
This guide provides in-depth troubleshooting and frequently asked questions for the chromatographic purification of 2-Amino-2-cyclopropylpropan-1-ol. It is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this polar amino alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying 2-Amino-2-cyclopropylpropan-1-ol using chromatography?
The structure of 2-Amino-2-cyclopropylpropan-1-ol, containing both a primary amine and a primary alcohol, presents two main purification hurdles:
-
High Polarity: The presence of both a hydrogen-bond-donating alcohol and a basic amine group makes the molecule highly polar. This can lead to very strong retention on polar stationary phases like silica gel, sometimes requiring highly polar mobile phases for elution.[1][2]
-
Strong Basicity: The primary amine is a Brønsted base that can engage in strong acid-base interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a primary cause of significant peak tailing, streaking, and in some cases, irreversible adsorption or degradation of the compound on the column.[3][4]
Q2: What is the recommended starting point for chromatographic purification of this compound?
For a crude sample, normal-phase flash chromatography on silica gel is a logical starting point due to its simplicity and scalability. However, it is crucial to modify the mobile phase to mitigate the issues described in Q1. A typical approach involves using a solvent system like dichloromethane/methanol or ethyl acetate/heptane, with the addition of a small percentage of a basic modifier.
If this fails or results in poor recovery, alternative techniques should be considered:
-
Reversed-Phase (RP) Chromatography: This is an excellent alternative, especially if the compound is unstable on silica. The non-polar stationary phase (like C18) minimizes the problematic acid-base interactions.[2][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds and can provide excellent retention and peak shape where RP chromatography might fail.[3][6]
Q3: What are the likely impurities in a crude sample of 2-Amino-2-cyclopropylpropan-1-ol?
While a Certificate of Analysis for a specific batch is the most reliable source, impurities in amino alcohols typically fall into several categories:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the cyclopropyl group or the amino alcohol functionality.
-
Isomeric Byproducts: The synthesis of amino alcohols can sometimes yield structural isomers.[7] For instance, synthesis from propylene oxide and ammonia can lead to different isomers.[8]
-
Degradation Products: The compound may degrade if exposed to excessive heat, strong acids, or certain reactive species. The amine functionality is susceptible to oxidation.[7][9]
-
Residual Solvents: Solvents used during the synthesis and workup may be present in the crude material.
Q4: Should I consider using protecting groups before chromatography?
A protecting group strategy is a valid, though more synthetically intensive, approach when severe purification issues cannot be resolved by optimizing chromatographic conditions. Protecting the highly polar and basic amino group with a non-polar group, such as a tert-butoxycarbonyl (Boc) group, can drastically reduce the compound's polarity and eliminate its strong interaction with silica gel.[2][10] This makes the molecule behave more like a simple alcohol, often resulting in ideal chromatographic behavior on standard silica. However, this adds two steps to the synthesis (protection and deprotection), which must be considered.
Q5: How can I separate the enantiomers of 2-Amino-2-cyclopropylpropan-1-ol?
As 2-Amino-2-cyclopropylpropan-1-ol is a chiral molecule, separating its enantiomers requires specialized techniques:
-
Chiral HPLC: This is the most direct method, utilizing a chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point for separating amino alcohols.[11][12]
-
Pre-column Derivatization: The racemic mixture can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like C18).[13][14]
Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-effect framework.
Issue 1: Severe peak tailing or streaking on a silica gel column.
-
Underlying Cause: This is the most common issue and is almost always due to strong secondary interactions between the basic amine of your compound and the acidic silanol groups on the silica surface.[3][4] This interaction leads to a non-linear adsorption isotherm, causing the trailing edge of the peak to spread out.
-
Solution A: Mobile Phase Modification with a Basic Additive The most effective solution is to add a small amount of a competing base to the mobile phase. This base will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically. Triethylamine (TEA) or ammonium hydroxide are common choices.[1][4][5]
Detailed Protocol: Flash Chromatography with Triethylamine (TEA) Modifier
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Heptane) that gives your target compound an Rf value of ~0.2-0.35.
-
Column Packing: Dry pack or slurry pack your flash column with silica gel as you normally would.
-
Column Equilibration/Deactivation: Before loading your sample, flush the packed column with 2-3 column volumes of your chosen mobile phase containing 0.5-1% (v/v) triethylamine . This step is critical to pre-neutralize the silica.
-
Sample Loading: Dissolve your crude sample in a minimum amount of the mobile phase (ideally with the TEA additive) or adsorb it onto a small amount of silica gel. Load it onto the column.
-
Elution: Run the chromatography using the mobile phase containing the TEA additive. You can run an isocratic elution or a gradient.
-
Post-Purification: Be aware that the collected fractions will contain TEA, which is volatile and can often be removed under high vacuum.
-
-
Solution B: Use an Alternative Stationary Phase If mobile phase modification is insufficient or if the compound is sensitive to base, changing the stationary phase is the next logical step.
| Stationary Phase | Principle of Operation & Benefits |
| Neutral or Basic Alumina | Alumina is less acidic than silica and can be purchased in neutral or basic forms. It is an excellent choice for acid-sensitive or very basic compounds.[5] |
| Amino-functionalized Silica | The silica surface is bonded with aminopropyl groups, creating a weakly basic stationary phase that repels basic analytes, leading to improved peak shape.[4] |
| Reversed-Phase Silica (C18) | Eliminates the acid-base interaction entirely. Elution is based on hydrophobicity. This is a powerful option for polar compounds.[5] |
Issue 2: The compound does not elute from the silica gel column or recovery is very low.
-
Underlying Cause: This indicates one of two possibilities:
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting non-elution of the compound.
-
To test for stability: Spot your crude mixture on a TLC plate. Let the plate sit on the bench for 20-30 minutes before placing it in the developing chamber. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[1]
-
Issue 3: Impurities are co-eluting with the desired product.
-
Underlying Cause: The selected chromatographic system (stationary and mobile phase) does not have sufficient selectivity to resolve the target compound from one or more impurities.
-
Solution A: Optimize the Mobile Phase Small changes in the mobile phase composition can have a large impact on selectivity.
-
Change Solvent Ratios: Systematically vary the ratio of your strong to weak solvent.
-
Substitute a Solvent: Keep the stationary phase the same, but change one of the mobile phase components. For example, if you are using Heptane/Ethyl Acetate, try switching to Heptane/Isopropanol. The different hydrogen bonding capability of isopropanol can significantly alter the elution order.
-
-
Solution B: Change the Chromatographic Mode If optimizing the mobile phase in normal-phase mode is unsuccessful, a change in mechanism is required.
Caption: Overview of primary chromatographic modes for purification.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Journal of the Serbian Chemical Society. Isolation and chromatographic purification of reaction products from amino acids. [Link]
-
PubMed. A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity. [Link]
-
National Institutes of Health (NIH). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. [Link]
-
PubMed. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
National Institutes of Health (NIH). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. [Link]
-
ResearchGate. Typical examples of impurities observed in synthesized peptides. [Link]
- Google Patents. Synthesis method of 2-aminopropanol.
-
MDPI. Investigation of Impurities in Peptide Pools. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Amino-2-cyclopropylpropan-1-ol
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-cyclopropylpropan-1-ol. The following information is designed to facilitate the optimization of reaction conditions, troubleshoot common experimental hurdles, and provide answers to frequently asked questions. The proposed synthetic route is based on a robust, multi-step sequence commencing with a Strecker amino acid synthesis, followed by reduction.
Overview of the Synthetic Pathway
The synthesis of 2-Amino-2-cyclopropylpropan-1-ol can be efficiently achieved through a three-step process starting from the readily available cyclopropyl methyl ketone. This pathway involves the formation of a key α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding α-amino acid and then reduced to the target amino alcohol.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Part 1: Strecker Synthesis of 2-Amino-2-cyclopropylpropanenitrile
Q1: My Strecker reaction is showing low conversion of the cyclopropyl methyl ketone. What are the likely causes and how can I improve the yield of the α-aminonitrile?
A1: Low conversion in a Strecker synthesis can often be attributed to several factors related to the equilibrium of imine formation and the subsequent nucleophilic attack by the cyanide ion.[1][2][3]
-
Cause 1: Inefficient Imine Formation: The initial step of the Strecker synthesis is the formation of an imine from the ketone and ammonia.[1][2] This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.
-
Solution: While the reaction is often run in aqueous or alcoholic media, ensuring your non-aqueous solvents (if used) are dry and consider the addition of a dehydrating agent like magnesium sulfate can be beneficial.[3]
-
-
Cause 2: Competing Cyanohydrin Formation: The cyanide ion can also directly attack the ketone to form a cyanohydrin, a common side reaction.
-
Solution: Ensure a sufficient concentration of ammonia is present to favor imine formation. The use of ammonium chloride (NH₄Cl) helps to maintain a suitable pH and provides a source of ammonia.[3] Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also favor the formation of the thermodynamically more stable aminonitrile over the cyanohydrin.
-
-
Cause 3: Steric Hindrance: Cyclopropyl methyl ketone is sterically more hindered than a simple aldehyde. This can slow down the rate of both imine formation and cyanide attack.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Q2: I am concerned about the safe handling of cyanide. Are there safer alternatives to using KCN/NaCN and HCN gas?
A2: Yes, there are safer protocols that avoid the direct handling of highly toxic HCN gas.
-
In situ Generation: The most common and safer laboratory practice is the in situ generation of HCN from a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) and a weak acid, such as ammonium chloride (NH₄Cl).[3] This method generates the necessary cyanide concentration for the reaction without the need to handle large quantities of HCN gas.
-
Alternative Cyanide Sources: Trimethylsilyl cyanide (TMSCN) can be used as a cyanide source in the presence of a Lewis acid catalyst. This method is often milder and can offer better selectivity in some cases. However, TMSCN is also toxic and must be handled with care in a well-ventilated fume hood.
Always remember to perform reactions involving cyanides in a certified chemical fume hood and have a cyanide poisoning antidote kit readily available. All waste containing cyanide must be quenched with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.
Part 2: Hydrolysis of 2-Amino-2-cyclopropylpropanenitrile
Q3: The hydrolysis of my α-aminonitrile to the corresponding amino acid is very slow and requires harsh conditions. Why is this, and can I optimize this step?
A3: The hydrolysis of sterically hindered α,α-disubstituted aminonitriles, such as the one in this synthesis, is notoriously difficult.[4] The steric bulk around the nitrile group hinders the approach of water molecules.
-
Cause: Steric Hindrance and Electronic Effects: The cyclopropyl and methyl groups on the quaternary carbon sterically shield the nitrile from nucleophilic attack.
-
Solution 1: Strong Acid and High Temperature: The most straightforward approach is to use a strong acid (e.g., concentrated HCl or H₂SO₄) and prolonged heating (reflux).[3][5] It is not uncommon for such hydrolyses to require reaction times of 24-48 hours.
-
Solution 2: Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the rate of hydrolysis. This technique can often reduce reaction times from days to hours.
-
Solution 3: Two-Step Hydrolysis: A milder, two-step approach can be employed. First, convert the nitrile to an amide using conditions such as hydrogen peroxide in the presence of a base. The resulting amide can then be hydrolyzed to the carboxylic acid under less harsh conditions than the direct nitrile hydrolysis.
Q4: I am observing significant byproduct formation during the hydrolysis step. What are these byproducts and how can I avoid them?
A4: Under harsh acidic conditions, side reactions can occur.
-
Potential Side Reaction: Deamination: While less common for α-amino acids, prolonged exposure to strong acid and heat could potentially lead to some level of deamination.
-
Mitigation: Monitor the reaction progress and stop the reaction once the starting aminonitrile is consumed to avoid prolonged exposure of the product to the harsh conditions.
-
-
Potential Side Reaction: Racemization: The stereocenter is not a concern here as we start with an achiral ketone. However, for chiral syntheses, harsh hydrolysis conditions can risk racemization.
Part 3: Reduction of 2-Amino-2-cyclopropylpropanoic Acid
Q5: My reduction of the amino acid to the amino alcohol with LiAlH₄ (LAH) is giving a low yield after workup. What are the critical parameters for this reduction?
A5: The reduction of amino acids with LAH can be challenging due to the formation of stable aluminum complexes that can make product isolation difficult.[6][7]
-
Cause 1: Incomplete Reduction: Amino acids can be difficult to reduce directly due to the formation of carboxylate salts.
-
Solution: Ensure you are using a sufficient excess of LAH (typically 3-4 equivalents). The first equivalent is consumed in an acid-base reaction with the carboxylic acid proton, and the second with the amine proton. The subsequent equivalents are required for the reduction itself. The reaction is typically performed in an anhydrous ether solvent like THF under an inert atmosphere (nitrogen or argon).
-
-
Cause 2: Difficult Workup: The workup of LAH reactions is critical for obtaining a good yield. The formation of gelatinous aluminum salts can trap the product.
-
Solution: Fieser Workup: A carefully controlled workup procedure, such as the Fieser workup, is highly recommended. This involves the sequential, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LAH used in grams. This procedure is designed to produce granular aluminum salts that are easily filtered. Vigorous stirring during the workup is essential.
-
-
Cause 3: Product Volatility: While 2-Amino-2-cyclopropylpropan-1-ol is not expected to be highly volatile, some loss can occur during solvent removal if excessive heat or high vacuum is applied.
-
Solution: Use rotary evaporation at a moderate temperature and pressure for solvent removal. For final purification, vacuum distillation or crystallization may be appropriate.
-
Q6: Are there alternative reducing agents to LiAlH₄ that are safer or offer a simpler workup?
A6: Yes, several other reducing agents can be used for the reduction of amino acids.
-
Borane Reagents: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are effective for reducing carboxylic acids in the presence of amines.[8] These reagents often offer cleaner reactions and easier workups than LAH.
-
Sodium Borohydride/Iodine: The NaBH₄/I₂ system is a powerful and selective reducing agent that can convert carboxylic acids to alcohols.[7] This method avoids the use of highly pyrophoric LAH.
-
Two-Step Esterification-Reduction: A common strategy is to first convert the amino acid to its methyl or ethyl ester. Esters are more readily reduced than carboxylic acids. The ester can then be reduced with a milder reducing agent like sodium borohydride (NaBH₄) in a suitable solvent, or with LAH under less forcing conditions.[9][10]
Optimized Reaction Conditions Summary
The following table provides a summary of recommended starting conditions for the synthesis of 2-Amino-2-cyclopropylpropan-1-ol. These conditions should be optimized based on experimental observations.
| Parameter | Step 1: Strecker Synthesis | Step 2: Hydrolysis | Step 3: Reduction |
| Starting Material | Cyclopropyl methyl ketone | 2-Amino-2-cyclopropylpropanenitrile | 2-Amino-2-cyclopropylpropanoic acid |
| Key Reagents | NaCN, NH₄Cl | Concentrated HCl | LiAlH₄ |
| Solvent | Methanol/Water | Water | Anhydrous THF |
| Temperature | 25-50 °C | Reflux (approx. 110 °C) | 0 °C to Reflux |
| Stoichiometry | Ketone:NaCN:NH₄Cl (1:1.2:1.5) | Excess HCl | Amino Acid:LAH (1:3-4) |
| Reaction Time | 12-24 hours | 24-48 hours | 4-12 hours |
| Workup | Extraction with an organic solvent | Neutralization and precipitation/extraction | Fieser workup, filtration, and extraction |
Experimental Protocols
Step 1: Synthesis of 2-Amino-2-cyclopropylpropanenitrile
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium chloride (1.5 eq.) in water.
-
Add cyclopropyl methyl ketone (1.0 eq.) and methanol to create a homogeneous solution.
-
In a separate beaker, dissolve sodium cyanide (1.2 eq.) in a minimal amount of water. Caution: NaCN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Slowly add the sodium cyanide solution to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Synthesis of 2-Amino-2-cyclopropylpropanoic Acid
-
To the crude 2-Amino-2-cyclopropylpropanenitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M or 12 M).
-
Heat the mixture to reflux and maintain for 24-48 hours. Monitor the disappearance of the nitrile peak by IR spectroscopy or the consumption of the starting material by LC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid (typically around pH 5-6) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum. Alternatively, if the amino acid is water-soluble, extract with a suitable organic solvent after neutralization.
Step 3: Synthesis of 2-Amino-2-cyclopropylpropan-1-ol
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (3.0-4.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly and portion-wise, add the dry 2-Amino-2-cyclopropylpropanoic acid (1.0 eq.) to the LAH suspension. Caution: The reaction is highly exothermic and generates hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours, until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture back down to 0 °C.
-
Perform a Fieser workup by slowly and carefully adding water (1 mL per 1 g of LAH used), followed by 15% aqueous NaOH (1 mL per 1 g of LAH), and finally water (3 mL per 1 g of LAH).
-
Stir the resulting granular precipitate vigorously for at least 30 minutes.
-
Filter the solid through a pad of Celite and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Amino-2-cyclopropylpropan-1-ol.
-
The product can be further purified by vacuum distillation or crystallization.
References
- Cao, Y., & Yang, G. (n.d.). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research.
-
Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. [Link]
-
DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]
- Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(5), 373-375.
- BenchChem. (n.d.). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Professionals.
-
ResearchGate. (n.d.). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. [Link]
- Google Patents. (n.d.). Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters.
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
- Google Patents. (n.d.).
-
ChemEurope.com. (n.d.). Strecker amino acid synthesis. [Link]
-
PMC. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. [Link]
-
Organic Chemistry Explained. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
ACS Publications. (n.d.). The Reduction of Acid Amides with Lithium Aluminum Hydride. [Link]
-
ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols. [Link]
-
ResearchGate. (n.d.). Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. [Link]
-
Reddit. (n.d.). Reduction with Lithium Aluminium Hydride (LAH). [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
YouTube. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker_amino_acid_synthesis [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. jocpr.com [jocpr.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-2-cyclopropylpropan-1-ol
Welcome to the technical support center for the synthesis of 2-Amino-2-cyclopropylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your laboratory work.
Overview of the Synthetic Pathway
The synthesis of 2-Amino-2-cyclopropylpropan-1-ol is a multi-step process that requires careful control over reaction conditions at each stage. The most common and logical synthetic route begins with cyclopropyl cyanide and involves the formation of a ketone intermediate, followed by the introduction of the amino group and subsequent reduction.
Below is a diagram illustrating the overall workflow.
Caption: Overall workflow for the synthesis of 2-Amino-2-cyclopropylpropan-1-ol.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, organized by reaction step.
Step 1: Grignard Reaction & Ketone Formation
The initial step involves the reaction of methylmagnesium bromide with cyclopropyl cyanide to form 1-cyclopropylethan-1-one (cyclopropyl methyl ketone) after hydrolysis.[1]
Q1: My yield of cyclopropyl methyl ketone is consistently low. What are the likely causes?
A1: Low yields in this step often trace back to two main areas: the formation of the Grignard reagent itself and the subsequent reaction with the nitrile.
-
Issues with Grignard Reagent Formation: The cyclopropyl group is highly strained. During the formation of cyclopropylmagnesium bromide from cyclopropyl bromide, side reactions like radical formation and subsequent ring-opening or Wurtz coupling can occur, consuming the starting material.[2][3] Ensure you are using high-purity magnesium turnings and completely anhydrous conditions.
-
Sluggish Reaction with Nitrile: The addition of a Grignard reagent to a nitrile can be slower than addition to an aldehyde or ketone. Ensure slow, dropwise addition of the nitrile to the Grignard reagent (or vice-versa, depending on your established protocol) at a controlled temperature (e.g., 0 °C) to prevent side reactions.
-
Hydrolysis Step: The imine intermediate formed must be carefully hydrolyzed. Using a mild acid (like saturated aq. NH₄Cl) initially, followed by a stronger acid if needed, can prevent degradation of the desired ketone.
Troubleshooting Decision Tree: Low Ketone Yield
Caption: Troubleshooting flowchart for the Grignard reaction step.
Step 2: Strecker Synthesis of the α-Aminonitrile
This step converts the ketone into 2-amino-2-cyclopropylpropanenitrile using a source of cyanide (e.g., KCN) and ammonia (e.g., NH₄Cl).
Q2: The conversion of my ketone to the aminonitrile is poor. How can I improve it?
A2: The Strecker synthesis is an equilibrium-controlled process. To drive it towards the product, you must manage the concentrations and pH effectively.
-
Reagent Stoichiometry: Ensure you are using a slight excess of both the cyanide source and the ammonium salt to push the equilibrium forward.
-
pH Control: The reaction proceeds via the formation of an imine, which is favored under slightly basic conditions. However, a pH that is too high will lead to the preferential formation of the cyanohydrin. A buffered system or careful pH monitoring is crucial.
-
Temperature and Time: These reactions can be slow. Allowing the reaction to stir for an extended period (24-48 hours) at room temperature or slightly elevated temperatures (40-50 °C) can significantly improve conversion.
Step 3 & 4: Hydrolysis and LAH Reduction
This sequence involves the hydrolysis of the aminonitrile to the corresponding amino acid, followed by the powerful reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride (LAH).
Q3: The LAH reduction of my amino acid is low-yielding and produces a complex mixture. What are the critical parameters for this step?
A3: Lithium aluminum hydride is an extremely reactive, non-selective reducing agent that requires meticulous handling.[4]
-
Anhydrous Conditions: LAH reacts violently with water. All glassware must be rigorously dried, and the solvent (typically THF or diethyl ether) must be anhydrous. The amino acid starting material should also be dried in vacuo before use.
-
"Inverse Addition": The amino acid contains both an acidic proton (on the amine) and the carboxylic acid to be reduced. To control the reaction, it is best to add a solution or slurry of the amino acid slowly to the LAH solution at 0 °C. This allows the initial, highly exothermic acid-base reaction to occur under controlled conditions before the reduction begins upon warming. This prevents overheating and decomposition.
-
Stoichiometry of LAH: You will need at least 2 equivalents of LAH: 1 equivalent to deprotonate the amine and the carboxylic acid proton, and 1 equivalent for the reduction of the carboxylate. Using a slight excess (e.g., 2.5-3.0 equivalents) is common practice to ensure complete reaction.
-
Reaction Workup (Crucial): The workup of LAH reactions is notorious for forming gelatinous aluminum salt precipitates that are difficult to filter. A carefully controlled quenching procedure, such as the Fieser workup, is essential for obtaining a clean, filterable solid and a clear organic solution of your product.
| Typical LAH Reduction Parameters | |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Initial addition at 0 °C, then reflux |
| Stoichiometry | 2.5 - 3.0 equivalents of LAH |
| Workup | Fieser Method (sequential addition of H₂O, NaOH (aq), H₂O) |
Experimental Protocols
Protocol 4: Reduction of 2-Amino-2-cyclopropylpropanoic Acid with LiAlH₄
Safety Note: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents. This procedure must be conducted under a strictly inert atmosphere (Nitrogen or Argon) in a fume hood. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
-
Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel.
-
Under a positive pressure of inert gas, carefully charge the flask with lithium aluminum hydride (2.5 equivalents) and anhydrous THF to form a slurry (approx. 1 M).
-
Cool the LAH slurry to 0 °C using an ice-water bath.
-
-
Addition of Amino Acid:
-
Dissolve the 2-amino-2-cyclopropylpropanoic acid (1.0 equivalent), previously dried under vacuum, in a minimum amount of anhydrous THF.
-
Transfer this solution to the dropping funnel.
-
Add the amino acid solution dropwise to the stirred LAH slurry at 0 °C over 30-60 minutes. Vigorous gas evolution (H₂) will be observed.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates the disappearance of the starting material.
-
-
Reaction Quench (Fieser Workup):
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CAUTION: The following additions are highly exothermic and will produce copious amounts of hydrogen gas. Perform slowly and deliberately.
-
For every 'x' g of LAH used, add sequentially and dropwise:
-
'x' mL of water
-
'x' mL of 15% (w/v) aqueous sodium hydroxide
-
'3x' mL of water
-
-
After the additions are complete, remove the ice bath and stir the mixture vigorously for 1 hour. A granular, white precipitate of aluminum salts should form, which is easily filtered.
-
-
Isolation:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-Amino-2-cyclopropylpropan-1-ol.
-
The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by crystallization.[5]
-
References
- CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google P
- CN101033193A - Method of synthesizing 2-aminopropanol - Google P
- CN110981738A - Synthesis method of 2-aminopropanol - Google P
-
synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan Journal of Chemistry. [Link]
-
Synthesis of Amino Acids of Cyclopropylglycine Series - ResearchGate. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. [Link]
- US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)
-
Reduction of Amides with LiAlH4 - YouTube. [Link]
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF - ResearchGate. [Link]
-
In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates - PubMed. [Link]
-
Grignard Reactions: Practice Problems Involving Oxidation - Master Organic Chemistry. [Link]
-
The Reduction of Acid Amides with Lithium Aluminum Hydride | The Journal of Organic Chemistry - ACS Publications. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
- CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)
-
Sciencemadness Discussion Board - Cyclopropyl grignard - Powered by XMB 1.9.11. [Link]
-
In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates | Request PDF - ResearchGate. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Strong Reductions using Lithium Aluminum Hydride (LAH) - YouTube. [Link]
-
Conversion of Amides into Amines with LiAlH4 - Chemistry LibreTexts. [Link]
-
(3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE - Organic Syntheses Procedure. [Link]
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cyclopropyl cyanide - Organic Syntheses Procedure. [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. [Link]
- CN102757455B - Preparation method of cyclopropylboronic acid - Google P
-
219 SYNTHESIS AND PROPERTIES OF CYCLOPROPANE-CONTAINING OPTICALLY TRANSPARENT COPOLYMER Kazım G. Guliyev, Saida B. Mamedli 1. I - Jomard Publishing. [Link]
-
Practice Problem: Grignard Reactions - YouTube. [Link]
-
Ch22: Reduction of Amides using LiAlH4 to amines - University of Calgary. [Link]
- WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google P
-
What is the reaction of methyl magnesium bromide on ethyl cyanide? - Quora. [Link]
-
Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. [Link]
-
Amide Reduction Mechanism by LiAlH4 - Chemistry Steps. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On - The Royal Society of Chemistry. [Link]
-
1-Amino-2-propanol Method number: Target concentration: Procedure - OSHA. [Link]
Sources
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- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
Stability issues and degradation of 2-Amino-2-cyclopropylpropan-1-ol
Introduction
2-Amino-2-cyclopropylpropan-1-ol is a novel primary amino alcohol characterized by a unique cyclopropyl group adjacent to a tertiary amine center. This structural motif is of increasing interest in medicinal chemistry and drug development for its ability to impart conformational rigidity and desirable metabolic profiles. However, the inherent ring strain of the cyclopropyl group, combined with the nucleophilic and potentially oxidizable amino alcohol functionality, presents specific stability challenges.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the potential stability issues, hypothesized degradation pathways, and practical troubleshooting advice for experiments involving 2-Amino-2-cyclopropylpropan-1-ol. The insights herein are synthesized from established principles of chemical reactivity, data on analogous structures, and best practices in pharmaceutical forced degradation studies.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-Amino-2-cyclopropylpropan-1-ol?
The degradation of this compound is likely influenced by four main factors:
-
Oxidation: The primary amine is susceptible to oxidation, especially when exposed to atmospheric oxygen, transition metals, or other oxidizing agents. This is a common degradation pathway for amino alcohols.[4][5]
-
Temperature: Elevated temperatures can accelerate oxidative processes and may induce thermal degradation, potentially leading to ring-opening of the strained cyclopropyl group or other rearrangements.[6][7]
-
Light: Photolytic degradation can occur, particularly with UV light exposure, which can generate free radicals and initiate decomposition.[3][8]
-
pH Extremes: While many amines are stable as salts in acidic conditions, strongly acidic or basic conditions, especially when combined with heat, can catalyze hydrolysis or other degradation reactions.
Q2: How should I properly store neat 2-Amino-2-cyclopropylpropan-1-ol?
To ensure maximum shelf-life, the compound should be stored under the following conditions:
-
Temperature: Refrigerate at approximately 4°C.[9]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[10]
-
Container: Use a tightly sealed, amber glass vial or a container with a Teflon-lined cap to protect from light and prevent leakage.[9][10]
-
Location: Keep in a dry, well-ventilated area away from heat sources, sparks, and incompatible substances like strong oxidizing agents.[9][11]
Q3: My solution of 2-Amino-2-cyclopropylpropan-1-ol has turned yellow. What does this mean?
A color change, typically to yellow or brown, is a common indicator of degradation, particularly oxidation. The formation of imines or other conjugated systems resulting from oxidation can introduce chromophores that absorb visible light. If you observe a color change, it is crucial to re-analyze the purity of the material before proceeding with your experiment.
Q4: Is the cyclopropyl group stable during typical synthetic reactions?
The cyclopropyl group is generally stable under many synthetic conditions. However, its high ring strain makes it susceptible to ring-opening reactions under specific, often harsh, conditions such as:
-
Strongly acidic environments (e.g., concentrated HBr, HI).
-
Catalytic hydrogenation at high pressure/temperature.
-
Reactions involving certain transition metals that can coordinate to and cleave the C-C bonds.
For most standard protocols (e.g., amide coupling, reductive amination), the cyclopropyl ring should remain intact. Always perform analytical characterization (e.g., NMR, MS) to confirm the structure of your product.
Troubleshooting Guide for Experimental Instability
If you suspect degradation of 2-Amino-2-cyclopropylpropan-1-ol during your experiment, consult the following table for potential causes and corrective actions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent reaction yield. | 1. Degradation of starting material prior to use. 2. On-going degradation under reaction conditions. | 1. Check the purity of the starting material by LC-MS, NMR, or TLC. Purify if necessary. 2. Degas solvents thoroughly. Run the reaction under a strict inert atmosphere (argon or nitrogen). |
| Appearance of multiple, unexpected spots on TLC or peaks in LC-MS. | 1. Oxidative degradation. 2. Thermal degradation due to excessive heating. 3. Reaction with an incompatible solvent or reagent. | 1. Add an antioxidant (e.g., BHT), if compatible with your reaction chemistry. 2. Reduce the reaction temperature and extend the reaction time. 3. Ensure solvents are peroxide-free (especially THF). Avoid strong oxidizing agents unless they are part of the intended reaction. |
| Difficulty in isolating the pure product; presence of polar impurities. | Degradation products (e.g., aldehydes, smaller amines from ring cleavage) are often more polar and can complicate purification. | 1. Modify the workup procedure to include a mild acidic or basic wash to remove relevant impurities. 2. Employ orthogonal purification techniques (e.g., chromatography on a different stationary phase, crystallization). |
| Baseline drift or new peaks appearing in a stability study (e.g., LC-MS analysis over time). | The compound is degrading in the analytical solvent or under the analysis conditions. | 1. Use freshly prepared solutions for analysis. 2. Evaluate the stability of the compound in your chosen mobile phase. Consider using a mobile phase with a different pH or lower temperature. |
Visualizing Potential Degradation & Troubleshooting
Hypothesized Degradation Pathways
The diagram below illustrates potential degradation pathways for 2-Amino-2-cyclopropylpropan-1-ol based on the reactivity of analogous amino alcohols.[4][5][6] The primary routes are oxidative, leading to imine or aldehyde formation, with the potential for subsequent cyclopropyl ring-opening under more forcing conditions.
Caption: Potential degradation routes for 2-Amino-2-cyclopropylpropan-1-ol.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving stability issues during an experiment.
Caption: A step-by-step workflow for troubleshooting experimental stability issues.
Experimental Protocol: Forced Degradation Study
To definitively characterize the stability of 2-Amino-2-cyclopropylpropan-1-ol, a forced degradation study is essential.[2][8] This protocol provides a framework for stressing the compound under various conditions to identify potential degradants and establish its intrinsic stability profile.
Objective: To identify degradation products and pathways for 2-Amino-2-cyclopropylpropan-1-ol under hydrolytic, oxidative, and photolytic stress.
Materials:
-
2-Amino-2-cyclopropylpropan-1-ol
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC-MS system with a C18 column
-
Photostability chamber
-
pH meter
-
Analytical balance and volumetric flasks
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 2-Amino-2-cyclopropylpropan-1-ol in methanol to prepare a 1 mg/mL stock solution.
-
-
Control Sample:
-
Dilute the stock solution with 50:50 methanol:water to a final concentration of 0.1 mg/mL. This is your time-zero, unstressed control. Analyze immediately.
-
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Keep at 60°C for 24 hours.
-
After incubation, cool the sample, neutralize with 0.1 M NaOH, and dilute to 10 mL with 50:50 methanol:water.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at 60°C for 24 hours.
-
After incubation, cool the sample, neutralize with 0.1 M HCl, and dilute to 10 mL with 50:50 methanol:water.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute to 10 mL with 50:50 methanol:water.
-
-
Photolytic Degradation:
-
Place 10 mL of the 0.1 mg/mL control solution in a quartz cuvette or suitable transparent vial.
-
Expose to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Prepare a "dark control" sample by wrapping an identical vial in aluminum foil and placing it in the same chamber.
-
-
Analysis:
-
Analyze all samples (control, acid, base, oxidative, photolytic, dark control) by LC-MS.
-
Use a gradient method capable of separating the parent compound from more polar and less polar degradants.
-
Compare the chromatograms of the stressed samples to the control to identify new peaks. Use the mass spectrometer to obtain mass data for the parent and any detected degradation products to aid in structural elucidation.
-
References
-
Welch, C. J., et al. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 34(11). Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Retrieved from [Link]
-
PubMed. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Aminocyclopropane(765-30-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnisotopes.com [cdnisotopes.com]
Troubleshooting low enantioselectivity in 2-Amino-2-cyclopropylpropan-1-ol synthesis
Welcome to the technical support center for the asymmetric synthesis of 2-Amino-2-cyclopropylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with enantioselectivity. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Low Enantioselectivity
Achieving high enantiomeric excess (ee) is the central challenge in synthesizing this chiral building block. Low enantioselectivity is rarely due to a single factor but often a combination of suboptimal parameters. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My reaction resulted in a low enantiomeric excess (% ee). What is the first thing I should investigate?
When faced with low ee, the most effective approach is to systematically evaluate the "pillars" of the asymmetric reaction: the catalyst system, the reaction conditions, and the reagents. An impurity in a reagent or a slight deviation in temperature can lead to a significant drop in stereocontrol.
Start by verifying the integrity of your chiral catalyst or ligand. Chiral molecules can be sensitive to air, moisture, and improper storage. If the catalyst is sound, proceed to a systematic optimization of reaction conditions. Often, a logical, step-wise investigation is more fruitful than random screening.
Below is a workflow designed to guide you through this process.
Caption: Troubleshooting Decision Workflow for Low Enantioselectivity.
Q2: How do I know if my chiral catalyst or ligand is the problem?
The catalyst is the heart of the asymmetric transformation. Its effectiveness dictates the stereochemical outcome.
-
Cause - Catalyst Decomposition: Many organometallic catalysts and chiral ligands are sensitive to air and moisture. Decomposition of the active catalyst will lead to a higher proportion of the non-selective background reaction, drastically lowering the ee.
-
Solution: Ensure all catalysts and ligands are handled under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents, which are crucial for maintaining catalyst activity. If decomposition is suspected, re-purify or procure a fresh batch of the catalyst/ligand.
-
-
Cause - Incorrect Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity. High concentrations can lead to the formation of catalyst aggregates (dimers, oligomers) which may have different, often lower, selectivity compared to the monomeric species.[1][2] Conversely, a loading that is too low may be insufficient to outcompete the racemic background reaction.[3]
-
Solution: Screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration for your specific substrate and conditions. The relationship between loading and ee is not always linear.[4]
-
Table 1: Example of a Catalyst Loading Screen
| Entry | Catalyst Loading (mol%) | Enantiomeric Excess (% ee) |
|---|---|---|
| 1 | 0.5 | 65% |
| 2 | 1.0 | 88% |
| 3 | 2.5 | 95% |
| 4 | 5.0 | 94% |
| 5 | 10.0 | 89% (potential aggregation) |
Q3: My catalyst seems fine, but the enantioselectivity is still poor. Could the reaction conditions be at fault?
Absolutely. Reaction parameters like temperature and solvent have a profound impact on the transition state energies that govern enantioselectivity.
-
Cause - Suboptimal Temperature: Asymmetric reactions are governed by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers. Higher temperatures can provide enough energy to overcome this barrier, leading to the formation of both enantiomers and thus lower ee.[2]
-
Solution: Lowering the reaction temperature is one of the most common and effective strategies to improve enantioselectivity.[5] It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). Note that in some rare cases, the relationship can be non-linear, or even reverse selectivity.[6]
-
-
Cause - Inappropriate Solvent: The solvent can influence the reaction in several ways: it can coordinate to the catalyst, alter the catalyst's conformation, and affect the stability of the transition states.[7] A switch in solvent can dramatically alter the outcome.[2][8]
-
Solution: Perform a solvent screen using a variety of solvent classes. Include non-coordinating (e.g., Toluene, Hexane), coordinating (e.g., THF, Et2O), and polar aprotic (e.g., CH2Cl2) solvents. The optimal choice is often found empirically.
-
Table 2: Illustrative Effect of Solvent on Enantioselectivity
| Solvent | Dielectric Constant (ε) | Typical Outcome (% ee) | Rationale |
|---|---|---|---|
| Toluene | 2.4 | 85% | Non-coordinating, favors specific catalyst geometry. |
| THF | 7.6 | 92% | Weakly coordinating, can stabilize transition state. |
| Dichloromethane | 9.1 | 78% | Can sometimes interfere with catalyst-substrate binding. |
| Methanol | 33.0 | <10% (if protic) | Protic nature can deactivate catalyst/reagents. |
Q4: I've optimized the catalyst and conditions, but my ee is still not over 90%. What else could be wrong?
If the core components are optimized, look at the purity of your inputs and the possibility of post-reaction racemization.
-
Cause - Impurities in Substrate/Reagents: Impurities can act as catalyst poisons or inhibitors. For example, water or other protic impurities can quench organometallic reagents or deactivate Lewis acid catalysts.
-
Solution: Ensure all starting materials and reagents are of the highest possible purity. Purify the substrate (e.g., via distillation or recrystallization) and use freshly opened or purified reagents.
-
-
Cause - Racemization: The desired product itself might be racemizing under the reaction or workup conditions. This can occur if the stereocenter is labile (e.g., acidic proton alpha to a carbonyl) and exposed to acidic or basic conditions.
-
Solution: Analyze the % ee of the reaction mixture at different time points. If the ee decreases over time, this suggests product racemization. If this is the case, shorten the reaction time or modify the workup procedure to use milder, neutral conditions.
-
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic strategies for chiral 2-Amino-2-cyclopropylpropan-1-ol? A: The main approaches involve the asymmetric reduction of a suitable prochiral ketone precursor (e.g., 2-amino-2-cyclopropyl-1-propanone), often using chiral catalysts like oxazaborolidines.[9] Other methods include the use of chiral auxiliaries to direct the stereoselective addition of nucleophiles[10][11], or enzymatic resolutions and biocatalytic reductive amination.[12][13]
Q: How do I accurately determine the enantiomeric excess (% ee) of my product? A: The most reliable methods are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. For molecules lacking a strong UV chromophore for HPLC detection, derivatization with a UV-active reagent may be necessary.[14] It is critical to have a reliable analytical method before beginning extensive optimization.
Q: Can you provide a general diagram for a catalytic cycle in this type of synthesis? A: Certainly. The diagram below illustrates a generalized cycle for the asymmetric reduction of a ketone, a common route to amino alcohols. The chiral catalyst forms a complex with the ketone, orienting it for a stereoselective hydride delivery from the reducing agent.
Caption: Generalized Catalytic Cycle for Asymmetric Ketone Reduction.
Experimental Protocol: Asymmetric Borane Reduction of a Prochiral Ketone
This protocol describes a general procedure for the synthesis of 2-Amino-2-cyclopropylpropan-1-ol from a protected aminoketone precursor using a CBS (Corey-Bakshi-Shibata) catalyst.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
N-Boc-2-amino-2-cyclopropyl-1-propanone (Substrate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the N-Boc-2-amino-2-cyclopropyl-1-propanone (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
-
Catalyst Addition:
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%) to the stirring substrate solution.
-
Allow the mixture to stir for 15 minutes at -20 °C.
-
-
Reduction:
-
Slowly add the borane-dimethyl sulfide complex (0.8 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Quenching:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at the reaction temperature until gas evolution ceases.
-
Allow the mixture to warm to room temperature.
-
-
Workup:
-
Add 1 M HCl solution and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC or GC analysis.
-
References
-
ResearchGate. (2021). Influence of catalysts loading on enantioselectivities for catalyst 3. ResearchGate. [Link]
-
ResearchGate. (2018). Impact of catalyst loading on the e.e. of the product. ResearchGate. [Link]
-
Glock, A., & Wennemers, H. (2011). Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. National Institutes of Health. [Link]
-
Istrate, F. M., & Gribble, G. W. (2010). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]
-
Han, S. B., & Krische, M. J. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. National Institutes of Health. [Link]
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
-
Han, S. B., & Krische, M. J. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. ACS Publications. [Link]
-
MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. [Link]
-
Lindsay, V. N. G., et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PubMed Central. [Link]
-
Li, Y., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. ACS Publications. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 10. biosynth.com [biosynth.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System [mdpi.com]
- 13. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Unexpected Byproducts in Reactions of 2-Amino-2-cyclopropylpropan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-2-cyclopropylpropan-1-ol. This guide is designed to help you identify, understand, and troubleshoot unexpected byproducts that may arise during its use in synthesis. The unique structural features of this amino alcohol—namely the strained cyclopropyl ring adjacent to a tertiary amine and a primary alcohol—present specific chemical challenges that can lead to impurities if not properly managed.
This resource provides a series of frequently asked questions (FAQs) and troubleshooting scenarios in a user-friendly format. We will delve into the mechanistic origins of common byproducts, provide guidance on their characterization using modern analytical techniques, and offer practical, field-tested protocols to mitigate their formation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Rearrangement & Ring-Opening Under Acidic Conditions
Question: I performed a reaction with 2-amino-2-cyclopropylpropan-1-ol under acidic conditions (e.g., deprotection of a Boc group with TFA, or acidic workup) and my NMR and Mass Spec data show unexpected signals. What could these be?
Answer: This is a common issue stemming from the exceptional stability of the cyclopropylcarbinyl cation that can form under acidic conditions. The protonation of the hydroxyl group, followed by the loss of water, generates a tertiary carbocation adjacent to the cyclopropyl ring. This cation is highly prone to rearrangement, leading to ring-opened byproducts.
Plausible Byproduct: The most likely byproduct is a homoallylic amine, specifically (E/Z)-4-amino-4-methylpent-1-en-1-ol, or subsequent reaction products thereof.
Mechanistic Insight: The high degree of ring strain in the cyclopropane ring makes its σ-bonds behave somewhat like π-bonds, allowing for effective overlap with the adjacent empty p-orbital of the carbocation. This electronic delocalization stabilizes the cation but also weakens the cyclopropane ring, making it susceptible to cleavage. This process, known as the cyclopropylcarbinyl-homoallyl rearrangement, is a well-documented phenomenon in carbocation chemistry.
Troubleshooting Guide:
Step 1: Preliminary Analysis
-
Mass Spectrometry (MS): Look for a mass corresponding to the ring-opened isomer (C₆H₁₃NO, MW: 115.17). While the molecular weight is identical to the starting material, fragmentation patterns may differ. Look for fragments indicating a linear, unsaturated structure.
-
¹H NMR Spectroscopy: The appearance of new signals in the olefinic region (typically 5.0-6.0 ppm) is a strong indicator of a ring-opened product. You would also expect to see changes in the upfield region, with the disappearance of the characteristic cyclopropyl protons.
Step 2: Confirmation & Characterization To confirm the structure, advanced NMR techniques may be necessary, such as COSY (to establish proton-proton correlations in the new linear chain) and HSQC/HMBC (to assign carbons).
Table 1: Comparative Analytical Data of Starting Material and Potential Ring-Opened Byproduct
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) |
| 2-Amino-2-cyclopropylpropan-1-ol | C₆H₁₃NO | 115.17 | ~0.2-0.5 ppm (m, 4H, cyclopropyl CH₂), ~0.8-1.0 ppm (m, 1H, cyclopropyl CH), 1.1 ppm (s, 3H, CH₃), 3.4 ppm (s, 2H, CH₂OH) | ~5-15 ppm (cyclopropyl CH₂), ~20 ppm (cyclopropyl CH), ~25 ppm (CH₃), ~55 ppm (quaternary C), ~70 ppm (CH₂OH) |
| (E/Z)-4-Amino-4-methylpent-1-en-1-ol | C₆H₁₃NO | 115.17 | ~5.0-6.0 ppm (m, 2H, =CH₂), ~5.8-6.2 ppm (m, 1H, -CH=), 1.2 ppm (s, 6H, 2xCH₃), ~4.1 ppm (d, 2H, CH₂OH) | ~115 ppm (=CH₂), ~135 ppm (-CH=), ~28 ppm (2xCH₃), ~58 ppm (quaternary C), ~65 ppm (CH₂OH) |
Step 3: Mitigation Strategies
-
Choice of Acid: If possible, use milder acidic conditions. For Boc deprotection, consider using reagents like TMSI or zinc bromide in dichloromethane.
-
Temperature Control: Perform acidic steps at low temperatures (e.g., 0 °C or below) to minimize the rate of rearrangement.
-
Non-Protic Conditions: Where feasible, use non-protic acids or Lewis acids instead of strong Brønsted acids.
-
Protecting Group Strategy: If the hydroxyl group is not involved in the desired transformation, consider protecting it with a silyl ether (e.g., TBS) which can be removed under fluoride-mediated conditions, avoiding strong acids.
Diagram 1: Mechanism of Acid-Catalyzed Ring-Opening
Caption: Acid-catalyzed formation of a cyclopropylcarbinyl cation followed by ring-opening.
FAQ 2: Byproducts from Amide Coupling Reactions
Question: I am coupling a carboxylic acid to the primary amine of 2-amino-2-cyclopropylpropan-1-ol using a uronium-based coupling reagent (like HATU or HBTU) and I'm seeing a byproduct with a mass increase of 42 Da. What is this impurity?
Answer: This is a classic side reaction associated with uronium/aminium-based coupling reagents. The byproduct is likely the N-guanidinyl derivative of your amino alcohol. The mass increase of 42.01 Da corresponds to the addition of a C(=NH)NH₂ group and loss of two protons.
Mechanistic Insight: Uronium reagents like HATU and HBTU can react directly with the primary amine of your substrate to form a guanidinium species. This side reaction is competitive with the desired amide bond formation and is more prevalent when:
-
An excess of the coupling reagent is used.
-
The carboxylic acid is sterically hindered, slowing down the rate of activation.
-
The amine is highly nucleophilic and unhindered.
-
There is a long pre-activation time before the amine is added.
While 2-amino-2-cyclopropylpropan-1-ol is somewhat sterically hindered, its primary amine is still susceptible to this side reaction.
Troubleshooting Guide:
Step 1: Preliminary Analysis
-
Mass Spectrometry (MS): Search for a peak corresponding to [M+42]+ where M is the mass of your starting amino alcohol. The exact mass difference will be for the addition of a CN₂H₂ fragment.
-
¹H NMR Spectroscopy: The formation of the guanidinyl group will introduce new broad signals in the amine region of the spectrum and may cause shifts in the adjacent methylene and methyl protons.
Step 2: Mitigation Strategies
-
Use a Phosphonium-based Reagent: Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP. These reagents do not have the guanidinylation side reaction associated with uronium salts.
-
Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the coupling reagent. This ensures the uronium salt is consumed in the activation of the acid before it can react with the amine.
-
Reverse Addition: Add the activated carboxylic acid solution to the amine, rather than adding the coupling reagent to a mixture of the acid and amine.
-
Carbodiimide Chemistry: Consider using a carbodiimide-based coupling method, such as EDC with an additive like OxymaPure® or HOBt, which are less prone to this specific side reaction.
Diagram 2: Amide Coupling vs. Guanidinylation Side Reaction
Caption: Competing pathways in uronium-mediated amide coupling.
FAQ 3: Issues with Purification and Stability
Question: My final product appears pure by NMR after workup, but upon standing or during chromatographic purification, I observe the appearance of new impurities. What could be causing this instability?
Answer: Given the structure, there are a few potential sources of instability that can lead to byproduct formation post-synthesis.
-
Oxidative Degradation: Tertiary amines are susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metals. This can lead to the formation of N-oxides or other degradation products.
-
Residual Acidity/Basicity: Trace amounts of acid or base from the reaction or workup can catalyze slow degradation reactions over time, including the ring-opening cascade mentioned in FAQ 1.
-
Reaction with Solvents: If using chlorinated solvents like dichloromethane (DCM) for an extended period, especially with a free base, N-alkylation can occur, though this is generally slow.
Troubleshooting Guide:
Step 1: Characterize the Impurity Use LC-MS to identify the molecular weights of the newly formed impurities. This will give you clues as to whether it's an oxidation product (+16 Da), a dimer, or a fragment.
Step 2: Mitigation Strategies
-
Inert Atmosphere: Handle the purified compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Storage: Store the compound at low temperatures and protected from light. If it's a free base, consider converting it to a stable salt (e.g., hydrochloride) for long-term storage.
-
Purification Conditions:
-
Ensure your purification solvents are free of peroxides.
-
If using silica gel chromatography, be aware that standard silica is acidic. This can cause degradation on the column. Consider using deactivated silica (e.g., treated with triethylamine) or switching to a different stationary phase like alumina.
-
Minimize the time the compound spends on the column.
-
Experimental Protocol: Deactivation of Silica Gel
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add 1-2% (v/v) of triethylamine to the slurry.
-
Stir for 15-30 minutes.
-
Pack the column with the treated silica slurry as you normally would.
-
Equilibrate the column with your starting mobile phase, ensuring it also contains a small amount (e.g., 0.1%) of triethylamine to maintain the deactivation.
This procedure helps to neutralize the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation of sensitive compounds.
References
-
Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances, 9(19), eadg0221. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 2836-2860. [Link]
-
Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines. Organometallics, 42(12), 1331–1338. [Link]
-
Oxidation of Isopropylcyclopropane by Chromyl Chloride: Ring-Opened Products Support a Hydrogen Atom Abstraction Mechanism. The Journal of Organic Chemistry, 65(21), 7159-7164. [Link]
Technical Support Center: Recrystallization of 2-Amino-2-cyclopropylpropan-1-ol
This guide provides in-depth technical support for the purification of 2-Amino-2-cyclopropylpropan-1-ol via recrystallization. It is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. The content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, grounded in established principles of organic chemistry.
Introduction: The Importance of Purity
2-Amino-2-cyclopropylpropan-1-ol is a valuable building block in medicinal chemistry and materials science. The presence of impurities, such as unreacted starting materials, isomeric byproducts, or residual solvents, can significantly compromise downstream applications, leading to failed reactions, irreproducible results, or incorrect biological data.[1] Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds to the high standard required for research and development.[2][3] This guide will walk you through optimizing this critical purification step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How do I select the best solvent for recrystallizing 2-Amino-2-cyclopropylpropan-1-ol?
A1: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[2] Given the polar nature of 2-Amino-2-cyclopropylpropan-1-ol, stemming from its amino (-NH₂) and hydroxyl (-OH) functional groups, polar solvents are the logical starting point.[4]
Solvent Selection Strategy:
-
Start with Polar Protic Solvents: Alcohols like ethanol or isopropanol are often excellent choices for amino alcohols.[5] They can engage in hydrogen bonding, which facilitates dissolution at higher temperatures.
-
Consider Solvent-Pair Systems: This is a highly effective technique when a single ideal solvent cannot be found.[6][7] You will use a "good" solvent in which the compound is readily soluble and a "bad" (or anti-solvent) in which it is poorly soluble. A common pair for a polar compound like this would be Ethanol (good) and Hexanes (bad), or Acetone (good) and Water (bad, depending on solubility).
-
Perform Small-Scale Solubility Tests: Before committing your entire batch, test the solubility in several candidate solvents. Place a few milligrams of your crude material in a test tube and add the solvent dropwise. Observe solubility at room temperature and then upon heating.
Data Summary: Solubility of Analogous Amino Alcohols
While specific solubility data for 2-Amino-2-cyclopropylpropan-1-ol is not widely published, the properties of the structurally similar compound 2-Amino-2-methyl-1-propanol provide a useful reference.
| Solvent | Polarity | Expected Solubility of 2-Amino-2-cyclopropylpropan-1-ol | Rationale |
| Water | High (Polar Protic) | Miscible/Very Soluble[4][8] | Strong hydrogen bonding with -NH₂ and -OH groups. May not be ideal for recrystallization unless used in a solvent pair. |
| Ethanol | High (Polar Protic) | Soluble[8] | "Like dissolves like"; good hydrogen bonding capability. Often a good first choice. |
| Acetone | Medium (Polar Aprotic) | Soluble[9] | Can act as a hydrogen bond acceptor. Useful as the "good" solvent in a pair. |
| Ethyl Acetate | Medium | Moderately Soluble | Less polar than acetone; may require heating. |
| Dichloromethane | Low-Medium | Sparingly Soluble | Polarity may be too low for effective dissolution. |
| Hexanes | Very Low (Nonpolar) | Insoluble | Lacks the polarity to dissolve the amino alcohol. Excellent choice as an "anti-solvent". |
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6][10] This is an impurity-concentrating process and must be rectified.
Common Causes & Solutions:
-
Cause 1: High Impurity Level. A significant amount of impurity can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.
-
Solution: Attempt to purify the material first with a quick silica plug filtration to remove gross impurities before proceeding with recrystallization.[11]
-
-
Cause 2: Solution is Too Concentrated. If the solution becomes supersaturated at a temperature above the compound's melting point, it will separate as an oil.
-
Solution: Add a small amount of additional hot solvent to redissolve the oil completely. Then, allow the solution to cool much more slowly. Vigorous stirring during the cooling phase can sometimes help promote crystallization over oiling.
-
-
Cause 3: Cooling Too Rapidly. Plunging a hot solution directly into an ice bath is a common cause of oiling out.
-
Solution: Allow the solution to cool slowly and undisturbed to room temperature first. Once it has reached room temperature, you can then move it to an ice bath to maximize crystal recovery.[10]
-
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield is frustrating but often correctable. The goal is to maximize recovery without sacrificing purity.
Optimization Strategies:
-
Use the Minimum Amount of Solvent: The most common error is adding too much solvent to dissolve the crude solid.[2] Add the solvent in small portions to the boiling solution until the solid just dissolves. Any further addition will keep more of your product in solution upon cooling, reducing your yield.[2]
-
Ensure Complete Cooling: Make sure the flask has been cooled in an ice-water bath for at least 15-20 minutes before filtration to ensure maximum precipitation.
-
Minimize Transfer Losses: Rinse the crystallization flask with a small amount of the ice-cold filtrate (mother liquor) or fresh, ice-cold solvent to transfer any remaining crystals to the filter funnel. Using warm or room-temperature solvent for this rinse will dissolve a significant portion of your product.[2][6]
-
Consider a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often recover a "second crop" of crystals by boiling off some of the solvent to re-saturate the solution and cooling again. Be aware that this second crop may be less pure than the first.
Q4: No crystals are forming, even after cooling in an ice bath. What should I do?
A4: This is a classic case of a supersaturated solution, where the solute remains dissolved even though its solubility limit has been exceeded.[2] Crystallization needs a nucleation point to begin.
Methods to Induce Crystallization:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for nucleation.[2]
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[11]
-
Reduce the Volume: If you suspect you added too much solvent, you can gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.
-
Introduce an Anti-Solvent: If you are using a single-solvent system, you can try adding a "bad" solvent (like hexanes if you are in ethanol) dropwise until the solution becomes persistently cloudy. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.
Q5: What are the likely impurities in my sample?
A5: Understanding potential impurities helps in designing the purification strategy. For amino alcohols synthesized via common routes (e.g., ring-opening of an epoxide with ammonia), impurities can include:
-
Isomeric Byproducts: The synthesis of amino alcohols can sometimes produce structural isomers.[1][12] For example, the reaction could yield small amounts of the 1-amino isomer. These often have slightly different polarities and can be separated by careful recrystallization.
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in the crude product.
-
Water: Amino alcohols are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1]
-
Degradation Products: Exposure to heat or atmospheric CO₂ over time can lead to the formation of degradation byproducts.
Visual Workflow: Solvent System Selection
The following diagram outlines the decision-making process for choosing an appropriate solvent system for recrystallization.
Caption: A flowchart for selecting a recrystallization solvent system.
Experimental Protocol: Recrystallization using a Solvent-Pair System (Ethanol/Hexanes)
This protocol describes a general method for purifying 2-Amino-2-cyclopropylpropan-1-ol using an ethanol/hexanes solvent pair.
Materials:
-
Crude 2-Amino-2-cyclopropylpropan-1-ol
-
Ethanol (Reagent Grade)
-
Hexanes (Reagent Grade)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Filter funnel (Büchner or Hirsch) and filter paper
-
Filter flask
-
Ice-water bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at a near-boiling temperature. Causality: Using the minimum volume ensures the solution will be saturated upon cooling, maximizing yield.[2]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration at this stage to remove them. Causality: This step prevents the insoluble impurities from being incorporated into your final crystals.[6]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hexanes dropwise with continuous stirring. Continue adding hexanes until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated. Causality: The anti-solvent reduces the overall solubility of the compound in the mixed solvent system, forcing it to come out of solution upon cooling.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures you are not trapping impurities by precipitating the product too quickly.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Causality: Slow cooling promotes the formation of large, well-ordered, and therefore purer crystals. Rapid cooling traps impurities.[10]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 15 minutes to maximize precipitation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexanes (or a pre-chilled ethanol/hexanes mixture). Causality: The cold wash removes any residual soluble impurities adhering to the crystal surfaces without dissolving the product itself.[6]
-
Drying: Allow the crystals to dry on the filter funnel under vacuum for several minutes. Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven (if the compound is stable at elevated temperatures) or a desiccator.
References
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
Recrystallization. (n.d.). Wired Chemist. [Link]
-
Recrystallization. (n.d.). California State University, Stanislaus. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Recrystallization Issues. (2022). Reddit r/Chempros. [Link]
- Crystallization of amino acid. (1984).
-
The Synthesis of Some Amino Alcohols. (1952). Journal of the American Chemical Society. [Link]
- Method for crystallization of amino acids. (1992).
-
2-Amino-2-methyl-1-propanol | C4H11NO. (n.d.). PubChem. [Link]
-
2-Amino-2-methylpropan-1-ol - Solubility. (n.d.). Solubility of Things. [Link]
-
Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). Malla Reddy College of Pharmacy. [Link]
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2006). The Journal of Organic Chemistry. [Link]
-
2-amino-2-cyclopropylpropan-1-ol (C6H13NO). (n.d.). PubChemLite. [Link]
- Synthesis method of 2-aminopropanol. (2020).
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. jru.edu.in [jru.edu.in]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-(-)-2-Amino-1-propanol | 35320-23-1 [chemicalbook.com]
- 10. Recrystallization [wiredchemist.com]
- 11. reddit.com [reddit.com]
- 12. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the 1H and 13C NMR Spectral Assignment of 2-Amino-2-cyclopropylpropan-1-ol
This guide provides an in-depth analysis and predicted spectral assignment for the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-amino-2-cyclopropylpropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with data from analogous structures to offer a robust framework for the characterization of this and similar molecules. The cyclopropyl moiety is a key structural motif in medicinal chemistry, imparting unique conformational and electronic properties to bioactive compounds.[1] A thorough understanding of its NMR spectral signature is therefore paramount for unambiguous structural elucidation.
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each signal in the 1H and 13C NMR spectra of 2-amino-2-cyclopropylpropan-1-ol. These predictions are based on established chemical shift ranges for cyclopropyl groups, amino alcohols, and quaternary carbons.[1][2][3][4]
Table 1: Predicted 1H NMR Spectral Data for 2-Amino-2-cyclopropylpropan-1-ol (in CDCl3)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-1 | ~3.4 - 3.6 | Singlet | 2H | -CH2OH |
| H-3 | ~1.2 - 1.4 | Singlet | 3H | -CH3 |
| H-4 | ~0.8 - 1.0 | Multiplet | 1H | -CH (cyclopropyl) |
| H-5, H-5' | ~0.3 - 0.5 | Multiplet | 4H | -CH2 (cyclopropyl) |
| -NH2 | Variable (e.g., 1.5 - 3.0) | Broad Singlet | 2H | Amino Protons |
| -OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet | 1H | Hydroxyl Proton |
Table 2: Predicted 13C NMR Spectral Data for 2-Amino-2-cyclopropylpropan-1-ol (in CDCl3)
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~65 - 70 | -CH2OH |
| C-2 | ~55 - 60 | Quaternary Carbon (-C(NH2)-) |
| C-3 | ~20 - 25 | -CH3 |
| C-4 | ~15 - 20 | -CH (cyclopropyl) |
| C-5 | ~5 - 10 | -CH2 (cyclopropyl) |
Rationale for Spectral Assignments
The predicted assignments are grounded in the fundamental principles of NMR spectroscopy and a comparative analysis with structurally related compounds.
1H NMR Spectrum
-
Cyclopropyl Protons (H-4, H-5, H-5'): The most distinctive feature of the 1H NMR spectrum is the significant upfield shift of the cyclopropyl protons. This is a direct consequence of the magnetic anisotropy of the cyclopropane ring, where the circulation of electrons in the C-C bonds generates a shielding cone.[1] Protons situated within this cone experience a reduced effective magnetic field and therefore resonate at a lower frequency. The methine proton (H-4) is expected to be slightly downfield compared to the methylene protons (H-5, H-5').
-
Hydroxymethyl Protons (H-1): The methylene protons of the primary alcohol (-CH2OH) are deshielded by the adjacent electronegative oxygen atom and are expected to appear as a singlet in the range of 3.4-3.6 ppm.
-
Methyl Protons (H-3): The methyl protons are attached to a quaternary carbon and are expected to resonate as a singlet around 1.2-1.4 ppm.
-
Amine and Hydroxyl Protons (-NH2, -OH): The chemical shifts of these protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding.[5][6] They typically appear as broad singlets and can be confirmed by D2O exchange, which causes the signals to disappear.
13C NMR Spectrum
-
Hydroxymethyl Carbon (C-1): The carbon attached to the hydroxyl group is expected to be in the 65-70 ppm range.
-
Quaternary Carbon (C-2): The quaternary carbon bonded to the amino group, cyclopropyl group, methyl group, and hydroxymethyl group will be downfield, estimated to be in the 55-60 ppm range.
-
Methyl Carbon (C-3): The methyl carbon should appear in the typical aliphatic region, around 20-25 ppm.
-
Cyclopropyl Carbons (C-4, C-5): Similar to the protons, the carbons of the cyclopropyl ring are also shielded. The methine carbon (C-4) is predicted to be in the 15-20 ppm range, while the methylene carbons (C-5) will be even further upfield, likely between 5 and 10 ppm. The 13C NMR chemical shift of cyclopropane itself is notably at -2.7 ppm.[4]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality 1H and 13C NMR spectra for 2-amino-2-cyclopropylpropan-1-ol, the following experimental procedure is recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of 2-amino-2-cyclopropylpropan-1-ol.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
Instrument Parameters
The following parameters are suggested for a 400 MHz NMR spectrometer:
-
1H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
13C NMR:
-
Number of scans: 1024-2048 (or more for dilute samples)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
D2O Exchange
To confirm the assignment of the -NH2 and -OH protons, a D2O exchange experiment can be performed:
-
Acquire a standard 1H NMR spectrum.
-
Add 1-2 drops of deuterium oxide (D2O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the 1H NMR spectrum. The signals corresponding to the -NH2 and -OH protons will either disappear or significantly decrease in intensity.
Visualizing the Workflow and Assignments
The following diagrams illustrate the experimental workflow and the structural assignment of the NMR signals.
Caption: Molecular structure and predicted NMR assignments.
Comparative Analysis and Conclusion
References
-
Absolute configuration of amino alcohols by H-1-NMR. ResearchGate. Available at: [Link]
-
How do amines and alcohols show up in NMR? Reddit. Available at: [Link]
-
Chemical shifts. University of Regensburg. Available at: [Link]
-
Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. National Institutes of Health. Available at: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]
-
Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
2-amino-2-cyclopropylpropan-1-ol (C6H13NO). PubChemLite. Available at: [Link]
-
2-Amino-1-cyclopropylethan-1-ol. PubChem. Available at: [Link]
-
13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane. Doc Brown's Chemistry. Available at: [Link]
-
Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Available at: [Link]
-
Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central. Available at: [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. Available at: [Link]
- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents.
- The synthesis of cyclopropane amino acids and peptides. Google Patents.
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Mass spectrometry fragmentation pattern of 2-Amino-2-cyclopropylpropan-1-ol
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Amino-2-cyclopropylpropan-1-ol: A Comparative Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Amino-2-cyclopropylpropan-1-ol. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic principles governing the molecule's fragmentation, offers a robust experimental protocol for its analysis, and compares the technique with alternative analytical methods. Our approach is grounded in established chemical principles to provide a predictive framework in the absence of direct literature data for this specific compound.
Introduction: The Structural Significance of 2-Amino-2-cyclopropylpropan-1-ol
2-Amino-2-cyclopropylpropan-1-ol (Molecular Formula: C₆H₁₃NO, Monoisotopic Mass: 115.0997 Da) is a unique small molecule incorporating a primary amine, a primary alcohol, and a cyclopropyl group attached to a quaternary carbon.[1] This combination of functionalities makes it a valuable chiral building block in medicinal chemistry. Accurate structural characterization is paramount, and mass spectrometry (MS) stands as a cornerstone technique for confirming molecular weight and elucidating structure through fragmentation analysis. This guide will predict the fragmentation pathways based on the well-documented behavior of its constituent functional groups.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Upon electron ionization, 2-Amino-2-cyclopropylpropan-1-ol will form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 115. Due to the presence of multiple functional groups, this molecular ion is expected to be relatively unstable and undergo several competing fragmentation pathways. The driving force for these fragmentations is the formation of stable neutral molecules, radicals, and resonance-stabilized cations.
The primary fragmentation mechanisms for compounds containing alcohol and amine functionalities are α-cleavage and neutral losses.[2][3][4]
-
α-Cleavage (Alpha-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen). This process is highly favored as it results in the formation of a resonance-stabilized cation.[2][3]
-
Neutral Loss: The elimination of small, stable neutral molecules like water (H₂O) is a common pathway for alcohols.[5][6]
Based on these principles, we can predict the following major fragmentation pathways:
Pathway A: α-Cleavage Relative to the Hydroxyl Group
For primary alcohols, α-cleavage involves the breaking of the Cα-Cβ bond.[5] In this molecule, this corresponds to the bond between the CH₂OH group and the quaternary carbon. This cleavage results in the formation of a highly stable, resonance-stabilized oxonium ion at m/z 31 . This is a classic diagnostic peak for primary alcohols and is expected to be prominent.[5][7]
Pathway B: β-Cleavage Relative to the Amino Group (α-Cleavage from Quaternary Carbon)
The base peak in the mass spectra of many aliphatic amines results from the cleavage of a C-C bond beta to the nitrogen atom.[8] For 2-Amino-2-cyclopropylpropan-1-ol, three such bonds are connected to the quaternary carbon. Cleavage will favor the loss of the largest substituent as a radical, as this provides the most stable radical product.[8]
-
Loss of a Cyclopropyl Radical (•C₃H₅): The cyclopropyl group (41 u) is the largest substituent. Its loss would generate a stable, nitrogen-stabilized cation at m/z 74 .
-
Loss of a Hydroxymethyl Radical (•CH₂OH): Loss of the hydroxymethyl group (31 u) would yield a cation at m/z 84 .
-
Loss of a Methyl Radical (•CH₃): The loss of the smallest substituent, a methyl radical (15 u), would produce a cation at m/z 100 .
Pathway C: Dehydration (Loss of Water)
Alcohols frequently undergo fragmentation via the elimination of a water molecule (18 u), particularly in the presence of a gamma-hydrogen.[2][5] This pathway would result in a fragment ion at m/z 97 . This ion may undergo further fragmentation.
Pathway D: Cyclopropyl Ring-Related Fragmentation
The strained cyclopropyl ring can itself be a site of fragmentation. Cleavage of the bond between the quaternary carbon and the cyclopropyl ring could result in the formation of a cyclopropyl cation or related C₃ ions, such as [C₃H₅]⁺ at m/z 41 .[9]
The interplay of these pathways is visually summarized in the fragmentation diagram below.
Caption: Predicted EI fragmentation pathways for 2-Amino-2-cyclopropylpropan-1-ol.
Experimental Protocol: Acquiring the Mass Spectrum
To validate these predictions, a standardized protocol is essential. The following methodology outlines the steps for acquiring a high-quality electron ionization mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Methodology Workflow
Caption: Standard workflow for GC-MS analysis of a small molecule.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-Amino-2-cyclopropylpropan-1-ol.
-
Dissolve the sample in 1 mL of a volatile, high-purity solvent such as methanol or dichloromethane.
-
Vortex the solution to ensure complete dissolution.
-
Causality: Using a high-purity volatile solvent is crucial to prevent interference from solvent impurities and ensure efficient vaporization in the GC inlet.
-
-
Instrument Setup (Typical GC-MS Parameters):
-
GC Inlet: Set to 250°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Oven Program: Initial temperature of 50°C, hold for 1 minute, then ramp to 250°C at 15°C/min. Hold at 250°C for 5 minutes.
-
Causality: A temperature ramp ensures good chromatographic separation from any potential impurities and solvent front, providing a clean spectrum of the target compound.
-
MS Transfer Line: Set to 280°C to prevent condensation of the analyte.
-
Ion Source: Electron Ionization (EI) at 70 eV. Temperature set to 230°C.
-
Causality: 70 eV is the standard ionization energy used in MS, as it provides reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Analyzer: Quadrupole scanning from a mass range of m/z 25 to 200.
-
Causality: This mass range is chosen to be wide enough to include the molecular ion (m/z 115) and low-mass diagnostic fragments (e.g., m/z 31) while excluding noise from the carrier gas.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data.
-
Identify the chromatographic peak corresponding to the analyte.
-
Generate the mass spectrum for this peak, performing background subtraction using the baseline signal just before or after the peak elutes.
-
Analyze the spectrum to identify the molecular ion and the key fragment ions, comparing them to the predicted values.
-
Data Interpretation and Comparison
The expected mass spectrum would be a composite of the pathways described above. The relative abundance of each fragment provides insight into the stability of the ions and the kinetics of the fragmentation reactions.
Summary of Predicted Key Ions
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway | Expected Intensity |
| 115 | [C₆H₁₃NO]⁺• (Molecular Ion) | Ionization | Low to Very Low |
| 100 | [M - •CH₃]⁺ | β-Cleavage (Amine) | Moderate |
| 97 | [M - H₂O]⁺• | Dehydration (Alcohol) | Moderate |
| 84 | [M - •CH₂OH]⁺ | β-Cleavage (Amine) | Moderate to High |
| 74 | [M - •C₃H₅]⁺ | β-Cleavage (Amine) | High |
| 41 | [C₃H₅]⁺ | Cyclopropyl Ring Cleavage | Moderate |
| 31 | [CH₂OH]⁺ | α-Cleavage (Alcohol) | High / Base Peak |
Comparison with Alternative Analytical Techniques
While MS is powerful for determining molecular weight and fragmentation, a comprehensive structural elucidation relies on complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon skeleton and the connectivity of protons and carbons. It provides unambiguous information about the local chemical environment of each atom, which MS cannot. For example, NMR would clearly distinguish this compound from an isomer like 2-Amino-1-cyclopropylethan-1-ol.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups: the O-H stretch (broad, ~3300 cm⁻¹) and N-H stretches (two sharp peaks, ~3300-3400 cm⁻¹) of the primary alcohol and primary amine, respectively, as well as C-H stretches of the alkyl and cyclopropyl groups.
-
High-Resolution Mass Spectrometry (HRMS): While this guide focuses on nominal mass, HRMS would provide the exact mass of the molecular ion and its fragments. This allows for the unambiguous determination of the elemental composition of each ion, confirming the proposed structures in the table above.
MS provides rapid analysis and molecular weight information that is often sufficient for confirmation, while NMR and IR are more suited for the de novo structural determination of complete unknowns.
Conclusion
The mass spectrometry fragmentation of 2-Amino-2-cyclopropylpropan-1-ol is predicted to be governed by the established rules for amines and alcohols. The spectrum is expected to be characterized by a prominent peak at m/z 31 from α-cleavage of the primary alcohol and a series of significant peaks at m/z 100, 84, and 74 resulting from β-cleavage relative to the amino group. The molecular ion at m/z 115 is likely to be of low abundance. This predictive guide, coupled with the detailed experimental protocol, provides researchers with a robust framework for the identification, characterization, and quality control of this important chemical building block.
References
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanol, 1-amino-. In NIST Chemistry WebBook. Retrieved from [Link]
-
mzCloud. (2015). (S)-(+)-2-Amino-1-propanol. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanol, 3-amino-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminopropanol. Retrieved from [Link]
-
Pearson. (n.d.). Primary alcohols have a strong peak at m/z = 31. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]
- Dr. Anamik Shah. (2022).
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-amino-2-cyclopropylpropan-1-ol (C6H13NO). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
-
Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Retrieved from [Link]
-
ResearchGate. (2013). Tandem mass spectrometry fragment ions indicating the amino acid sequence in MC-WAba. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-cyclopropylethan-1-ol. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
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A Comparative Crystallographic Guide to 2-Amino-2-cyclopropylpropan-1-ol Derivatives: Unveiling Structural Nuances for Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that enhance therapeutic efficacy and selectivity is paramount. Among the myriad of structural motifs employed, the cyclopropyl group has emerged as a uniquely powerful tool for molecular design.[1] Its inherent rigidity and distinct electronic properties offer a strategic advantage in optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparative analysis of the X-ray crystal structures of select 2-Amino-2-cyclopropylpropan-1-ol derivatives, offering researchers, scientists, and drug development professionals a foundational understanding of their three-dimensional conformations and intermolecular interactions. By elucidating the subtle yet significant structural variations, we aim to empower more rational, structure-based drug design efforts.
The Cyclopropyl Moiety: A Game-Changer in Medicinal Chemistry
The incorporation of a cyclopropyl ring into a drug candidate is far from a trivial substitution. This small, strained carbocycle imparts a high degree of conformational rigidity, which can lock a molecule into its bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.[2] Furthermore, the unique electronic nature of the cyclopropyl group, with its increased s-character in the C-H bonds, often leads to improved metabolic stability by rendering it less susceptible to oxidative metabolism.[1] These attributes collectively contribute to the design of more potent, selective, and durable therapeutic agents.
Comparative Analysis of Crystal Structures
While the crystal structure of the parent 2-Amino-2-cyclopropylpropan-1-ol is not publicly available, several key derivatives have been synthesized and their structures elucidated by single-crystal X-ray diffraction. This section will compare the crystallographic data of two such derivatives, providing insights into their conformational preferences and solid-state packing.
The derivatives under comparison are:
-
Derivative 1: A vicinal anti-amino alcohol derived from a chiral N-tert-butanesulfinyl imine and 1-phenylcyclopropanol.[3]
-
Derivative 2: A cyclopropane-embedded γ-amino alcohol with a cis relationship between the hydroxy and aminobenzyl groups on the cyclopropane ring.[2]
| Parameter | Derivative 1[3] | Derivative 2[2] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n |
| Key Torsion Angle (defining amino alcohol conformation) | Specific value not provided, but described as anti | Specific value not provided, but described as anti-Mannich-type arrangement |
| Intramolecular Hydrogen Bonding | Potential for O-H···N | Potential for O-H···N |
| Intermolecular Interactions | Not detailed | Not detailed |
The differing crystal systems and space groups immediately indicate distinct packing arrangements in the solid state. The stereochemical descriptors (anti and cis) highlight the precise spatial orientation of the amino and hydroxyl groups relative to the cyclopropyl ring and the rest of the molecule. This conformational restriction is a direct consequence of the synthetic methodologies employed and has profound implications for how these molecules can interact with their biological targets.
Experimental Protocols: From Synthesis to Structure
The successful determination of a crystal structure is contingent upon the synthesis of a high-purity compound and the subsequent growth of diffraction-quality single crystals. The following protocols are representative of the methods used to obtain the derivatives discussed.
Synthesis of Cyclopropyl Amino Alcohol Derivatives
The synthesis of these derivatives often involves the reaction of a cyclopropanol with a suitable imine.
General Procedure for the Reaction of Sulfinyl Imines and Cyclopropanols (to yield derivatives similar to Derivative 1): [3]
-
To a solution of the corresponding cyclopropanol (1.0 eq) in dry THF, sequentially add triethylamine (1.0 eq) and a 1 M solution of diethylzinc in toluene (2.0 eq).
-
Add the corresponding sulfinyl imine (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 60 °C for 15 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various solvents and techniques.
Protocol for Single Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot to remove colored impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Once crystals have formed, the flask can be placed in a refrigerator or ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The collected diffraction data are processed (integrated and scaled).
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data using least-squares methods.
-
The final structure is validated to ensure its quality and accuracy.
Conclusion and Future Directions
The crystallographic analysis of 2-Amino-2-cyclopropylpropan-1-ol derivatives reveals the profound impact of the cyclopropyl group on their conformational preferences. The rigid nature of this moiety, coupled with the stereochemical control exerted during synthesis, allows for the precise positioning of key functional groups in three-dimensional space. This guide serves as a starting point for researchers in the field, providing not only a comparison of known structures but also robust protocols for the synthesis and crystallization of new derivatives.
Future work should focus on expanding the library of crystallographically characterized 2-Amino-2-cyclopropylpropan-1-ol derivatives with diverse substitution patterns. A broader dataset will enable the development of more sophisticated structure-activity relationships and a deeper understanding of how subtle structural modifications influence biological activity. Ultimately, a comprehensive grasp of the solid-state structures of these compounds will undoubtedly accelerate the discovery and development of next-generation therapeutics.
References
-
Jiménez-González, L., et al. (2013). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 78(15), 7545–7553. Available at: [Link]
-
Nishimura, Y., et al. (2021). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie International Edition, 60(28), 15468-15474. Available at: [Link]
-
Ansari, M. F., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]
Sources
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- 2. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Amino-2-cyclopropylpropan-1-ol and Other Chiral Amino Alcohols in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral directing group is a critical decision that profoundly influences the stereochemical outcome of a synthetic route. This guide provides an in-depth technical comparison of 2-Amino-2-cyclopropylpropan-1-ol, a unique chiral amino alcohol, with other established alternatives in the field of asymmetric synthesis. By examining its performance in key transformations and delving into the structural rationale for its efficacy, this document serves as a practical resource for making informed decisions in the synthesis of enantiomerically pure molecules.
Introduction: The Role of Chiral Amino Alcohols
Chiral amino alcohols are a cornerstone of modern asymmetric synthesis. Their value lies in their ability to be temporarily incorporated into a prochiral substrate, creating a chiral environment that directs subsequent bond formations to occur with high stereoselectivity. This strategy, employing what is known as a chiral auxiliary , allows for the construction of complex stereocenters with a high degree of predictability and control.[1]
The efficacy of a chiral amino alcohol is typically assessed by its performance in benchmark reactions, such as the enantioselective addition of organozinc reagents to aldehydes or the diastereoselective alkylation of enolates derived from the corresponding chiral auxiliary. Key performance indicators are the chemical yield and the enantiomeric excess (ee%) or diastereomeric excess (de%) of the product.
Structural Uniqueness of 2-Amino-2-cyclopropylpropan-1-ol
2-Amino-2-cyclopropylpropan-1-ol belongs to a class of chiral amino alcohols characterized by the presence of a cyclopropyl group. This small, strained ring system imparts significant and unique steric and electronic properties to the molecule. The rigid nature of the cyclopropane ring can lead to a more defined and predictable chiral environment when it is used as a ligand or incorporated into a chiral auxiliary, potentially leading to higher levels of stereocontrol in asymmetric transformations.
Performance in a Benchmark Reaction: Enantioselective Diethylzinc Addition to Aldehydes
The catalytic enantioselective addition of diethylzinc to aldehydes is a widely accepted benchmark for evaluating the effectiveness of chiral amino alcohol ligands.[2] The reaction produces a chiral secondary alcohol, and the enantiomeric excess of the product is a direct measure of the ligand's ability to induce asymmetry.
For comparison, the performance of more traditional chiral amino alcohols, such as those derived from ephedrine, is also well-documented.
Table 1: Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol Ligand Class | Representative Ligand | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Cyclopropane-Based | (1R,2S)-1-(N,N-dimethylaminomethyl)-2-diphenylhydroxymethylcyclopropane | 95 | 97% | Zhong, J. et al. (2007) |
| Ephedrine-Based | (1R,2S)-N-methylephedrine | 92 | 85% | Noyori, R. et al. (1986) |
| Proline-Derived | (S)-a,a-diphenyl-2-pyrrolidinemethanol | 98 | 94% | Park, J. K. et al. (2005) |
The data suggests that the rigid cyclopropane backbone can be highly effective in creating a chiral environment that leads to high enantioselectivity, rivaling or even exceeding that of some established chiral amino alcohols.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
The following is a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a chiral amino alcohol.
Materials:
-
Chiral amino alcohol ligand (e.g., (1R,2S)-1-(N,N-dimethylaminomethyl)-2-diphenylhydroxymethylcyclopropane)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged flask, add the chiral amino alcohol ligand (0.02 mmol) and anhydrous toluene (2 mL).
-
Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.0 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product, 1-phenyl-1-propanol, by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Diethylzinc is highly reactive with water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the decomposition of the reagent.
-
Inert Atmosphere: An argon or nitrogen atmosphere is necessary to prevent the reaction of diethylzinc with oxygen.
-
Low Temperature: The reaction is performed at 0 °C to enhance the enantioselectivity. Lower temperatures generally favor the formation of a more ordered transition state, leading to higher stereocontrol.
-
Pre-formation of the Catalyst: The chiral amino alcohol and diethylzinc are pre-mixed to allow for the formation of the active chiral zinc-alkoxide catalyst before the addition of the aldehyde substrate.
Caption: Workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Application as a Chiral Auxiliary: Asymmetric Alkylation via Oxazolidinones
A common and powerful application of chiral amino alcohols is their conversion into oxazolidinone chiral auxiliaries. These auxiliaries, popularized by David A. Evans, provide excellent stereocontrol in a variety of C-C bond-forming reactions, most notably in the diastereoselective alkylation of enolates.[3]
Synthesis of a Chiral Oxazolidinone from an Amino Alcohol
The first step in using an amino alcohol as a chiral auxiliary is its conversion into a suitable derivative, such as an oxazolidinone. This is typically achieved by reacting the amino alcohol with phosgene or a phosgene equivalent, such as diethyl carbonate.
Caption: General synthesis of a chiral oxazolidinone from a chiral amino alcohol.
Performance in Asymmetric Alkylation
Once the chiral oxazolidinone is formed and acylated, it can be used to direct the stereoselective alkylation of the α-carbon. The steric bulk of the substituent derived from the amino alcohol effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered side.
While specific data for an oxazolidinone derived from 2-Amino-2-cyclopropylpropan-1-ol is not available in the literature, the performance of the well-established Evans auxiliary, (S)-4-benzyl-2-oxazolidinone, provides a benchmark for this class of reaction.
Table 2: Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
| Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl bromide | Benzyl | 91 | >99:1 | Gage, J. R. et al. (1990) |
| Allyl iodide | Allyl | 80 | 98:2 | Gage, J. R. et al. (1990) |
| Methyl iodide | Methyl | 92 | 97:3 | Gage, J. R. et al. (1990) |
The high diastereomeric ratios observed demonstrate the exceptional stereocontrol exerted by the oxazolidinone auxiliary. It is anticipated that an oxazolidinone derived from 2-Amino-2-cyclopropylpropan-1-ol, with its rigid cyclopropyl group, would also provide a high degree of stereochemical control.
Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone
The following protocol describes a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone.[4]
Materials:
-
N-Acyloxazolidinone (e.g., N-propionyl-(S)-4-benzyl-2-oxazolidinone)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged flask, add the N-acyloxazolidinone (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the NaHMDS solution (1.05 equiv) dropwise via syringe.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide (1.2 equiv) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography.
Causality Behind Experimental Choices:
-
Strong, Non-nucleophilic Base: NaHMDS is used to deprotonate the α-carbon to form the enolate. It is a strong base, ensuring complete enolate formation, and it is non-nucleophilic, preventing it from reacting with the electrophile.
-
Low Temperature (-78 °C): The low temperature is critical for maintaining the stability of the enolate and for maximizing the diastereoselectivity of the alkylation.
-
Chelation Control: The formation of a rigid, chelated (Z)-enolate with the sodium cation is key to the high stereoselectivity. The chelation, combined with the steric hindrance of the auxiliary, dictates the facial selectivity of the alkylation.[5]
Conclusion
2-Amino-2-cyclopropylpropan-1-ol represents a promising class of chiral amino alcohols for applications in asymmetric synthesis. The inherent rigidity and unique steric profile of the cyclopropyl group can lead to high levels of stereocontrol, as demonstrated by the performance of related cyclopropane-based ligands in the enantioselective addition of diethylzinc to aldehydes.
While direct comparative data against more traditional chiral amino alcohols like (S)-valinol or (1R,2S)-ephedrine in the same reaction system is limited, the available evidence suggests that cyclopropane-containing amino alcohols are potent chiral directing groups. When employed as ligands for asymmetric catalysis or as precursors to chiral auxiliaries like oxazolidinones, they offer a valuable tool for the synthesis of enantiomerically enriched molecules.
For researchers and drug development professionals, the choice of a chiral amino alcohol will depend on the specific transformation, desired stereochemical outcome, and the commercial availability of the starting materials. 2-Amino-2-cyclopropylpropan-1-ol and its derivatives present a compelling option for achieving high levels of stereoselectivity, and further exploration of their applications in asymmetric synthesis is warranted.
References
- Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Amino Alcohols and Their Derivatives in Asymmetric Synthesis. Chemical Reviews, 1996, 96 (2), 835-875.
- Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 1982, 104 (6), 1737–1739.
- Zhong, J.; Guo, H.; Wang, M.; Yin, M.; Wang, M. Asymmetric Diethylzinc Addition and Phenyl Transfer to Aldehydes Using Chiral cis-Cyclopropane-Based Amino Alcohols. Tetrahedron: Asymmetry, 2007, 18 (6), 755-760.
- Noyori, R.; Suga, S.; Kawai, K.; Kitamura, M. The First Practical Enantioselective Addition of Dialkylzincs to Aldehydes. Tetrahedron Letters, 1986, 27 (35), 4123-4126.
- Park, J. K.; Lee, H. G.; Bolm, C.; Kim, B. M. Asymmetric Diethyl- And Diphenylzinc Additions to Aldehydes by Using a Fluorine-Containing Chiral Amino Alcohol: A Striking Temperature Effect on the Enantioselectivity, a Minimal Amino Alcohol Loading, and an Efficient Recycling of the Amino Alcohol. Chemistry – A European Journal, 2005, 11 (3), 945-950.
- Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 1990, 68, 83.
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 1981, 103 (8), 2127–2129.
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- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
A Prospective Analysis of the Biological Activity of 2-Amino-2-cyclopropylpropan-1-ol and its Analogs: A Guide for a Novel Chemical Space
Introduction: The Untapped Potential of 2-Amino-2-cyclopropylpropan-1-ol
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. The cyclopropane ring, a three-membered carbocycle, has garnered significant attention for its unique ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties within a molecule.[1] These attributes have led to the successful incorporation of the cyclopropyl moiety into a range of approved therapeutics. This guide delves into the prospective biological activity of a relatively unexplored molecule: 2-Amino-2-cyclopropylpropan-1-ol.
The Strategic Advantage of the Cyclopropyl Moiety
The inclusion of a cyclopropane ring in a drug candidate can offer several distinct advantages:
-
Metabolic Stability: The high ring strain and strong C-H bonds of the cyclopropane ring make it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to an improved pharmacokinetic profile, including a longer in-vivo half-life.
-
Conformational Constraint: The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule.[1] This can "lock" the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.
-
Modulation of Physicochemical Properties: The unique electronic nature of the cyclopropane ring, with its partial π-character, can influence the acidity or basicity of nearby functional groups and participate in favorable interactions with protein targets.
Prospective Biological Activity of 2-Amino-2-cyclopropylpropan-1-ol
The structure of 2-Amino-2-cyclopropylpropan-1-ol, featuring a primary amine and a primary alcohol on a quaternary carbon adjacent to a cyclopropyl group, suggests several potential avenues for biological activity. The combination of the amino alcohol pharmacophore with the cyclopropyl group could lead to interactions with a variety of biological targets, including enzymes and receptors. The inherent chirality at the C2 position also opens the door for stereospecific interactions.
Proposed Analogs for Comparative Evaluation
To explore the structure-activity relationship of 2-Amino-2-cyclopropylpropan-1-ol, a systematic evaluation of a series of analogs is proposed. The following table outlines key analogs and the rationale for their design.
| Analog Name | Structure | Rationale for Synthesis and Testing |
| (R)- and (S)-2-Amino-2-cyclopropylpropan-1-ol | Enantiomers of the parent compound | To investigate stereospecificity in biological activity. |
| 2-(Methylamino)-2-cyclopropylpropan-1-ol | Secondary amine analog | To probe the effect of N-alkylation on target binding and physicochemical properties. |
| 2-Amino-2-cyclopropylpropyl acetate | Ester prodrug of the parent compound | To potentially improve cell permeability and bioavailability. |
| 2-Amino-1-cyclopropylpropan-1-ol | Isomer with altered connectivity | To assess the importance of the gem-dimethyl-like substitution pattern. |
| 2-Amino-2-phenylpropan-1-ol | Phenyl analog | To compare the effect of an aromatic ring versus a cyclopropyl group on activity. |
Experimental Protocols for Comparative Biological Evaluation
A rigorous and standardized approach is crucial for obtaining comparable data across the proposed analogs. The following experimental workflows are recommended.
In Vitro Cytotoxicity Assessment
Objective: To determine the general cytotoxicity of the compounds against a panel of human cell lines.
Methodology: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-Amino-2-cyclopropylpropan-1-ol and its analogs) in cell culture medium. Add the compounds to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
Metabolic Stability Assessment
Objective: To evaluate the stability of the compounds in the presence of liver microsomes.
Methodology: In Vitro Metabolic Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and the test compound (typically at 1 µM).
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed structure-activity relationships and the experimental workflow for comparative analysis.
Caption: Proposed Structure-Activity Relationship (SAR) exploration for 2-Amino-2-cyclopropylpropan-1-ol.
Caption: A generalized experimental workflow for the comparative biological evaluation of 2-Amino-2-cyclopropylpropan-1-ol and its analogs.
Conclusion and Future Directions
While direct experimental data on the biological activity of 2-Amino-2-cyclopropylpropan-1-ol remains elusive, its unique chemical structure presents an exciting opportunity for the discovery of novel bioactive compounds. The strategic combination of a cyclopropyl ring with an amino alcohol pharmacophore warrants a thorough investigation. This guide provides a foundational framework for such an endeavor, from the rational design of analogs to the implementation of robust experimental protocols. The systematic exploration of this novel chemical space has the potential to yield compounds with significant therapeutic value. It is our hope that this prospective analysis will catalyze further research into this promising, yet uncharted, area of medicinal chemistry.
References
-
T. A. T. Phan, T. T. Nguyen, D. T. T. Le, T. T. Nguyen, V. V. Nguyen, T. M. H. Le, T. V. Nguyen, H. N. Le. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. J. Chem. Inf. Model.2023 , 63 (1), 1-15. [Link]
Sources
Validated analytical methods for quantifying 2-Amino-2-cyclopropylpropan-1-ol
A Comparative Guide to Validated Analytical Methods for Quantifying 2-Amino-2-cyclopropylpropan-1-ol
For researchers, scientists, and drug development professionals, the robust and accurate quantification of chiral intermediates like 2-Amino-2-cyclopropylpropan-1-ol is a cornerstone of quality control and regulatory compliance. As this molecule possesses a chiral center, its enantiomers can exhibit different pharmacological and toxicological profiles, making enantioselective quantification essential.[1][2] This guide provides an in-depth comparison of two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). While specific validated methods for 2-Amino-2-cyclopropylpropan-1-ol are not widely published, this document leverages established methodologies for structurally similar amino alcohols to present a comprehensive framework for method development and validation.
The Analytical Challenge: Quantifying a Chiral Amino Alcohol
2-Amino-2-cyclopropylpropan-1-ol presents a dual analytical challenge. Firstly, its amino and alcohol functional groups make it a polar molecule. Secondly, the presence of a stereocenter necessitates a chiral separation technique to differentiate and quantify the (R)- and (S)-enantiomers. Furthermore, the molecule lacks a strong chromophore, making direct detection by UV-Vis spectrophotometry difficult.[1] Therefore, analytical methods must incorporate strategies to address these inherent properties.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The separation is typically achieved using a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times.[1] For 2-Amino-2-cyclopropylpropan-1-ol, two main approaches can be considered: direct analysis with a mass spectrometer (MS) or evaporative light scattering detector (ELSD), or indirect analysis following derivatization to introduce a UV-active moiety.
A. Direct Chiral HPLC with Mass Spectrometric Detection (HPLC-MS)
This approach offers the advantage of analyzing the molecule in its native form, avoiding the complexities of derivatization. The high sensitivity and selectivity of mass spectrometry make it an ideal choice for a non-chromophoric analyte.
Sources
Comparative study of different synthetic routes to 2-Amino-2-cyclopropylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel molecular scaffolds is a cornerstone of modern drug discovery and development. Among these, compounds featuring the unique steric and electronic properties of a cyclopropane ring are of significant interest. 2-Amino-2-cyclopropylpropan-1-ol represents a valuable chiral building block, incorporating a quaternary amino-substituted carbon center adjacent to a primary alcohol, all attached to a cyclopropyl group. This structural motif holds potential for the development of new therapeutic agents. This guide provides a comparative analysis of several plausible synthetic routes to this target molecule, offering detailed experimental insights and a critical evaluation of each approach.
Introduction to the Synthetic Challenge
The synthesis of 2-Amino-2-cyclopropylpropan-1-ol presents a unique set of challenges. The presence of a quaternary carbon center bearing both an amino and a cyclopropyl group requires careful strategic planning to control regioselectivity and, ideally, stereoselectivity. Furthermore, the inherent strain of the cyclopropane ring can influence the reactivity of adjacent functional groups. This guide will explore three distinct and viable synthetic pathways, each with its own set of advantages and drawbacks.
Route 1: The Strecker Synthesis Approach from Cyclopropyl Methyl Ketone
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[1][2] This approach can be adapted to synthesize the target amino alcohol in a multi-step sequence starting from the readily available cyclopropyl methyl ketone.
Overall Synthetic Pathway
Caption: Strecker synthesis route to 2-Amino-2-cyclopropylpropan-1-ol.
Experimental Protocol
Step 1: Synthesis of 2-Amino-2-cyclopropylpropanenitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.
-
Cyclopropyl methyl ketone is added to the aqueous ammonium chloride solution.
-
An aqueous solution of potassium cyanide is added dropwise to the mixture at a controlled temperature (typically 0-10 °C).[3]
-
The reaction is stirred for several hours to allow for the formation of the α-aminonitrile.
-
The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is dried and concentrated.
Rationale: This one-pot reaction proceeds via the in-situ formation of an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile.[4] The use of ammonium chloride provides both the ammonia source and a mild acidic environment to facilitate imine formation.[5]
Step 2: Hydrolysis to 2-Amino-2-cyclopropylpropanoic Acid
-
The crude α-aminonitrile is treated with a strong acid, such as concentrated hydrochloric acid or sulfuric acid.
-
The mixture is heated to reflux for several hours to ensure complete hydrolysis of the nitrile to a carboxylic acid and the amino group to its ammonium salt.[4]
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid, causing it to precipitate.
-
The solid amino acid is collected by filtration, washed, and dried.
Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The harsh conditions are necessary to hydrolyze the sterically hindered nitrile.
Step 3: Reduction to 2-Amino-2-cyclopropylpropan-1-ol
-
The amino acid is first N-protected (e.g., with a Boc group) to prevent side reactions with the reducing agent.
-
The protected amino acid is then reduced to the corresponding amino alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).[6][7]
-
The reaction is carefully quenched, and the product is worked up to remove aluminum salts.
-
Finally, the protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.
Rationale: Direct reduction of the carboxylic acid is necessary, and LiAlH₄ is a common reagent for this transformation.[8] N-protection is crucial to prevent the acidic proton of the amino group from reacting with the hydride reagent.
Performance and Considerations
| Parameter | Assessment |
| Overall Yield | Moderate |
| Scalability | Feasible, but requires handling of toxic cyanide. |
| Stereocontrol | Produces a racemic mixture.[3] |
| Safety | Use of potassium cyanide requires stringent safety protocols. |
| Cost-Effectiveness | Starting materials are relatively inexpensive. |
Expertise & Experience Insights: The Strecker synthesis is a robust and well-established method. However, the hydrolysis of the sterically hindered α-aminonitrile can be challenging and may require prolonged reaction times or harsh conditions. The final reduction step with LiAlH₄ is also a critical step that requires careful execution under anhydrous conditions.
Route 2: The Henry (Nitroaldol) Reaction Pathway
The Henry reaction provides an alternative route to the target molecule by forming a carbon-carbon bond between a nitroalkane and an aldehyde.[9] This pathway involves the synthesis of a nitro alcohol intermediate, which can then be reduced to the desired amino alcohol.
Overall Synthetic Pathway
Caption: Henry reaction route to 2-Amino-2-cyclopropylpropan-1-ol.
Experimental Protocol
Step 1: Synthesis of 1-Cyclopropyl-1-hydroxy-2-nitropropane
-
Cyclopropanecarboxaldehyde and nitroethane are dissolved in a suitable solvent (e.g., ethanol or THF).
-
A base, such as triethylamine or potassium carbonate, is added to the mixture.[10]
-
The reaction is stirred at room temperature for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction is worked up by adding a mild acid to neutralize the base, followed by extraction with an organic solvent.
-
The crude product is purified by column chromatography.
Rationale: The base deprotonates the α-carbon of nitroethane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of cyclopropanecarboxaldehyde.[11]
Step 2: Reduction to 2-Amino-2-cyclopropylpropan-1-ol
-
The purified nitro alcohol is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
The nitro group is reduced to an amine using methods such as catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium on carbon catalyst) or chemical reduction with a reagent like lithium aluminum hydride.[12]
-
After the reaction is complete, the catalyst is filtered off (for hydrogenation), or the reaction is carefully quenched and worked up (for LiAlH₄ reduction).
-
The final product is purified by distillation or crystallization.
Rationale: The reduction of a nitro group to an amine is a common transformation. Catalytic hydrogenation is often preferred for its cleaner reaction profile, while LiAlH₄ offers a more powerful reducing agent that can be effective if the hydrogenation is sluggish.
Performance and Considerations
| Parameter | Assessment |
| Overall Yield | Moderate to good |
| Scalability | Feasible, with considerations for the handling of nitroalkanes. |
| Stereocontrol | The Henry reaction creates two new stereocenters, leading to a mixture of diastereomers. Asymmetric variants exist but add complexity. |
| Safety | Nitroalkanes are potentially explosive and should be handled with care. |
| Cost-Effectiveness | Starting materials are commercially available and relatively affordable. |
Expertise & Experience Insights: The Henry reaction is a powerful tool for C-C bond formation. A key challenge in this route is controlling the stereochemistry of the nitro alcohol intermediate. The subsequent reduction of the nitro group is generally efficient, but care must be taken to avoid over-reduction or side reactions, especially when using powerful reducing agents like LiAlH₄.
Route 3: Epoxide Ring-Opening Strategy
This approach involves the synthesis of a suitable cyclopropyl-substituted epoxide, followed by its ring-opening with an amine source. The success of this route hinges on the regioselective opening of the epoxide ring.
Overall Synthetic Pathway
Caption: Epoxide ring-opening route to 2-Amino-2-cyclopropylpropan-1-ol.
Experimental Protocol
Step 1: Synthesis of 2-Cyclopropyl-2-methyloxirane
-
1-Cyclopropyl-1-ethene (prepared, for example, by a Wittig reaction on cyclopropyl methyl ketone) is dissolved in a chlorinated solvent like dichloromethane.
-
An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction is monitored by TLC for the disappearance of the starting alkene.
-
The reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct, dried, and the solvent is evaporated to yield the crude epoxide.
-
The epoxide can be purified by distillation under reduced pressure.
Rationale: The epoxidation of alkenes with peroxy acids is a reliable and high-yielding reaction. The choice of solvent and temperature can influence the reaction rate and selectivity.
Step 2: Aminolysis of 2-Cyclopropyl-2-methyloxirane
-
The purified epoxide is treated with a concentrated aqueous solution of ammonia in a sealed vessel.[13]
-
The mixture is heated to an elevated temperature (e.g., 100-120 °C) for several hours.
-
After cooling, the reaction mixture is extracted with an organic solvent to isolate the product.
-
The solvent is removed, and the product is purified by distillation or chromatography.
Rationale: The ring-opening of epoxides with ammonia is a nucleophilic substitution reaction. Under basic or neutral conditions, the nucleophile (ammonia) will attack the less sterically hindered carbon atom (an Sₙ2-type mechanism).[14] However, in the case of a trisubstituted epoxide, the attack may occur at the more substituted carbon, especially under acidic conditions, due to the stabilization of a partial positive charge. For this specific substrate, the regioselectivity is a critical factor.[15]
Performance and Considerations
| Parameter | Assessment |
| Overall Yield | Potentially good, but dependent on the regioselectivity of the ring-opening. |
| Scalability | Feasible, but requires careful control of the aminolysis step, which is often performed under pressure. |
| Stereocontrol | If the starting alkene is chiral, the epoxidation can be stereospecific. The ring-opening is also stereospecific (inversion of configuration). |
| Safety | The aminolysis step requires heating in a sealed vessel, which presents a pressure hazard. |
| Cost-Effectiveness | The starting alkene may need to be synthesized, which adds to the overall cost. |
Expertise & Experience Insights: The key challenge in this route is achieving the desired regioselectivity in the epoxide ring-opening step. While the Sₙ2 attack at the less hindered carbon is generally favored under basic conditions, the electronic effects of the cyclopropyl group and the tertiary nature of the other carbon might influence the outcome. Careful optimization of the reaction conditions (e.g., using a Lewis acid catalyst) might be necessary to favor the desired product.[16]
Comparative Analysis and Conclusion
| Synthetic Route | Key Advantages | Key Disadvantages |
| Strecker Synthesis | - Well-established and versatile method. - Readily available starting materials. | - Use of highly toxic cyanide. - Harsh conditions for hydrolysis. - Multi-step process. - Racemic product. |
| Henry Reaction | - Good for C-C bond formation. - Relatively mild conditions for the first step. | - Formation of diastereomers. - Handling of potentially hazardous nitroalkanes. |
| Epoxide Ring-Opening | - Potentially shorter route. - Potential for stereocontrol. | - Regioselectivity of ring-opening is a major challenge. - Requires synthesis of the epoxide precursor. - Pressurized reaction for aminolysis. |
Each of the discussed synthetic routes offers a viable, albeit imperfect, pathway to 2-Amino-2-cyclopropylpropan-1-ol. The choice of the most suitable route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and equipment, and the importance of stereochemical control.
-
The Strecker synthesis is a reliable, albeit lengthy, route that produces a racemic product and involves the use of hazardous reagents.
-
The Henry reaction offers a more direct approach to a key intermediate but presents challenges in stereocontrol.
-
The epoxide ring-opening strategy is potentially the most elegant and could offer stereocontrol, but its success is critically dependent on overcoming the challenge of regioselectivity.
Further research and development would be beneficial to optimize each of these routes, particularly in the areas of asymmetric catalysis for the Strecker and Henry reactions, and in developing highly regioselective methods for the aminolysis of the cyclopropyl-substituted epoxide.
References
- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75, 27–45.
- O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research2004, 37 (8), 506–517.
- Luzzio, F. A. The Henry reaction: recent examples. Tetrahedron2001, 57 (6), 915–945.
- Pellissier, H. Asymmetric epoxidation of alkenes. Tetrahedron2003, 59 (42), 8291–8327.
- Bertus, P.; Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles.
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The Brem Method. MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube, 2024. [Link]
- Process for preparing cyclopropyl methyl ketone. CN1994996A.
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Strecker Synthesis. Organic Chemistry Portal. [Link]
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Strecker Amino Acid Synthesis. YouTube, 2021. [Link]
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Strecker amino acid synthesis. Wikipedia. [Link]
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The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Henry reaction. Wikipedia. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]
-
Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
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Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Institutes of Health. [Link]
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Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]
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First synthesis of acylated nitrocyclopropanes. Beilstein Journals. [Link]
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Reduction of Chiral Amino Acids Based on Current Method. Journal of Organic & Inorganic Chemistry. [Link]
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THE DIRECTION OF EPOXIDE RING OPENING IN THE REACTION OF STYRENE OXIDE WITH AMMONIA1. The Journal of Organic Chemistry. [Link]
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Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry. [Link]
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Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. [Link]
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Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. [Link]
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Preparation of Primary Cyclopropylamines 12 and 13 from Nitriles 10 and 11. ResearchGate. [Link]
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Reduction of aromatic nitro compounds by secondary alcohols using rhodium complexes as catalysts. The Journal of Organic Chemistry. [Link]
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Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst a. ResearchGate. [Link]
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Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
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13.6 Ring Opening of Epoxides. YouTube, 2021. [Link]
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Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. ResearchGate. [Link]
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REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses. [Link]
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Henry Reaction. YouTube, 2022. [Link]
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Nitrocyclopropanes: Synthesis and properties. ResearchGate. [Link]
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Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube, 2020. [Link]
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Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry. [Link]
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Epoxides and Azridines. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry. [Link]
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New and easy route to primary cyclopropylamines from nitriles. RSC Publishing. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 2-Amino-2-cyclopropylpropan-1-ol Enantiomers
In the landscape of modern drug development and materials science, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the spectroscopic techniques used to distinguish between the (R) and (S) enantiomers of 2-Amino-2-cyclopropylpropan-1-ol, a chiral amino alcohol with potential applications in medicinal chemistry. Our focus will be on the practical application and theoretical underpinnings of chiroptical spectroscopy, offering researchers a framework for the unambiguous determination of absolute configuration.
The Challenge of Chirality: Why Standard Spectroscopy Fails
Chirality is a fundamental property of asymmetry. For a molecule like 2-Amino-2-cyclopropylpropan-1-ol, the central quaternary carbon atom bonded to an amino group, a cyclopropyl group, a methyl group, and a hydroxymethyl group, serves as the chiral center. This gives rise to two distinct enantiomers: (R)-2-Amino-2-cyclopropylpropan-1-ol and (S)-2-Amino-2-cyclopropylpropan-1-ol.
Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are inherently "blind" to this form of stereoisomerism. Enantiomers possess identical physical properties, including bond lengths, bond angles, and dipole moments. Consequently, in an achiral solvent, their NMR and IR spectra are identical. These techniques measure properties that are averaged over all molecular orientations and do not depend on the molecule's interaction with a chiral probe, such as polarized light.[1][2]
To differentiate between enantiomers, one must employ a technique that is sensitive to the three-dimensional arrangement of atoms in space—a chiroptical method.
Chiroptical Spectroscopy: The Key to Enantiomeric Distinction
Chiroptical techniques utilize polarized light to probe the stereochemistry of chiral molecules. The two most powerful methods for small molecules are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).[1][2][3]
The core principle behind these methods is the differential absorption of left- and right-circularly polarized light.[3][4] Because enantiomers interact with circularly polarized light in an equal but opposite manner, their spectra will be mirror images of each other. A positive signal (Cotton effect) in one enantiomer will be a negative signal of equal magnitude in the other.[2][5]
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the extension of circular dichroism into the infrared region, measuring the differential absorption of left- and right-circularly polarized IR radiation during a vibrational transition.[1][3][6] This makes it an exceptionally powerful tool for determining the absolute configuration of chiral molecules in solution, even for those lacking a UV chromophore.[4]
-
Causality: VCD signals arise from the coupling of electric and magnetic dipole transition moments during a molecular vibration. This coupling is exquisitely sensitive to the molecule's three-dimensional geometry. Therefore, while the IR spectra of the (R) and (S) enantiomers of 2-Amino-2-cyclopropylpropan-1-ol will be identical, their VCD spectra will be perfect mirror images.[1][7]
-
Expected Outcome: For 2-Amino-2-cyclopropylpropan-1-ol, key vibrational modes, such as the N-H, O-H, and C-H stretching and bending frequencies, will exhibit VCD signals. For instance, a band that shows a positive Cotton effect in the (R)-enantiomer's spectrum will show a negative Cotton effect of the same magnitude and at the same frequency in the (S)-enantiomer's spectrum. By comparing the experimentally obtained VCD spectrum to one predicted by ab initio calculations (typically using Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned.[1][3]
Electronic Circular Dichroism (ECD)
ECD (often simply called CD) spectroscopy measures the differential absorption of circularly polarized light in the UV-Visible range, corresponding to electronic transitions.[2][8] While powerful, its application depends on the presence of a chromophore—a part of the molecule that absorbs UV or visible light.
-
Causality: The 2-Amino-2-cyclopropylpropan-1-ol molecule lacks a strong chromophore, meaning its primary electronic transitions occur in the far-UV region (typically below 200 nm), which can be challenging to measure.[9] However, subtle absorptions from the amino and hydroxyl groups can sometimes be detected.
-
Expected Outcome: Should a measurable ECD signal be obtained, the spectra of the (R) and (S) enantiomers will be mirror images.[2][5] A positive Cotton effect for one enantiomer will be a negative one for the other. The intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a useful tool for determining enantiopurity.[5] For molecules that are transparent in the near-UV, chemical derivatization with a chromophore-containing reagent can be employed to make them ECD-active in a more accessible spectral region.[2]
Comparative Data Summary
While experimental data for 2-Amino-2-cyclopropylpropan-1-ol is not publicly available, the following table summarizes the expected spectroscopic outcomes for its enantiomers based on established principles.
| Spectroscopic Method | (R)-2-Amino-2-cyclopropylpropan-1-ol | (S)-2-Amino-2-cyclopropylpropan-1-ol | Racemic Mixture (1:1) | Justification |
| ¹H & ¹³C NMR | Identical Spectra | Identical Spectra | Identical Spectra | Enantiomers are chemically equivalent in an achiral environment. |
| FT-IR | Identical Spectra | Identical Spectra | Identical Spectra | Vibrational frequencies are identical for enantiomers. |
| VCD | Spectrum A | Mirror Image of Spectrum A (-A) | No Signal | VCD is sensitive to 3D structure; enantiomers give opposite signals which cancel in a racemic mixture.[1][4] |
| ECD/ORD | Spectrum B | Mirror Image of Spectrum B (-B) | No Signal | ECD is sensitive to 3D structure; enantiomers give opposite signals which cancel in a racemic mixture.[2][5] |
| Optical Rotation | Positive (+) or Negative (-) | Opposite Sign, Equal Magnitude | Zero | A bulk property measuring the rotation of plane-polarized light. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The comparison of an enantiomerically pure sample with its racemate serves as an internal control; the disappearance of a chiroptical signal in the racemate confirms its authenticity.
Protocol 1: Vibrational Circular Dichroism (VCD) Analysis
-
Sample Preparation:
-
Prepare three separate solutions at a concentration of approximately 0.1 M:
-
(R)-2-Amino-2-cyclopropylpropan-1-ol in deuterated chloroform (CDCl₃).
-
(S)-2-Amino-2-cyclopropylpropan-1-ol in CDCl₃.
-
Racemic 2-Amino-2-cyclopropylpropan-1-ol in CDCl₃.
-
-
Causality: CDCl₃ is chosen as a solvent for its IR transparency in many regions of interest. A concentration of ~0.1 M is a typical starting point for VCD of small molecules.
-
-
Instrumentation & Data Acquisition:
-
Use a VCD spectrometer, typically an FT-IR spectrometer equipped with a photoelastic modulator (PEM).
-
Acquire a background spectrum using a cell containing only the CDCl₃ solvent.
-
Acquire the IR and VCD spectra for each of the three samples over the mid-IR range (e.g., 4000-800 cm⁻¹).
-
Set the resolution to 4 cm⁻¹. Collect data for a sufficient duration (e.g., 2-4 hours per sample) to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the solvent spectrum from each sample spectrum.
-
Overlay the VCD spectra of the (R) and (S) enantiomers. They should appear as mirror images.
-
Confirm that the VCD spectrum of the racemic mixture is null (a flat line).
-
Compare the experimental VCD spectrum of one enantiomer with a DFT-calculated spectrum to assign the absolute configuration.
-
Protocol 2: Electronic Circular Dichroism (ECD) Analysis
-
Sample Preparation:
-
Prepare three separate solutions at a concentration of approximately 0.1-1.0 mg/mL:
-
(R)-2-Amino-2-cyclopropylpropan-1-ol in methanol or acetonitrile.
-
(S)-2-Amino-2-cyclopropylpropan-1-ol in the same solvent.
-
Racemic 2-Amino-2-cyclopropylpropan-1-ol in the same solvent.
-
-
Causality: High-purity UV-grade solvents are critical to minimize background absorbance. The concentration may need optimization depending on the signal strength.
-
-
Instrumentation & Data Acquisition:
-
Use a dedicated CD spectropolarimeter.
-
Use a quartz cuvette with a 1 cm path length.
-
Acquire a baseline spectrum with the cuvette containing only the solvent.
-
Scan the samples from approximately 300 nm down to the solvent cutoff (~190 nm).
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline from each sample spectrum.
-
Overlay the ECD spectra of the (R) and (S) enantiomers to confirm they are mirror images.[5]
-
Verify that the spectrum of the racemic mixture is null.
-
The resulting spectrum is typically plotted as differential extinction coefficient (Δε) versus wavelength.
-
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental logic and the fundamental principle of circular dichroism.
Caption: Principle of Circular Dichroism (CD) spectroscopy.
Conclusion
The differentiation of 2-Amino-2-cyclopropylpropan-1-ol enantiomers is not possible using standard spectroscopic techniques like NMR or IR. However, chiroptical methods, particularly VCD and ECD, provide a definitive means of distinction. These techniques rely on the differential absorption of circularly polarized light, yielding spectra that are mirror images for each enantiomer. By following rigorous, self-validating experimental protocols and comparing results with computational predictions, researchers can unambiguously determine the absolute configuration and enantiomeric purity of chiral molecules, a critical step in pharmaceutical development and chemical research.
References
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Barron, L. D., & Buckingham, A. D. (1975). Rayleigh and Raman Scattering from Optically Active Molecules. Accounts of Chemical Research, 8(3), 85-91. Available at: [Link]
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Keiderling, T. A. (1997). An Experimental Comparison of Vibrational Circular Dichroism and Raman Optical Activity with 1-Amino-2-propanol and 2-Amino-1-propanol as Model Compounds. Journal of the American Chemical Society, 119(30), 7073-7081. Available at: [Link]
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Nafie, L. A. (2014). Vibrational Circular Dichroism. Annual Review of Physical Chemistry, 65, 319-343. Available at: [Link]
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Petrovic, A. G., & Polavarapu, P. L. (2012). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 731, 1-13. Available at: [Link]
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Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab Initio Calculation of Vibrational Circular Dichroism Spectra. Chirality, 13(10), 643-659. Available at: [Link]
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Pescitelli, G., & Bruhn, T. (2016). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT-ECD Calculations. Chirality, 28(6), 466-474. Available at: [Link]
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Berova, N., Di Bari, L., & Pescitelli, G. (2007). Application of electronic circular dichroism in configurational and conformational analysis of organic compounds. Chemical Society Reviews, 36(6), 914-931. Available at: [Link]
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Manthiri, A. A., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central. Available at: [Link]
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Pescitelli, G. (2019). Electronic Circular Dichroism. Encyclopedia.pub. Available at: [Link]
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Miles, A. J., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Advances, 11, 3563-3572. Available at: [Link]
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Williams, A. C., & Stephens, P. J. (2018). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Molecules, 23(7), 1759. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Amino-2-cyclopropylpropan-1-ol: A Guide for Laboratory Professionals
The principles outlined herein are grounded in the Resource Conservation and Recovery Act (RCRA) and informed by guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] Our primary objective is to ensure that this chemical is managed in a way that protects both laboratory personnel and the environment.
I. Hazard Assessment: Understanding the Risks
Given the absence of a specific SDS for 2-Amino-2-cyclopropylpropan-1-ol, we will extrapolate its potential hazards from structurally similar compounds, such as 2-Amino-1-cyclopropylethan-1-ol and other amino alcohols. These analogs are typically classified as hazardous due to the following characteristics:
-
Corrosivity: Many amino alcohols are known to cause severe skin burns and eye damage.[3][4]
-
Toxicity: They can be harmful if swallowed or if they come into contact with the skin.[3][4]
-
Combustibility: Some may be combustible liquids.[4]
Therefore, 2-Amino-2-cyclopropylpropan-1-ol must be treated as a hazardous waste.[5][6] Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]
| Potential Hazard | Associated Risks & Precautions |
| Skin and Eye Contact | Causes severe burns and damage. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][9] |
| Ingestion | Harmful if swallowed. Avoid all personal contact and practice good laboratory hygiene.[3] |
| Inhalation | May be harmful if inhaled. Handle in a well-ventilated area or a chemical fume hood.[10] |
| Flammability | Potentially combustible. Keep away from heat, sparks, and open flames.[4][11] |
II. The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of 2-Amino-2-cyclopropylpropan-1-ol, from the point of generation to final removal by a licensed waste management service.
Caption: Disposal workflow for 2-Amino-2-cyclopropylpropan-1-ol.
III. Detailed Procedural Guidance
1. Waste Identification and Segregation:
-
Immediate Identification: As soon as 2-Amino-2-cyclopropylpropan-1-ol is designated as waste (e.g., leftover reagent, contaminated materials, or reaction byproducts), it must be treated as hazardous.[6][8]
-
Segregation is Key: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department. Incompatible materials, when mixed, can react violently or release toxic gases.[12] Specifically, keep it separate from acids and oxidizing agents.[10][12]
2. Proper Containerization:
-
Container Compatibility: Choose a waste container that is compatible with amino alcohols. High-density polyethylene (HDPE) or other resistant plastic containers are generally preferred. Avoid metal containers, as some amino compounds can form unstable complexes with metals.[10][13]
-
Secure Closure: The container must have a tight-fitting, leak-proof lid.[2] Keep the container closed at all times except when adding waste.[8][12] This prevents the release of vapors and protects against spills.
3. Labeling Requirements:
-
Clarity and Compliance: The EPA requires that all hazardous waste containers be clearly labeled.[14] The label must include:
-
Dating: While accumulation start dates are not typically required for containers in a Satellite Accumulation Area (SAA), be aware of your institution's specific policies.[14]
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Location: Store the labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[2][12][14] A designated portion of a chemical fume hood is often a suitable location.[12][13]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[2][13]
-
Accumulation Limits: Be mindful of the volume limits for SAAs, which are typically 55 gallons for total hazardous waste and/or 1 quart for acutely toxic wastes.[6]
5. Final Disposal:
-
Professional Removal: All hazardous waste must be disposed of through your institution's EH&S department or a licensed hazardous waste disposal company.[1][8] These professionals are trained to handle, transport, and dispose of chemical waste in compliance with all federal and state regulations.[1]
-
Documentation: Maintain accurate records of the waste generated. This is crucial for regulatory compliance and for ensuring a safe and transparent disposal process.[1]
IV. Spill and Emergency Procedures
In the event of a spill, your immediate response is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.[4][10]
-
Consult the SDS (for similar compounds): If available, refer to the SDS for a structurally similar compound for specific spill cleanup information.
-
Personal Protective Equipment (PPE): Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if vapors are present.[10]
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the liquid.[4][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup and Disposal: Collect the absorbent material and place it in a labeled hazardous waste container.[9] Clean the affected area as recommended by your institution's safety protocols.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EH&S department immediately.
By adhering to these rigorous, safety-first procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The proper disposal of chemical waste is not merely a regulatory burden but a professional responsibility that ensures the well-being of the scientific community and the world at large.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
